molecular formula C9H11ClFN B1286583 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 223754-20-9

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1286583
CAS No.: 223754-20-9
M. Wt: 187.64 g/mol
InChI Key: ALDKGIXHFMGJRE-UHFFFAOYSA-N
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Description

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDKGIXHFMGJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598405
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223754-20-9
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indane Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the privileged structures in medicinal chemistry, the indane framework serves as a versatile template for the design of a wide array of therapeutic agents. The fusion of these two concepts, in the form of fluorinated indane derivatives, has led to the discovery of potent and selective modulators of various biological pathways.

This technical guide provides a comprehensive overview of the synthesis and properties of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key building block for the construction of more complex pharmaceutical molecules. We will delve into the synthetic pathways, detailing the critical experimental parameters and the rationale behind the chosen methodologies. Furthermore, a thorough characterization of the final compound will be presented, equipping researchers and drug development professionals with the essential knowledge to effectively utilize this valuable intermediate.

Synthetic Pathways: From Precursor to Final Product

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 5-fluoro-1-indanone. This ketone then undergoes reductive amination to yield the desired primary amine, which is subsequently converted to its stable hydrochloride salt.

Part 1: Synthesis of 5-Fluoro-1-indanone

The most common and efficient route to 5-fluoro-1-indanone involves the intramolecular Friedel-Crafts acylation of a suitable precursor. A widely employed starting material is 3-(3-fluorophenyl)propanoic acid.

Synthesis_Part1 start 3-(3-Fluorophenyl)propanoic Acid product1 5-Fluoro-1-indanone start->product1 Intramolecular Friedel-Crafts Acylation reagent1 Polyphosphoric Acid (PPA) or Eaton's Reagent reagent1->start

Synthesis of the Key Ketone Intermediate.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 3-(3-fluorophenyl)propanoic acid.

  • Reagent Addition: Add an excess of polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) to the starting material.

  • Reaction Conditions: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Part 2: Reductive Amination of 5-Fluoro-1-indanone

The conversion of the ketone to the primary amine is a critical step. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective one-pot method for this transformation.[3][4]

Synthesis_Part2 start 5-Fluoro-1-indanone product2 5-Fluoro-2,3-dihydro-1H-inden-1-amine start->product2 Reductive Amination reagent2 Ammonium Formate (Leuckart Reaction) reagent2->start

Formation of the Primary Amine.

Experimental Protocol: Leuckart Reductive Amination

  • Reaction Setup: Combine 5-fluoro-1-indanone and an excess of ammonium formate in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: Heat the mixture to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and add a solution of hydrochloric acid to hydrolyze the intermediate formamide.

  • Basification and Extraction: Make the aqueous solution basic by the addition of a strong base, such as sodium hydroxide, to liberate the free amine. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-fluoro-2,3-dihydro-1H-inden-1-amine. The product can be purified by vacuum distillation or column chromatography.

Part 3: Formation of the Hydrochloride Salt

For ease of handling, purification, and to improve stability, the free amine is typically converted to its hydrochloride salt.

Synthesis_Part3 start 5-Fluoro-2,3-dihydro-1H-inden-1-amine product3 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride start->product3 Salt Formation reagent3 HCl in a suitable solvent (e.g., Diethyl Ether or Isopropanol) reagent3->start

Sources

The Strategic Application of 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in the Synthesis of Advanced Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established and powerful tool. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide delves into the technical applications of a specific fluorinated building block, 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride , a key intermediate in the synthesis of next-generation therapeutic agents, particularly selective inhibitors of monoamine oxidase-B (MAO-B). While not an end-product with direct therapeutic use, its value lies in its potential to impart advantageous properties to the final active pharmaceutical ingredient.

Core Application: A Precursor to Potent and Selective MAO-B Inhibitors

The primary and most significant application of this compound is as a starting material for the synthesis of selective MAO-B inhibitors. This class of drugs is of paramount importance in the management of neurodegenerative conditions, most notably Parkinson's disease. The therapeutic rationale is to prevent the breakdown of dopamine in the brain, thereby alleviating the motor symptoms of the disease.

The non-fluorinated analogue of this compound, (R)-1-aminoindan, is the cornerstone for the synthesis of Rasagiline, a widely prescribed second-generation, irreversible MAO-B inhibitor. The introduction of a fluorine atom at the 5-position of the indane ring is a deliberate design choice aimed at enhancing the pharmacological profile of the resulting inhibitor. Computational studies suggest that fluorinated MAO-B inhibitors can exhibit a superior binding affinity for the enzyme compared to their non-fluorinated counterparts[1]. This enhanced affinity can translate to greater potency and potentially a more favorable side-effect profile.

The Dopaminergic Signaling Pathway and the Role of MAO-B Inhibition

To appreciate the significance of this synthetic application, it is crucial to understand the underlying neurobiology. In the dopaminergic neurons of the brain, dopamine is synthesized and released into the synaptic cleft, where it binds to dopamine receptors on the postsynaptic neuron, propagating the signal. Dopamine is then cleared from the synapse via reuptake transporters. Once back in the presynaptic neuron, it is either repackaged into vesicles or degraded by enzymes, primarily MAO-B, which is located on the outer mitochondrial membrane.

In Parkinson's disease, the progressive loss of these dopamine-producing neurons leads to a deficit in dopamine signaling. By inhibiting MAO-B, the degradation of dopamine is reduced, leading to an increase in its concentration within the neuron and consequently, more dopamine is available for release.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release MAO_B MAO-B Dopamine_Cytosol->MAO_B Degradation Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Release DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Dopamine_Synapse->Dopamine_Cytosol Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Inhibitor 5-Fluoro-Rasagiline (Synthesized from 5-fluoro-2,3-dihydro-1H-inden-1-amine) Inhibitor->MAO_B Inhibition caption Mechanism of MAO-B Inhibition

Figure 1: Simplified signaling pathway of MAO-B inhibition.

Synthetic Workflow: N-Propargylation of 5-fluoro-2,3-dihydro-1H-inden-1-amine

The conversion of this compound into a potent MAO-B inhibitor involves a key chemical transformation: N-alkylation with a propargyl group. This propargylamine moiety is crucial for the irreversible inhibition of MAO-B. The following is a representative experimental workflow, adapted from established syntheses of Rasagiline[2][3][4][5].

Synthetic_Workflow Start 5-fluoro-2,3-dihydro- 1H-inden-1-amine HCl Base_Treatment 1. Base Treatment (e.g., K2CO3 in Acetonitrile) Start->Base_Treatment Free_Amine Free Amine Intermediate Base_Treatment->Free_Amine Alkylation 2. N-Alkylation (Propargyl Chloride or Bromide) Free_Amine->Alkylation Product 5-fluoro-N-propargyl-2,3- dihydro-1H-inden-1-amine (Fluorinated Rasagiline Analogue) Alkylation->Product Workup 3. Aqueous Workup & Purification Product->Workup Final_Product Purified Product Workup->Final_Product caption Synthetic workflow for N-propargylation.

Figure 2: Synthetic workflow for N-propargylation.
Detailed Experimental Protocol (Representative)

Objective: To synthesize (R)-5-fluoro-N-propargyl-2,3-dihydro-1H-inden-1-amine from (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Materials:

  • (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Propargyl chloride (or bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (1.0 equivalent) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the suspension. The base neutralizes the hydrochloride salt to generate the free amine in situ.

  • Alkylation: To the stirred suspension, add propargyl chloride (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (R)-5-fluoro-N-propargyl-2,3-dihydro-1H-inden-1-amine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent unwanted side reactions, such as the hydrolysis of the propargyl halide.

  • Excess Base: An excess of potassium carbonate ensures the complete neutralization of the starting material's hydrochloride salt and any acid generated during the reaction, driving the alkylation to completion.

  • Reflux Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic substitution reaction between the amine and the alkyl halide.

  • Aqueous Workup: The washing steps are essential to remove any remaining inorganic salts and water-soluble impurities.

  • Chromatographic Purification: This step is crucial for isolating the desired product from any unreacted starting materials or over-alkylated byproducts.

Quantitative Data and Structure-Activity Relationship (SAR)

CompoundTargetIC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
Rasagiline MAO-B (rat brain)4.4393
MAO-A (rat brain)412
Selegiline MAO-B (rat brain)3.63>260
MAO-A (rat brain)944

Data sourced from Youdim, M.B.H. et al. (2001). Brit J Pharmacol[6].

Structure-Activity Relationship Insights:

  • The Propargylamine Moiety: This group is essential for the mechanism-based irreversible inhibition of MAO-B. The terminal alkyne forms a covalent adduct with the FAD cofactor of the enzyme.

  • The (R)-Enantiomer: The stereochemistry at the 1-position of the indane ring is critical for potent MAO-B inhibition. The (S)-enantiomer is significantly less active.

  • The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position is anticipated to enhance the molecule's properties in several ways:

    • Increased Lipophilicity: This can improve the compound's ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.

    • Metabolic Stability: The strong C-F bond can block potential sites of metabolic oxidation on the aromatic ring, potentially increasing the drug's half-life.

    • Enhanced Binding Affinity: The electronegativity of the fluorine atom can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the active site of MAO-B[1].

Conclusion

This compound is a specialized chemical intermediate whose value is realized in its application as a precursor for sophisticated drug candidates. Its primary role in the synthesis of fluorinated analogues of MAO-B inhibitors like Rasagiline highlights a key strategy in modern drug design: the use of fluorination to enhance the pharmacological properties of a known active scaffold. The synthetic protocols for its utilization are well-established, relying on standard N-alkylation reactions. For researchers and drug development professionals, this compound represents a valuable tool for exploring the structure-activity relationships of MAO-B inhibitors and for developing new therapeutic agents for neurodegenerative diseases with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

  • Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. IdeaFest. [Link]

  • Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500–506.
  • Ishizuka, H., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal.
  • Synthon BV. (2016). Process of resolution of 1-aminoindan.
  • Teva Pharmaceutical Industries, Ltd. (2007). Preparation method of (R)-(+)-N-propargyl-1-indan amines.
  • TEVA PHARMACEUTICAL INDUSTRIES LTD. (2014). Method for the synthesis of rasagiline. U.S.
  • ResearchGate. (2015). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). [Link]

  • Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B.
  • ResearchGate. (2014). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. [Link]

  • ResearchGate. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • Speiser, Z., & Youdim, M. B. H. (1996). Effects of N-propargyl-1-(R)aminoindan (rasagiline) in models of motor and cognition disorders. Journal of Neural Transmission. Supplementum, 48, 89–104.
  • Müller, T., & Reichmann, H. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Expert Review of Neurotherapeutics, 22(2), 143-152.
  • Finberg, J. P., et al. (1998). (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B. Journal of Neural Transmission. Supplementum, 52, 301–305.
  • ResearchGate. (A) The current commercial synthesis of rasagiline mesylate (1). (B) Previous work: asymmetric transfer hydrogenation (ATH) using chiral phosphoric acid (CPA) catalysts. (C)
  • Naoi, M., et al. (2003). Anti-apoptotic function of propargylamine inhibitors of type-B monoamine oxidase. Inflammopharmacology, 11(2), 175-181.
  • Weinreb, O., et al. (2009). Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. Journal of Neural Transmission, 116(S1), 17-25.
  • Synthon BV. (2010). A process for the preparation of (R)-1-aminoindanes.
  • Przuntek, H., et al. (2013). Switch From Selegiline to Rasagiline Is Beneficial in Patients With Parkinson's Disease. Journal of Neural Transmission, 120(5), 761-765.
  • ResearchGate. (2020). Curious effects of fluorine on medicinally active compounds.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the putative mechanism of action of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, primarily its non-fluorinated parent, 1-aminoindan, a key metabolite of the anti-Parkinson's agent rasagiline. The proposed mechanism centers on the modulation of monoamine transporters, with a potential for neuroprotective effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and neurotherapeutics.

Introduction and Chemical Identity

This compound is a halogenated derivative of 1-aminoindan. The introduction of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability, blood-brain barrier permeability, and target binding affinity. While specific research on this fluorinated analog is not publicly available, the extensive body of literature on 1-aminoindan and other substituted aminoindans provides a strong foundation for postulating its pharmacological profile.

Table 1: Compound Identification

PropertyValue
IUPAC NameThis compound
Parent Compound1-aminoindan
Molecular FormulaC₉H₁₁FN · HCl
Key Structural FeaturesIndane scaffold, primary amine at position 1, fluorine at position 5

Postulated Primary Mechanism of Action: Monoamine Transporter Modulation

The principal mechanism of action for this compound is likely the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This hypothesis is derived from studies on related aminoindan derivatives.[1][2]

Interaction with the Dopamine Transporter (DAT)

The parent compound, 1-aminoindan, is known to enhance striatal dopaminergic neurotransmission.[3] Furthermore, its parent drug, rasagiline, has been shown to increase dopamine levels in the striatum, a mechanism potentially mediated by the inhibition of DAT.[4][5] It is therefore highly probable that this compound acts as a dopamine reuptake inhibitor. The fluorine atom may influence the binding affinity and selectivity for DAT.

Interaction with Norepinephrine and Serotonin Transporters (NET and SERT)

Studies on 2-aminoindan and its ring-substituted analogs have demonstrated that these compounds can also interact with NET and SERT, often acting as monoamine releasers.[1][2] The substitution pattern on the indane ring significantly influences the potency and selectivity for these transporters.[1][2] Therefore, it is plausible that this compound also exhibits activity at NET and SERT, although its precise profile as a reuptake inhibitor versus a releasing agent would require empirical validation.

Putative Downstream Signaling and Neuroprotective Effects

Beyond direct transporter interaction, this compound may elicit downstream signaling events leading to neuroprotection, a characteristic observed with 1-aminoindan.[3][6]

Activation of Pro-Survival Kinase Pathways

The neuroprotective effects of rasagiline, the precursor to 1-aminoindan, have been linked to the activation of the PKC-MAP kinase signaling cascade.[6] It is conceivable that this compound could similarly engage these pro-survival pathways, offering a potential therapeutic avenue for neurodegenerative conditions.

Modulation of Glutamatergic Neurotransmission

Interestingly, a derivative of 1-aminoindan, 1-aminoindan-1,5-dicarboxylic acid (AIDA), is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[7] This highlights the versatility of the aminoindan scaffold and suggests that fluorination at the 5-position might also influence glutamatergic systems, which are critically involved in neuronal excitability and plasticity.

Proposed Experimental Validation

To empirically determine the mechanism of action of this compound, the following experimental workflow is proposed.

Radioligand Binding Assays

This initial step will determine the binding affinity of the compound for DAT, NET, and SERT.

Protocol:

  • Prepare membrane fractions from cells stably expressing human DAT, NET, or SERT.

  • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

  • After incubation, separate bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the Ki (inhibition constant) from the IC₅₀ values to determine the binding affinity.

In Vitro Transporter Function Assays

These assays will elucidate whether the compound acts as a reuptake inhibitor or a releasing agent.

Protocol:

  • Use synaptosomes prepared from rodent brain tissue or cells expressing the monoamine transporters.

  • For reuptake inhibition: Pre-incubate the synaptosomes/cells with varying concentrations of this compound, then add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). Measure the uptake of the radiolabeled monoamine.

  • For release assays: Pre-load the synaptosomes/cells with a radiolabeled monoamine. Wash to remove excess radiolabel, then incubate with increasing concentrations of the test compound. Measure the amount of radiolabel released into the supernatant.

Downstream Signaling Pathway Analysis

Western blotting can be employed to investigate the activation of pro-survival pathways.

Protocol:

  • Treat neuronal cell cultures (e.g., SH-SY5Y or PC12 cells) with this compound for various time points.

  • Lyse the cells and separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt).

  • Use chemiluminescence to detect antibody binding and quantify protein levels.

Visualization of Proposed Mechanisms

putative_mechanism_of_action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron compound 5-Fluoro-1-aminoindan Hydrochloride dat Dopamine Transporter (DAT) compound->dat Inhibition net Norepinephrine Transporter (NET) compound->net Modulation (putative) sert Serotonin Transporter (SERT) compound->sert Modulation (putative) pkc_mapk PKC-MAP Kinase Pathway compound->pkc_mapk Activation (putative) da_vesicle Dopamine Vesicle dat->da_vesicle Reuptake vmat2 VMAT2 vmat2->da_vesicle Packaging da_cleft Dopamine da_vesicle->da_cleft Release neuroprotection Neuroprotection & Cell Survival pkc_mapk->neuroprotection da_cleft->dat Uptake da_receptor Dopamine Receptors da_cleft->da_receptor Binding

Figure 1: A diagram illustrating the putative mechanism of action of this compound.

experimental_workflow start Start: Characterize 5-Fluoro-1-aminoindan HCl binding_assays Radioligand Binding Assays (DAT, NET, SERT) start->binding_assays functional_assays In Vitro Transporter Function Assays binding_assays->functional_assays Determine Affinity (Ki) reuptake Reuptake Inhibition functional_assays->reuptake release Monoamine Release functional_assays->release signaling_analysis Downstream Signaling Analysis (Western Blot) reuptake->signaling_analysis release->signaling_analysis conclusion Elucidate Full Mechanism of Action signaling_analysis->conclusion Identify Cellular Effects

Figure 2: A proposed experimental workflow to validate the mechanism of action.

Conclusion

Based on the pharmacological profile of its parent compound, 1-aminoindan, and the known effects of fluorination in medicinal chemistry, this compound is putatively a monoamine transporter modulator with a likely preference for the dopamine transporter. It may also possess neuroprotective properties mediated by the activation of intracellular signaling cascades. The experimental protocols outlined in this guide provide a clear path to empirically validate these hypotheses and fully elucidate the mechanism of action of this novel compound.

References

  • Youdim, M. B. H. (2003). Metabolites of the anti-Parkinson drugs rasagiline and selegiline. NeuroToxicology, 24(4-5), 715-720.
  • Wikipedia. (n.d.). Rasagiline. Retrieved January 17, 2026, from [Link]

  • Finberg, J. P., & Youdim, M. B. (2002). Pharmacology of rasagiline, a new MAO-B inhibitor drug for the treatment of Parkinson's disease with neuroprotective potential. Rambam Maimonides Medical Journal, 1(1), e0003.
  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2097-2108.
  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease With Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1).
  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2097–2108.
  • Moraga, F. A., O'Connor, J. J., & Barea-Rodriguez, E. J. (2005). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. BMC pharmacology, 5, 1.
  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2097–2108.
  • Gomes, B., Loureiro, J. A., Coelho, M. A. N., & Pereira, M. C. (2021). Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer's Disease?. Pharmaceutics, 13(7), 1018.
  • Newman, A. H., Kline, R. H., Luedtke, R. R., & Froimowitz, M. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(13), 3388–3398.
  • Gomes, B., Loureiro, J. A., Coelho, M. A., & Pereira, M. C. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current pharmaceutical design, 21(39), 5725–5735.
  • LoRusso, P. M., Prakash, S., Wozniak, A., Flaherty, L., Zalupski, M., Shields, A., ... & Jasti, B. (2002). Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU).
  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Methods in molecular biology (Clifton, N.J.), 1629, 219–250.
  • Mecha-Santana, M., Maurice, T., & Garcia-Rates, S. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. International journal of molecular sciences, 22(4), 1898.
  • Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. Oncology (Williston Park, N.Y.), 12(8 Suppl 6), 13–18.
  • Moroni, F., Lombardi, G., Thomsen, C., Monn, J. A., Schoepp, D. D., Pellicciari, R., ... & Pellegrini-Giampietro, D. E. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721-729.

Sources

analytical methods for 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Methods for 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction

This compound is a synthetic compound of interest in pharmaceutical research and development. As a substituted indane derivative, its chemical scaffold is found in various biologically active molecules. The presence of a fluorine atom and a chiral center makes the precise and accurate analytical characterization of this compound crucial for ensuring its quality, stability, and safety in research and potential therapeutic applications. This guide provides a comprehensive overview of the core analytical methodologies for the qualitative and quantitative assessment of this compound, reflecting field-proven insights and best practices. The methodologies detailed herein are designed to be self-validating systems, ensuring trustworthiness and reproducibility of results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for developing robust analytical methods. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 2103399-35-3 ((S)-enantiomer)[1]
1381928-19-3 ((R)-enantiomer)[2][3]
148960-33-2 (racemate)[4][5][6][7]
Molecular Formula C₉H₁₁ClFN[1]
Molecular Weight 187.64 g/mol [1]
IUPAC Name (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Physical Form Solid
Storage Conditions 2-8°C, protect from light, sealed in dry conditions[1]

Chromatographic Methods of Analysis

Chromatographic techniques are central to separating the analyte from impurities and quantifying it. Given the amine functional group and its moderate polarity, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, with specific considerations for each.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[8] For this compound, a reversed-phase HPLC method is generally preferred due to the compound's polarity.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase (C18) provides good retention for the moderately nonpolar indane ring structure.

  • Acidified Mobile Phase: The hydrochloride salt form of the analyte is readily soluble in aqueous mobile phases. The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase serves two purposes: it protonates the primary amine, ensuring good peak shape by preventing interaction with residual silanols on the stationary phase, and it provides a consistent pH for reproducible retention times.

  • UV Detection: The aromatic ring in the indane structure provides a chromophore that allows for sensitive detection using a UV detector, typically in the range of 210-280 nm.

Experimental Protocol: Reversed-Phase HPLC for Purity and Assay

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) in a gradient or isocratic elution. A common starting point is a 25:75 (v/v) ratio of acetonitrile to buffer.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (to be optimized by scanning the UV spectrum of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.

    • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase as the diluent.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

    • The assay is determined by comparing the peak area of the analyte in the sample to the peak area of the reference standard.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/Assay integrate->calculate purity Purity Report calculate->purity assay Assay Report calculate->assay

Caption: HPLC workflow for purity and assay determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[10][11] For primary amines like 5-fluoro-2,3-dihydro-1H-inden-1-amine, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Derivatization is often employed to improve volatility and chromatographic performance.

Causality Behind Experimental Choices:

  • Derivatization: Acetylation or trifluoroacetylation of the primary amine group with reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) reduces the polarity of the molecule, making it more volatile and less prone to adsorption.[12]

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for separating the derivatized analyte from potential impurities.

  • Mass Spectrometry Detection: MS detection provides high selectivity and structural information through the fragmentation pattern of the molecule, allowing for confident identification.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).

  • Derivatization Procedure:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Add an excess of a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst if necessary (e.g., pyridine).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute the residue in a known volume of solvent.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.

    • The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8] Both ¹H and ¹³C NMR are fundamental for structural confirmation. ¹⁹F NMR is also highly informative due to the presence of the fluorine atom.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring. The coupling patterns and chemical shifts provide information about the connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic, aliphatic, and the carbon atom attached to the nitrogen.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a signal whose chemical shift is sensitive to the electronic environment of the fluorine atom on the aromatic ring.[13] This can be useful for confirming the position of the fluorine substituent.

Mass Spectrometry (MS)

As mentioned in the GC-MS section, mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. When analyzed by techniques like electrospray ionization (ESI) coupled with LC, the compound will typically show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base.

Overall Analytical Workflow for Structural Confirmation

Structural_Elucidation cluster_compound Compound Under Investigation cluster_techniques Analytical Techniques cluster_results Data Interpretation & Confirmation Compound 5-fluoro-2,3-dihydro-1H-inden-1-amine HCl HPLC HPLC-UV (Purity, Assay) Compound->HPLC GCMS GC-MS (Impurity Profile, ID) Compound->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS High-Res MS (Exact Mass) Compound->MS Purity Purity & Assay Data HPLC->Purity Structure Structural Information GCMS->Structure NMR->Structure MS->Structure Confirmation Confirmed Structure & Purity Purity->Confirmation Structure->Confirmation

Caption: Integrated workflow for structural confirmation and purity analysis.

Chiral Separation

Since 5-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral molecule, the separation of its enantiomers is of great importance, especially in a pharmaceutical context, as different enantiomers can have different pharmacological and toxicological profiles.[14] Chiral HPLC is the most common method for enantiomeric separation.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): The key to chiral separation is the use of a CSP that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are often effective for separating a wide range of chiral compounds, including amines.[15]

  • Mobile Phase: The choice of mobile phase (normal phase or reversed-phase) and additives can significantly influence the separation. For amine compounds, basic additives like diethylamine (DEA) are often added to the mobile phase in normal-phase chromatography to improve peak shape and resolution.

Experimental Protocol: Chiral HPLC

  • Instrumentation:

    • HPLC system as described previously.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, ID, or IC).

    • Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of a basic additive (e.g., 0.1% diethylamine). A typical starting point is hexane:isopropanol:DEA (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 265 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample to determine the enantiomeric ratio or enantiomeric excess (e.e.).

Visualization of Chiral vs. Achiral Analysis Logic

Chiral_Analysis_Logic Start Start Analysis of Chiral Compound Achiral Achiral HPLC (e.g., C18) Start->Achiral Assess Total Purity Chiral Chiral HPLC (e.g., Chiralpak) Start->Chiral Assess Enantiomeric Purity ResultAchiral Result: Single Peak (Total Purity/Assay) Achiral->ResultAchiral ResultChiral Result: Two Peaks (Enantiomeric Ratio) Chiral->ResultChiral

Caption: Decision logic for achiral versus chiral HPLC analysis.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. This guide has outlined a robust framework employing chromatographic and spectroscopic techniques to ensure the identity, purity, and enantiomeric composition of this important research compound. The provided protocols are based on established scientific principles and can be adapted and validated for specific applications in research and quality control environments. The synergy of these methods provides a comprehensive and trustworthy analytical profile, which is essential for advancing drug development and scientific research.

References

  • Hirschfeld, T., & Schmidt, T. T. (2025). Psychedelic Drug Checking: Analytical and Strategic Challenges in Harm Reduction for Classic Psychedelics.
  • Measuring Magic: New Methods for Testing Psychedelic Mushroom Potency. (2025). Psilocybin Alpha.
  • Hirschfeld, T., & Schmidt, T. T. (2025). Psychedelic Drug Checking: Analytical and Strategic Challenges in Harm Reduction for Classic Psychedelics. PubMed.
  • TECH TIP: Methods and Instruments for Psilocybin Testing. (2023). GenTech Scientific.
  • Roggen, M. Have a Good Trip? How to Analyze Psychedelics. Slideshare.
  • (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. BLDpharm.
  • 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Smolecule.
  • 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1), (1R)-. Angene.
  • (R)-5-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride. (2025). ChemicalBook.
  • 1H-INDEN-1-AMINE, 5-FLUORO-2,3-DIHYDRO(148960-33-2) 1H NMR. ChemicalBook.
  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine. BLDpharm.
  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine. CymitQuimica.
  • (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Sigma-Aldrich.
  • Sekhon, B. S. (2010). Enantioseparation of Chiral Drugs – An Overview.
  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine. J&K Scientific.
  • Chiral Drug Separ
  • Al-Saeed, F. A., & Al-Otaibi, K. E. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine. AiFChem.
  • 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine. ChemScene.
  • Li, Y., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry.
  • Li, Y., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.
  • Gerig, J. T. (2001). Fluorine NMR.
  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.
  • Zhang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
  • Al-Ghamdi, A. F., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed.
  • Scarfe, G. B., et al. (1996). Hplc-nmr identification of the human urinary metabolites of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a nucleoside analogue active against human immunodeficiency virus (HIV). PubMed.
  • Kumar, A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science.

Sources

The Strategic Role of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5-fluoro-2,3-dihydro-1H-inden-1-amine core, a fluorinated derivative of the privileged indane scaffold, represents a significant starting point for the development of targeted therapeutics. The strategic incorporation of a fluorine atom onto the indane ring system modulates the scaffold's physicochemical properties, enhancing its potential for interaction with biological targets and improving its drug-like characteristics. This guide provides a comprehensive overview of the synthesis, derivatization, and application of this scaffold, with a primary focus on its successful utilization in the design of potent and selective inhibitors of monoamine oxidase B (MAO-B) for the potential treatment of neurodegenerative diseases such as Parkinson's disease. We will explore the causal-driven design strategies, detailed experimental protocols for synthesis and biological evaluation, and the critical structure-activity relationships (SAR) that govern the efficacy of these derivatives.

Introduction: The 5-Fluoro-Indenamine Scaffold - A Privileged Structure Enhanced by Fluorine

The indane scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its rigid, bicyclic framework that allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with a variety of biological targets.[1] The introduction of a fluorine atom at the 5-position of the 2,3-dihydro-1H-inden-1-amine structure is a deliberate and strategic modification. Fluorine, being the most electronegative element, possesses unique properties that are highly advantageous in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life and bioavailability of a drug candidate.[2]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's active site.[3]

  • Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and the blood-brain barrier (BBB), a critical feature for neurotherapeutics.[2]

These properties make the 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride salt a highly attractive starting material for developing novel therapeutics, particularly for central nervous system (CNS) disorders.

Core Application: Targeting Monoamine Oxidase B for Neurodegenerative Disease

A prominent and successful application of this scaffold has been in the development of inhibitors for monoamine oxidase B (MAO-B).

The Rationale: MAO-B in Parkinson's Disease

Monoamine oxidase B is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, most notably dopamine.[4] In neurodegenerative conditions like Parkinson's disease (PD), the progressive loss of dopaminergic neurons leads to a deficit in dopamine levels, causing the characteristic motor symptoms. Furthermore, the catalytic activity of MAO-B in the brain produces reactive oxygen species (ROS) as byproducts, which contribute to oxidative stress and accelerate neuronal cell death.[5]

Therefore, inhibiting MAO-B presents a dual therapeutic benefit:

  • Symptomatic Relief: By preventing dopamine degradation, MAO-B inhibitors increase the synaptic availability of dopamine, helping to alleviate motor symptoms.

  • Neuroprotection: By reducing the production of ROS, these inhibitors may slow the progression of the disease.

Rasagiline, a well-known anti-Parkinson's drug, is an N-propargyl-1-aminoindan. Research has leveraged this knowledge by using the fluorinated indenamine core as a bioisostere to develop novel inhibitors with potentially improved properties.[6]

A Fragment-Based Design Strategy

A successful approach to developing novel MAO-B inhibitors from the 5-fluoro-indenamine core involves a fragment-based drug design strategy. This methodology links the core scaffold (the "anchor fragment") to various hydrophobic fragments that are designed to target and occupy a hydrophobic pocket located at the entrance of the MAO-B active site.[6] This strategy aims to enhance both potency and selectivity for MAO-B over the related MAO-A isoform.

The diagram below illustrates this design principle.

FBDD_Strategy cluster_0 Drug Candidate cluster_1 MAO-B Enzyme Active Site Core 5-Fluoro-Indenamine Scaffold Linker Linker Moiety (-OCH2-, -SCH2-, etc.) Core->Linker Covalent Bond ActiveSite Catalytic Site Core->ActiveSite Binds to (Anchor) Fragment Hydrophobic Fragment (Targets entrance pocket) Linker->Fragment Covalent Bond EntrancePocket Hydrophobic Entrance Pocket Fragment->EntrancePocket Occupies for Selectivity

Caption: Fragment-based design of MAO-B inhibitors.

Synthesis and Characterization

The synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine derivatives generally follows a multi-step pathway starting from commercially available precursors.

General Synthetic Protocol

The following is a representative, generalized protocol for the synthesis of N-substituted derivatives.

Step 1: Synthesis of the Intermediate (e.g., an N-alkylated amine)

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (2.5 eq).

  • Addition of Electrophile: Add the desired alkylating or acylating agent (e.g., a substituted benzyl bromide or phenoxyethyl bromide) (1.2 eq).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60-80 °C) for a period of 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure derivative.

Analytical Characterization

The identity and purity of the synthesized derivatives must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should typically exceed 95% for biological testing.

Biological Evaluation: Assessing MAO-B Inhibition

The primary biological evaluation for these derivatives involves determining their potency and selectivity as MAO inhibitors.

In Vitro MAO Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the enzymatic activity of human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Enzyme Preparation: Prepare solutions of hMAO-A and hMAO-B in potassium phosphate buffer to a final concentration that yields a robust signal.

  • Compound Dilution: Prepare a serial dilution of the test compounds in buffer. Add 20 µL of each concentration to the wells of a 96-well plate. Include wells for a positive control (e.g., Rasagiline) and a negative control (vehicle only).

  • Pre-incubation: Add 160 µL of the enzyme solution to each well and pre-incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Detection: The product of the MAO reaction (e.g., 4-hydroxyquinoline from kynuramine, or H₂O₂ from benzylamine which can be detected with a coupled peroxidase/probe system) is measured over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for Evaluation

The overall process from compound design to biological validation follows a logical progression.

workflow A Rational Design (Fragment-Based Approach) B Chemical Synthesis of Derivative Library A->B C Structural & Purity Characterization (NMR, MS, HPLC) B->C D In Vitro Screening: hMAO-A & hMAO-B Inhibition Assays C->D E Determine IC50 Values & Selectivity Index (SI = IC50A / IC50B) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization (Iterative Design & Synthesis) F->G G->B Refine

Caption: Workflow for MAO-B inhibitor development.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-fluoro-2,3-dihydro-1H-inden-1-amine scaffold has yielded crucial insights into the structural requirements for potent and selective MAO-B inhibition.[6] The table below summarizes key findings from such studies.

Modification PositionStructural ChangeImpact on MAO-B InhibitionRationale
Linker Moiety Introduction of ether (-O-), thioether (-S-), or longer alkoxy chainsPotency is highly dependent on linker type and length. Ether and thioether linkers often provide potent inhibition.The linker correctly orients the hydrophobic fragment towards the entrance channel of the enzyme.
Hydrophobic Fragment Addition of moieties like biphenyl, naphthalene, or substituted phenyl ringsLarge, hydrophobic groups significantly increase potency and selectivity.These fragments form favorable van der Waals interactions within the hydrophobic entrance pocket of MAO-B.
Indenamine Nitrogen Acylation vs. AlkylationN-alkylation is generally preferred over N-acylation.Alkylated amines maintain the basicity that may be important for interaction with the catalytic site, whereas amides may have altered electronic properties.
Fluorine Position 5-Fluoro vs. non-fluorinated analogThe 5-fluoro substitution is maintained from the core scaffold.Enhances metabolic stability and modulates electronic properties for favorable binding interactions.

A particularly promising derivative, designated D14 in one study, which incorporates a specific linker and hydrophobic fragment, demonstrated inhibitory activity comparable to rasagiline but with significantly improved selectivity for MAO-B over MAO-A.[6]

Future Directions and Conclusion

The this compound scaffold has proven to be an exceptionally valuable platform for the development of targeted therapeutics. Its application in creating potent and selective MAO-B inhibitors for Parkinson's disease highlights the power of combining a privileged core structure with strategic fluorination and rational, fragment-based design.

Future research should focus on:

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like profiles.

  • In Vivo Efficacy: Testing promising derivatives in animal models of Parkinson's disease to validate their therapeutic potential.

  • Exploring Other Targets: Leveraging the privileged nature of the scaffold to explore its utility against other CNS targets or in different therapeutic areas such as oncology and virology.

References

  • M. S. Shdare and P. B. Miniyar, "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems," RSC Advances, 2022. [Link]

  • L. Xie et al., "Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline," European Journal of Medicinal Chemistry, 2018. [Link]

  • J. Wang et al., "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives," Molecules, 2023. [Link]

  • Request PDF, "Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors," ResearchGate, N.D. [Link]

  • S. Sabat, S. S. Behera, and S. K. Paidesetty, "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update," Pharmaceuticals, 2023. [Link]

  • A. T. Maccioni et al., "From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs," International Journal of Molecular Sciences, 2021. [Link]

Sources

An In-depth Technical Guide to trans-Tetrabenazine (CAS Number: 1381929-92-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 1381929-92-5, identified as trans-Tetrabenazine. This molecule is a significant diastereomer of Tetrabenazine, a well-established pharmaceutical agent. As an impurity and a reference standard in the manufacturing and quality control of Tetrabenazine, a thorough understanding of its characteristics is crucial for researchers, scientists, and professionals in drug development. This guide will delve into its chemical identity, physicochemical properties, its relationship to the pharmacologically active parent compound, and relevant analytical methodologies.

Chemical Identity and Structure

trans-Tetrabenazine is a diastereomer of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. The stereochemistry of trans-Tetrabenazine is distinct from the therapeutically used eutomer of Tetrabenazine.

Chemical Name: rel-(3S,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one[1][2]

Synonyms: Tetrabenazine Impurity 7, Tetrabenazine Diastereomer[1]

Molecular Formula: C₁₉H₂₇NO₃

Molecular Weight: 317.42 g/mol

Chemical Structure:

Caption: 2D structure of trans-Tetrabenazine.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of trans-Tetrabenazine are not extensively available in peer-reviewed literature, as it is primarily characterized as an impurity of Tetrabenazine. However, based on its chemical structure and information from suppliers of analytical standards, the following properties can be summarized.

PropertyValueSource
CAS Number 1381929-92-5[1]
Molecular Formula C₁₉H₂₇NO₃
Molecular Weight 317.42 g/mol
Appearance Likely a solidInferred
Solubility Soluble in Methanol and DMSO[3]
Storage 2-8°C, Refrigerator[4]

For comparison, the parent compound, racemic Tetrabenazine (CAS 58-46-8), is a solid with a melting point of 126-129 °C and is sparingly soluble in water but soluble in ethanol.[5][6]

Mechanism of Action and Biological Context

The primary pharmacological target of Tetrabenazine is the vesicular monoamine transporter 2 (VMAT2).[5][7] VMAT2 is a transport protein integrated into the membrane of presynaptic vesicles in neurons of the central nervous system. Its function is to transport monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into the vesicles for storage and subsequent release into the synapse.

By inhibiting VMAT2, Tetrabenazine depletes the stores of these neurotransmitters, leading to a reduction in neurotransmission. This mechanism is the basis for its therapeutic effect in hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[5][7]

The binding of Tetrabenazine and its metabolites to VMAT2 is highly stereospecific. Studies on various stereoisomers have demonstrated significant differences in their binding affinities. For instance, the (+)-(3R,11bR)-enantiomer of Tetrabenazine shows a significantly higher affinity for VMAT2 than its (-)-(3S,11bS)-counterpart.[8] While the specific VMAT2 binding affinity for trans-Tetrabenazine (CAS 1381929-92-5) is not explicitly reported in the reviewed literature, its distinct stereochemistry suggests that its affinity and pharmacological activity would differ from that of the therapeutically active isomers. The presence of this diastereomer as an impurity could therefore be critical to the overall efficacy and safety profile of the drug product.

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Monoamines_cyto Monoamines (Dopamine, Serotonin, etc.) VMAT2 VMAT2 Monoamines_cyto->VMAT2 Transport Vesicle Synaptic Vesicle Monoamines_vesicle Stored Monoamines Monoamines_synapse Released Monoamines Vesicle->Monoamines_synapse Exocytosis VMAT2->Monoamines_vesicle trans_TBZ trans-Tetrabenazine trans_TBZ->VMAT2 Inhibition

Caption: Mechanism of VMAT2 inhibition by Tetrabenazine stereoisomers.

Synthesis and Manufacturing

The synthesis of Tetrabenazine typically results in a mixture of stereoisomers due to the presence of two chiral centers. The formation of the trans-diastereomer (CAS 1381929-92-5) is a known outcome in certain synthetic routes. The control and separation of these stereoisomers are critical steps in the manufacturing process to ensure the desired therapeutic effect and to meet regulatory requirements for purity.

While specific synthetic routes exclusively targeting trans-Tetrabenazine are not the primary focus of pharmaceutical manufacturing, its synthesis as a reference standard is necessary for analytical purposes. The stereoselective synthesis of various Tetrabenazine isomers often involves chiral resolution techniques or the use of chiral starting materials.[8]

Analytical Methodology: HPLC for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Tetrabenazine and its related impurities, including trans-Tetrabenazine. The development of a robust, stability-indicating HPLC method is essential for the quality control of Tetrabenazine drug substance and product.

Exemplary HPLC Protocol for the Separation of Tetrabenazine and its Impurities

This protocol is a representative method and may require optimization based on the specific analytical instrumentation and column used.

Objective: To separate and quantify Tetrabenazine and its related impurities, including trans-Tetrabenazine.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Analytical column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Methanol (HPLC grade)

  • Ammonia solution (for pH adjustment)

  • Water (HPLC grade)

  • Tetrabenazine reference standard

  • trans-Tetrabenazine (Tetrabenazine Impurity 7) reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and a buffered aqueous phase is typically employed. For example, a mobile phase consisting of methanol and 0.1% aqueous ammonia in a ratio of approximately 45:55 (v/v) has been described.[9]

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 224 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the Tetrabenazine and trans-Tetrabenazine reference standards in a suitable diluent (e.g., a mixture of the mobile phase) to prepare individual stock solutions of known concentrations.

    • Prepare a mixed standard solution containing both Tetrabenazine and trans-Tetrabenazine at appropriate concentrations for system suitability testing and quantification.

  • Sample Preparation:

    • For the drug substance, accurately weigh and dissolve a known amount in the diluent.

    • For the drug product (tablets), grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of Tetrabenazine and dissolve it in the diluent. Sonication may be required to ensure complete dissolution. Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

    • Inject the mixed standard solution to determine the retention times and resolution of Tetrabenazine and trans-Tetrabenazine. The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should meet the predefined criteria.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to Tetrabenazine and trans-Tetrabenazine in the sample chromatogram based on their retention times compared to the standards.

    • Quantify the amount of trans-Tetrabenazine in the sample using the peak area and the concentration of the reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Standard Preparation (Tetrabenazine & trans-Tetrabenazine) System_Suitability System Suitability Test (Mixed Standard Injection) Std_Prep->System_Suitability Sample_Prep Sample Preparation (Drug Substance/Product) Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Injection Peak_ID Peak Identification (Retention Time) Sample_Injection->Peak_ID Quantification Quantification (Peak Area) Peak_ID->Quantification

Sources

A Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Strategic Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Fluoro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt represent a class of high-value chiral building blocks pivotal to the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom onto the rigid indane scaffold provides a unique combination of modulated physicochemical properties that can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical overview of this compound, detailing its structural significance, stereoselective synthesis strategies, and robust analytical methods for enantiomeric purity assessment. By synthesizing field-proven insights with established scientific principles, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Value of Fluorinated Indanamines

The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. When functionalized with a chiral amine at the C1 position, it provides a critical anchor for engaging with biological targets. The introduction of a fluorine atom, a bioisostere for hydrogen with profound electronic differences, offers a powerful tool for molecular optimization.[3]

The Role of the Fluorine Atom: The strategic placement of fluorine at the 5-position of the indane ring imparts several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can block metabolic "soft spots," prolonging the half-life of a drug candidate.[4]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the acidity of nearby protons and engage in favorable dipole-dipole or hydrogen bond interactions within a protein's binding pocket, potentially increasing potency.[2][3]

  • Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical feature for CNS-active drugs.[1][4]

  • pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of the primary amine, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and receptor interactions.[4]

These combined effects make 5-fluoro-2,3-dihydro-1H-inden-1-amine a highly sought-after intermediate for developing next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles.[5]

Physicochemical & Structural Data

A clear understanding of the fundamental properties of the target compound is essential for its effective use in synthesis.

PropertyValue
Chemical Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
Appearance White to off-white crystalline solid
Parent Compound CAS 148960-33-2 (Racemate)[6]
(S)-Enantiomer HCl CAS 2103399-35-3[7]
Key Precursor CAS 700-84-5 (5-Fluoro-1-indanone)[8]
Solubility Soluble in water, methanol
Storage Store at 0-8 °C, protect from light and moisture

The rigid, bicyclic structure of the indane core constrains the molecule's conformation, which can lead to higher selectivity for its biological target.

Stereoselective Synthesis Strategies

Achieving high enantiomeric purity is paramount in drug development, as different enantiomers can have vastly different biological activities and toxicities.[9][10] Two primary strategies are employed for the synthesis of enantiopure 5-fluoro-2,3-dihydro-1H-inden-1-amine: asymmetric synthesis and chiral resolution.

Workflow for Stereoselective Synthesis

The following diagram outlines the principal pathways to access the desired chiral amine from its common precursor, 5-fluoro-1-indanone.[8]

G cluster_start Starting Material cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution start 5-Fluoro-1-indanone reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) start->reductive_amination Achiral Reduction asym_reduction Asymmetric Transfer Hydrogenation start->asym_reduction Chiral Catalyst (e.g., Ru-catalyst) racemate Racemic Amine HCl reductive_amination->racemate chiral_acid Diastereomeric Salt Formation (e.g., (+)-Tartaric Acid) racemate->chiral_acid Resolution Start chiral_amine Enantiopure Amine HCl (e.g., (S)-enantiomer) asym_reduction->chiral_amine Direct Synthesis crystallization Fractional Crystallization chiral_acid->crystallization separation Salt Break & Isolation crystallization->separation separation->chiral_amine Yields one enantiomer

Caption: Key synthetic pathways to 5-fluoro-2,3-dihydro-1H-inden-1-amine HCl.

Protocol 1: Asymmetric Transfer Hydrogenation

This method represents a modern, efficient approach to directly synthesize a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions.[11]

Objective: To synthesize (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine with high enantiomeric excess (e.e.).

Methodology:

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor, add 5-fluoro-1-indanone (1.0 eq).

  • Solvent & Reagents: Add a suitable solvent such as isopropanol. Add formic acid (2.0-5.0 eq) and triethylamine (2.0-5.0 eq) to form the azeotropic mixture that serves as the hydrogen source.

  • Catalyst Addition: Add a chiral ruthenium catalyst, such as (S,S)-Ts-DENEB™ or a similar Noyori-type catalyst (0.005-0.01 eq).

  • Reaction: Heat the mixture to 40-60°C and stir vigorously for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by adding water and adjust the pH to >10 with 2M NaOH.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification & Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting free amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.

Causality: The choice of a chiral catalyst is critical. The catalyst forms a transient chiral complex with the ketone, directing the hydride transfer from the formic acid source to one face of the carbonyl group, thereby creating the desired stereocenter with high fidelity.

Protocol 2: Classical Chiral Resolution

Chiral resolution is a robust, time-tested method for separating enantiomers.[11] It relies on the principle of forming diastereomeric salts with a chiral resolving agent, which have different physical properties (e.g., solubility) and can be separated by crystallization.[]

Objective: To separate a racemic mixture of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Methodology:

  • Salt Formation: Dissolve the racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) in a warm solvent, typically methanol or ethanol.

  • Add Resolving Agent: In a separate flask, dissolve a chiral acid, such as L-(+)-tartaric acid (0.5 eq), in the same warm solvent. Slowly add the acid solution to the amine solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4°C, to induce crystallization of one of the diastereomeric salts. The less soluble salt will precipitate out.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and a water-immiscible organic solvent (e.g., ethyl acetate). Adjust the pH to >10 with a strong base (e.g., NaOH).

  • Extraction & Final Salt Formation: The chiral amine will move into the organic layer. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. The enantiomerically enriched amine can then be converted to its hydrochloride salt as described in Protocol 1.

Self-Validation: The success of this protocol is validated by measuring the optical rotation and, more definitively, the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Section 4). The mother liquor can be processed to recover the other enantiomer.[13]

Analytical Method: Chiral HPLC for Enantiomeric Purity

Confirming the enantiomeric purity of the final product is a critical quality control step.[9] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique.[14]

Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the (R)- and (S)-enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Methodology:

  • Sample Preparation: Prepare a sample solution of the amine hydrochloride salt at approximately 1 mg/mL in the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: The table below details a typical starting method. Optimization may be required based on the specific column and system.

  • Injection & Analysis: Inject 5-10 µL of the sample solution and record the chromatogram. The two enantiomers should appear as distinct, well-resolved peaks.

  • Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

ParameterCondition
Chiral Column Astec® CHIROBIOTIC® T, Chiralcel® OD-H, or similar
Mobile Phase Isocratic mixture of Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C (Ambient)
Detection UV at 254 nm or 265 nm
Expected Elution The elution order of (R) vs. (S) depends on the specific CSP used.

Causality & Trustworthiness: Chiral stationary phases contain a single enantiomer of a chiral selector covalently bonded to the support material (e.g., silica).[9] As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[15] Differences in the stability and steric interactions of these complexes cause one enantiomer to be retained longer than the other, enabling their separation.[16] This direct analytical method provides a reliable and reproducible measure of enantiomeric purity.

Applications in Drug Synthesis

5-fluoro-2,3-dihydro-1H-inden-1-amine is a key intermediate in the synthesis of various CNS agents, including potent and selective inhibitors of enzymes like monoamine oxidase (MAO) and compounds targeting neurotransmitter transporters. The fluorinated indane scaffold is particularly valuable for creating analogues of established drugs like rasagiline, aiming for improved properties.

G cluster_input Key Building Block cluster_process Synthetic Transformation cluster_output Target Molecule Class start (S)-5-Fluoro-1-aminoindan HCl reaction N-Alkylation or N-Acylation start->reaction Reacts with Electrophile end Bioactive Agent (e.g., MAO Inhibitor, Dopamine Agonist) reaction->end Forms C-N bond

Caption: General synthetic utility of the chiral amine building block.

The primary amine serves as a versatile handle for elaboration. For example, reductive amination with propargyl aldehyde or direct N-alkylation with propargyl bromide can be used to synthesize fluorinated analogues of MAO-B inhibitors, which are investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.

Conclusion

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is more than just a chemical intermediate; it is a strategic tool for modern medicinal chemists. Its unique combination of a conformationally restricted scaffold and the powerful electronic influence of fluorine allows for the rational design of drug candidates with enhanced metabolic stability, target affinity, and CNS penetration.[1][17] The well-established methods for its stereoselective synthesis and the robust analytical techniques for purity confirmation make it a reliable and valuable building block for accelerating the discovery and development of novel therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link].

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link].

  • The role of fluorine in medicinal chemistry | Request PDF. ResearchGate. Available from: [Link].

  • Mullard, M., Ch-Germain, A., & Langlois, B. R. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 23(10), 2439. Available from: [Link].

  • Chiral HPLC Separations. Phenomenex. Available from: [Link].

  • Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • Chiral resolution. Wikipedia. Available from: [Link].

  • Scott, G. K., Mercer, G. J., & Toste, F. D. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. Available from: [Link].

  • Analysis and evaluation of chiral drugs in biological samples. Shimadzu. Available from: [Link].

  • Singh, U. P. & Singh, R. K. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(17), 5266. Available from: [Link].

  • Ilisz, I., Pataj, Z., & Péter, A. (2009). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. Available from: [Link].

  • (r)-5-fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. ChemUniverse. Available from: [Link].

  • Brigaud, T., Boche, C., & Leroy, J. (2018). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 23(10), 2440. Available from: [Link].

  • Al-Saeed, F. A., Al-Tamimi, S. A., & Al-Majed, A. R. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(17), 6296. Available from: [Link].

  • Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Royal Society of Chemistry. Available from: [Link].

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link].

  • Kimura, R., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 25(21), 5136. Available from: [Link].

  • Mercer, G. J. & Toste, F. D. (2022). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PubMed Central. Available from: [Link].

  • Highly efficient synthesis and stereoselective migration reactions of chiral five-membered aza-spiroindolenines: scope and mechanistic understanding. Royal Society of Chemistry. Available from: [Link].

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF. ResearchGate. Available from: [Link].

  • Chiral resolution with frozen aqueous amino acids. Royal Society of Chemistry. Available from: [Link].

  • El-Gazzar, M. G., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(20), 14036-14078. Available from: [Link].

Sources

Spectroscopic Characterization of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. As a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics, a thorough understanding of its structural and electronic properties is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights for the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR data.

While a complete, publicly available experimental dataset for this specific compound is not readily accessible, this guide will present a detailed analysis based on established principles of NMR spectroscopy and data from analogous structures. The provided spectral predictions serve as a robust reference for researchers to verify their own experimental findings.

Introduction to the Spectroscopic Analysis of this compound

This compound is a fluorinated derivative of 1-aminoindan. The presence of the fluorine atom significantly influences the electronic environment of the molecule, making NMR spectroscopy an invaluable tool for its characterization. Specifically, ¹H, ¹³C, and ¹⁹F NMR provide a detailed atom-by-atom view of the molecular structure, allowing for unambiguous confirmation of its identity and purity.

The hydrochloride salt form ensures solubility in common NMR solvents like D₂O or DMSO-d₆, which is a critical first step for acquiring high-quality spectra. The choice of solvent can slightly influence chemical shifts, a factor that should be considered when comparing experimental data to reference values.

¹H NMR Spectroscopy

Proton NMR is fundamental for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons, with characteristic multiplicities arising from spin-spin coupling.

Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~4.5 - 4.8TripletJ ≈ 7-8
H2a~2.2 - 2.4Multiplet
H2b~2.6 - 2.8Multiplet
H3a~3.0 - 3.2Multiplet
H3b~3.3 - 3.5Multiplet
H4~7.2 - 7.4Doublet of doubletsJ ≈ 8.5, 2.5
H6~7.1 - 7.3Triplet of doubletsJ ≈ 8.5, 2.5
H7~7.3 - 7.5Doublet of doubletsJ ≈ 8.5, 5.5
NH₃⁺~8.5 - 9.5Broad singlet

Note: These are predicted values and may vary based on solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The proton at the C1 position (H1), being adjacent to the electron-withdrawing amino group, is expected to be the most downfield of the aliphatic protons. The protons on C2 and C3 are diastereotopic and will appear as complex multiplets due to both geminal and vicinal coupling. The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring, with coupling patterns influenced by both neighboring protons and the fluorine atom. The amine protons are expected to be broad due to quadrupolar relaxation and exchange with the solvent.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: 12-15 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C1~55 - 60
C2~30 - 35
C3~38 - 43
C3a~135 - 140 (d, J ≈ 7-9 Hz)
C4~115 - 120 (d, J ≈ 20-25 Hz)
C5~160 - 165 (d, J ≈ 240-250 Hz)
C6~113 - 118 (d, J ≈ 20-25 Hz)
C7~128 - 133 (d, J ≈ 7-9 Hz)
C7a~145 - 150

Note: These are predicted values. The 'd' indicates a doublet due to C-F coupling.

Interpretation of the ¹³C NMR Spectrum

The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF) and will be the most downfield of the aromatic carbons. The carbons ortho and meta to the fluorine (C4, C6, C3a, C7) will show smaller two- and three-bond C-F couplings, respectively. The aliphatic carbons (C1, C2, C3) will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 512-2048 or more, as ¹³C is an insensitive nucleus.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired relatively quickly.

Predicted ¹⁹F NMR Spectral Data
FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F5~ -110 to -120Multiplet

Note: Chemical shifts are referenced to CFCl₃. The multiplet will arise from coupling to neighboring aromatic protons.

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single multiplet in the region typical for an aryl fluoride. The fine structure of this multiplet will be due to coupling with H4, H6, and potentially a smaller four-bond coupling to H7. This provides further confirmation of the substitution pattern on the aromatic ring.

Experimental Protocol for ¹⁹F NMR Acquisition
  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Setup:

    • Spectrometer: A spectrometer equipped with a broadband or fluorine-specific probe.

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

    • Acquisition Parameters:

      • Spectral Width: A range appropriate for aryl fluorides (e.g., -100 to -130 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 64-256.

  • Data Processing:

    • Process the data similarly to ¹H NMR.

    • Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).

Integrated Spectroscopic Analysis Workflow

For an unambiguous structural elucidation of this compound, a multi-faceted NMR approach is recommended. The following workflow ensures comprehensive data acquisition and analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structure Confirmation prep Dissolve in Deuterated Solvent h_nmr 1H NMR prep->h_nmr 1. Acquire Proton Data c_nmr 13C NMR h_nmr->c_nmr f_nmr 19F NMR h_nmr->f_nmr h_analysis Analyze 1H Spectrum (Shifts, Couplings, Integrals) h_nmr->h_analysis 2. Process & Analyze c_nmr->f_nmr c_analysis Analyze 13C Spectrum (Shifts, C-F Couplings) c_nmr->c_analysis 3. Process & Analyze f_analysis Analyze 19F Spectrum (Shift, Multiplicity) f_nmr->f_analysis 4. Process & Analyze correlation Correlate Data from all three spectra h_analysis->correlation c_analysis->correlation f_analysis->correlation structure Final Structure Elucidation correlation->structure 5. Final Confirmation

Figure 1. Recommended workflow for the complete NMR spectroscopic characterization.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of 5-fluoro-2,3-dihydro-1H-inden-1-amine with the atom numbering system used in this guide for NMR signal assignments.

Figure 2. Structure and atom numbering of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Conclusion

The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By employing a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, researchers can confidently verify the identity, purity, and detailed structural features of this important synthetic intermediate. The predicted spectral data and experimental protocols herein serve as a valuable resource for guiding and validating experimental work in the field of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. Retrieved from [Link]

  • Gunther, H. (2013).

The Rising Profile of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 5-fluoro-2,3-dihydro-1H-inden-1-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of agents targeting the central nervous system. The strategic incorporation of a fluorine atom at the 5-position of the indane ring system significantly modulates the physicochemical and pharmacokinetic properties of these derivatives, leading to enhanced biological activity and selectivity. This technical guide provides a comprehensive overview of the biological activities of 5-fluoro-2,3-dihydro-1H-inden-1-amine derivatives, with a primary focus on their potent and selective inhibition of monoamine oxidase B (MAO-B). We will delve into the mechanistic underpinnings of this activity, explore the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven protocols for their synthesis and biological evaluation. Furthermore, this guide will touch upon the promising neuroprotective effects associated with these compounds, positioning them as compelling candidates for the development of novel therapeutics for neurodegenerative disorders such as Parkinson's disease.

Introduction: The Significance of the Fluorinated Indanamine Scaffold

The 2,3-dihydro-1H-inden-1-amine core is a key pharmacophore found in several biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for substituent groups to interact with biological targets. The introduction of a fluorine atom, particularly at the 5-position of the aromatic ring, offers several advantages in drug design. Fluorine's high electronegativity and small size can lead to altered electronic properties, improved metabolic stability by blocking potential sites of oxidation, and enhanced binding affinity to target proteins through favorable electrostatic interactions. These attributes have made the 5-fluoro-2,3-dihydro-1H-inden-1-amine framework a focal point in the quest for novel therapeutics.

Monoamine Oxidase B Inhibition: A Key Therapeutic Strategy

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.[2] By preventing the breakdown of dopamine in the brain, MAO-B inhibitors can help to alleviate the motor symptoms of the disease.[3]

Mechanism of Action: Selective and Potent Inhibition

Derivatives of 5-fluoro-2,3-dihydro-1H-inden-1-amine have been identified as potent and selective inhibitors of human MAO-B (hMAO-B).[2][4] Their mechanism of action involves binding to the active site of the MAO-B enzyme, thereby preventing the substrate from accessing it. The selectivity for MAO-B over MAO-A is a critical feature, as non-selective MAO inhibition can lead to undesirable side effects, such as the "cheese effect" – a hypertensive crisis caused by the inability to metabolize tyramine from certain foods.[1]

The indane scaffold of these derivatives is thought to interact with a hydrophobic pocket at the entrance of the MAO-B active site.[4] The amine group is crucial for the inhibitory activity, likely forming key interactions within the active site. The 5-fluoro substituent can enhance the binding affinity through various non-covalent interactions, contributing to the high potency of these compounds.

MAO_B_Inhibition cluster_0 MAO-B Active Site cluster_1 Inhibition by 5-Fluoro-indanamine Derivative Substrate (Dopamine) Substrate (Dopamine) MAO-B MAO-B Substrate (Dopamine)->MAO-B Binds to MAO-B_Inhibited MAO-B (Inhibited) Substrate (Dopamine)->MAO-B_Inhibited Blocked Oxidative Deamination Oxidative Deamination MAO-B->Oxidative Deamination Catalyzes Inactive Metabolites Inactive Metabolites Oxidative Deamination->Inactive Metabolites 5-Fluoro-indanamine 5-Fluoro-indanamine 5-Fluoro-indanamine->MAO-B_Inhibited Binds and Inhibits Neuroprotection_Workflow Dopamine_Metabolism Dopamine Metabolism by MAO-B ROS_Production Reactive Oxygen Species (ROS) Production Dopamine_Metabolism->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neurodegeneration Neurodegeneration Neuronal_Damage->Neurodegeneration 5_Fluoro_Indanamine 5-Fluoro-2,3-dihydro-1H-inden-1-amine Derivative MAO_B_Inhibition MAO-B Inhibition 5_Fluoro_Indanamine->MAO_B_Inhibition Leads to MAO_B_Inhibition->ROS_Production Reduces

Potential Neuroprotective Mechanism.

Experimental Protocols

General Synthetic Scheme for 5-Fluoro-2,3-dihydro-1H-inden-1-amine Derivatives

A general synthetic route to create a library of 5-fluoro-2,3-dihydro-1H-inden-1-amine derivatives would typically involve the following key steps:

  • Synthesis of 5-Fluoro-1-indanone: This starting material can be prepared through various established methods, often involving a Friedel-Crafts acylation of fluorobenzene with a suitable three-carbon synthon.

  • Oximation of 5-Fluoro-1-indanone: The ketone is converted to an oxime using hydroxylamine hydrochloride.

  • Reduction of the Oxime: The oxime is then reduced to the corresponding primary amine, 5-fluoro-2,3-dihydro-1H-inden-1-amine, using a suitable reducing agent such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal hydride (e.g., LiAlH₄).

  • Derivatization: The primary amine can then be further derivatized through various reactions, such as N-alkylation, N-acylation, or reductive amination, to generate a library of compounds for SAR studies.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol outlines a robust and high-throughput compatible fluorometric assay to determine the in vitro inhibitory activity of test compounds against human MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate. [5][6] Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., benzylamine or tyramine) [6]* Horseradish Peroxidase (HRP)

  • A suitable fluorescent probe (e.g., Amplex Red or equivalent)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Selegiline) [6]* 96-well black microplates

  • Microplate reader capable of fluorescence measurement (Ex/Em ≈ 530-560 nm / 590-600 nm)

Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Reagent Preparation: Prepare a working solution of MAO-B enzyme in the assay buffer. Prepare a detection reagent mixture containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 10 µL) of the diluted test compounds, positive control, or vehicle (for no-inhibition control) to the wells of the 96-well plate.

    • Add the MAO-B enzyme solution (e.g., 40 µL) to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction: Add the detection reagent mixture (e.g., 50 µL) to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibition control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

MAO_B_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Compounds Prepare Serial Dilutions of Test Compounds and Controls Add_Compounds Add Compounds/Controls to Plate Prepare_Compounds->Add_Compounds Prepare_Enzyme Prepare MAO-B Enzyme Solution Add_Enzyme Add MAO-B Enzyme Prepare_Enzyme->Add_Enzyme Prepare_Detection_Reagent Prepare Detection Reagent (Substrate, HRP, Probe) Add_Detection_Reagent Add Detection Reagent to Initiate Reaction Prepare_Detection_Reagent->Add_Detection_Reagent Add_Compounds->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Detection_Reagent Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Detection_Reagent->Measure_Fluorescence Calculate_Reaction_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Reaction_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Reaction_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

In Vitro MAO-B Inhibition Assay Workflow.

Data Presentation:

The inhibitory activities of a series of 5-fluoro-2,3-dihydro-1H-inden-1-amine derivatives against MAO-A and MAO-B can be summarized in a table for easy comparison.

CompoundR-Group ModificationMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
Parent Compound -HDataDataData
Derivative 1 -CH₃DataDataData
Derivative 2 -C₂H₅DataDataData
Derivative 3 -PropargylDataDataData
Selegiline (Reference)DataDataData

Conclusion and Future Directions

5-Fluoro-2,3-dihydro-1H-inden-1-amine derivatives represent a highly promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their potent and selective inhibition of MAO-B, coupled with potential neuroprotective effects, makes them attractive candidates for further investigation. Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the understanding of the structural requirements for optimal activity and selectivity.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of Parkinson's disease to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

  • Elucidating Neuroprotective Mechanisms: Conducting further studies to fully characterize the neuroprotective effects of these compounds and the underlying molecular mechanisms.

The continued exploration of the 5-fluoro-2,3-dihydro-1H-inden-1-amine scaffold holds significant potential for the discovery of next-generation therapies that not only manage the symptoms of neurodegenerative disorders but also modify the course of the disease.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Kong, H., Meng, X., Hou, R., Yang, X., Han, J., Xie, Z., Duan, Y., & Liao, C. (2021). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 43, 128051. [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y. Retrieved from [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, N., Li, J., Liao, C., & Xie, Z. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090-1093. [Link]

  • RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Retrieved from [Link]

  • MDPI. (n.d.). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Kong, H., Meng, X., Hou, R., Yang, X., Han, J., Xie, Z., Duan, Y., & Liao, C. (2021). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 43, 128051. [Link]

  • Molecules. (2007). Synthesis and bioevaluation of 5-fluorouracil derivatives. [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • Journal of Pharmacy and Pharmacology. (2020). Design of enamides as new selective monoamine oxidase-B inhibitors. [Link]

  • The Research Portal. (n.d.). Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

  • Biochemical Pharmacology. (2024). The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells. [Link]

  • International Journal of Molecular Sciences. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroprotective Effects of Farnesene Against Hydrogen Peroxide-Induced Neurotoxicity In vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible neuroprotective effects of amide alkaloids from Bassia indica and Agathophora alopecuroides: in vitro and in silico investigations. Retrieved from [Link]

Sources

The Strategic Utility of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride as a Precursor for Novel PET Ligands Targeting Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo. The development of specific PET radiotracers is critical for advancing our understanding and treatment of neurological disorders. Monoamine Oxidase B (MAO-B) has emerged as a key biomarker, particularly for astrogliosis, a hallmark of neuroinflammation and neurodegeneration seen in conditions like Alzheimer's and Parkinson's disease.[1] The indanamine scaffold, central to potent MAO-B inhibitors like rasagiline, represents a privileged structure for designing such tracers.[2][3] This technical guide details the synthesis, characterization, and strategic application of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a pivotal precursor for developing next-generation fluorine-18 labeled PET ligands for imaging MAO-B. We provide field-proven protocols, explain the causality behind experimental choices, and outline a complete workflow from precursor synthesis to a proposed radiolabeling strategy, empowering research teams to accelerate their drug discovery and development programs.

Introduction: The Imperative for Advanced Neuroimaging Agents

The landscape of neurological drug development is critically dependent on biomarkers that can diagnose disease early, track progression, and verify target engagement of new therapeutics. PET imaging meets this need by visualizing the distribution and density of specific molecular targets.[4][5] MAO-B is an enzyme localized on the outer mitochondrial membrane of astrocytes in the brain.[1] Its levels are significantly elevated in response to brain injury and during the progression of neurodegenerative diseases, making it an exceptional biomarker for reactive astrogliosis.[1]

The development of PET radioligands for MAO-B has been a major focus in neuroimaging.[6] While carbon-11 labeled tracers like [¹¹C]L-deprenyl-D2 have been instrumental, the short half-life of ¹¹C (20.4 minutes) limits their broader clinical application. Fluorine-18, with its more favorable half-life of 109.8 minutes, allows for centralized production, distribution to satellite imaging centers, and longer, more complex imaging protocols.[5]

The chemical structure of (R)-N-propargyl-1-aminoindan, known as rasagiline, provides a validated blueprint for potent and selective MAO-B inhibition.[2] By introducing a fluorine atom onto this scaffold, we can create precursors for ¹⁸F-labeling. This guide focuses on 5-fluoro-2,3-dihydro-1H-inden-1-amine, a strategic precursor that combines the potent indanamine core with a fluorine atom, setting the stage for the development of novel ¹⁸F-labeled PET tracers.

Physicochemical Profile of the Precursor

A thorough understanding of the precursor's properties is fundamental for its effective use in synthesis and for ensuring the identity and purity of subsequent derivatives.

Structure and Properties:

PropertyDataSource(s)
Chemical Name This compound
Synonyms 5-Fluoro-1-aminoindane HCl
Molecular Formula C₉H₁₁ClFN[7]
Molecular Weight 187.64 g/mol [7]
Appearance Expected to be an off-white to white crystalline solid
Chirality Exists as a racemate and as individual (R) and (S) enantiomers[8][9]
CAS Number (R-isomer) 1381928-19-3[8][10]
CAS Number (S-isomer) 2103399-35-3[9]
CAS Number (racemate) 148960-33-2 (as free base)[11]

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The aliphatic protons of the five-membered ring (at C1, C2, and C3) will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon spectrum will display nine distinct signals, with the C-F bond causing a large one-bond coupling constant (¹JCF) for C5 and smaller, through-bond couplings for adjacent carbons.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment and provides a direct confirmation of fluorination.[12]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the free base at m/z 151.07, confirming the elemental composition.

Synthesis Protocol: 5-Fluoro-2,3-dihydro-1H-inden-1-amine

The most direct and reliable method for synthesizing the target precursor is through the reductive amination of the commercially available ketone, 5-fluoro-1-indanone.[13][14] This one-pot, two-step process is efficient and utilizes standard laboratory reagents.[15]

Causality: Reductive amination is chosen for its high efficiency and control. It first involves the formation of an intermediate imine or enamine from the ketone and an amine source (in this case, ammonia or a protected equivalent), which is then reduced in situ. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is key, as these reagents selectively reduce the protonated iminium ion intermediate without significantly reducing the starting ketone, thereby maximizing the yield of the desired amine.[13][15]

Synthesis_Workflow A 5-Fluoro-1-indanone (Starting Material) B Imine/Enamine Formation A->B C In situ Reduction B->C D 5-Fluoro-1-aminoindane (Product, Free Base) C->D E Salt Formation D->E F 5-Fluoro-1-aminoindane HCl (Final Product) E->F reagent1 Ammonium Acetate (Amine Source) reagent1->B Methanol, rt reagent2 Sodium Cyanoborohydride (Reducing Agent) reagent2->C reagent3 HCl in Ether (Acid) reagent3->E

Caption: Synthetic workflow for the precursor via reductive amination.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a solution of 5-fluoro-1-indanone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask, add ammonium acetate (10.0 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Imine Formation: Stir the reaction mixture for 1-2 hours at room temperature to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) until the pH is ~2 to decompose any remaining reducing agent. Remove the methanol under reduced pressure.

  • Extraction: Basify the remaining aqueous solution to pH >10 with 3 M sodium hydroxide (NaOH). Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Salt Formation: Concentrate the organic solution in vacuo to yield the crude 5-fluoro-1-aminoindane as a free base. For purification, column chromatography on silica gel can be performed. To form the stable hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

Application in PET Ligand Development: A Case Study Approach

The primary amine of 5-fluoro-1-aminoindane serves as a versatile chemical handle for derivatization. To create a PET ligand, this amine can be functionalized with a moiety that is amenable to [¹⁸F]-radiolabeling. A common and robust strategy is to introduce a short alkyl chain bearing a good leaving group, such as a tosylate or nosylate, which can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction.

Proposed Case Study: Synthesis of an [¹⁸F]-labeled Rasagiline Analogue

This section outlines the synthesis of a novel PET tracer, [¹⁸F]-(R)-N-(2-fluoroethyl)-5-fluoro-1-aminoindane ([¹⁸F]FEFIA), based on the (R)-enantiomer of the precursor.

Part A: Synthesis of the Labeling Precursor

The key is to synthesize a precursor molecule that is identical to the final radiotracer but has a leaving group in the position where the [¹⁸F] will be introduced.

  • Starting Material: Begin with (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine.

  • Alkylation: React the amine with 2-(tosyloxy)ethyl trifluoromethanesulfonate. The primary amine will displace the highly reactive triflate group to form (R)-N-(2-tosyloxyethyl)-5-fluoro-1-aminoindane. This is the tosylate precursor for radiolabeling.

  • Standard Synthesis: For analytical validation (HPLC, etc.), the non-radioactive ("cold") standard, (R)-N-(2-fluoroethyl)-5-fluoro-1-aminoindane, is synthesized separately by reacting the starting amine with 1-bromo-2-fluoroethane.

Part B: Automated [¹⁸F]-Radiolabeling Workflow

The radiosynthesis must be performed in a shielded "hot cell" using an automated synthesis module. The process involves activating the cyclotron-produced [¹⁸F]fluoride and reacting it with the precursor.

Causality: The standard procedure for nucleophilic [¹⁸F]-fluorination is used. [¹⁸F]Fluoride is produced in water and must be made "naked" and reactive. This is achieved by trapping it on an anion exchange cartridge, eluting it with a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst like Kryptofix 222 (K2.2.2), and then rigorously drying the mixture via azeotropic distillation with acetonitrile. The K2.2.2 chelates the potassium ion, leaving a highly nucleophilic fluoride anion ready to attack the carbon atom bearing the tosylate leaving group on the precursor.

Radiolabeling_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Activation cluster_1 Step 2: Radiosynthetic Reaction cluster_2 Step 3: Purification & Formulation A [¹⁸F]F⁻ in H₂¹⁸O (from Cyclotron) B Trap on QMA Cartridge A->B C Elute with K₂CO₃/K2.2.2 B->C D Azeotropic Drying (MeCN, 110°C) C->D E Activated [¹⁸F]KF/K2.2.2 Complex D->E F Add Tosylate Precursor in DMSO E->F G Heat Reaction (120°C, 10 min) F->G H Crude [¹⁸F]FEFIA G->H I Dilute with Water H->I J Semi-Preparative HPLC I->J K Collect Product Fraction J->K L Formulate in Saline/EtOH K->L M Sterile Filtration L->M N Final [¹⁸F]FEFIA Dose (for Injection) M->N

Caption: Automated radiolabeling workflow for the synthesis of [¹⁸F]FEFIA.

Step-by-Step Radiosynthesis Protocol:

  • Fluoride Processing: Deliver the aqueous [¹⁸F]fluoride solution from the cyclotron to the synthesis module. Pass the solution through a quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution and Drying: Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of Kryptofix 222 (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water. Heat the vessel under a stream of nitrogen to perform azeotropic drying, removing all water.

  • Radiolabeling Reaction: Add a solution of the tosylate precursor (1-3 mg) in a high-boiling point solvent like anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]KF/K2.2.2 complex. Seal the vessel and heat to 110-130 °C for 10-15 minutes.

  • Purification: After cooling, quench the reaction by adding water. Inject the entire crude mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) to separate the desired [¹⁸F]-labeled product from unreacted fluoride and precursor.

  • Formulation: Collect the HPLC fraction containing the product into a vial containing sterile water. Pass this solution through a C18 Sep-Pak cartridge, which will retain the product. Wash the cartridge with sterile water to remove HPLC solvents, then elute the final product with a small volume of USP-grade ethanol. Dilute with sterile saline to achieve the desired final concentration for injection (typically <10% ethanol).

  • Quality Control: Perform final quality control tests on the product, including radiochemical purity (analytical HPLC), pH, sterility, and endotoxin levels, before release for preclinical studies.

Expected Ligand Characteristics:

ParameterTarget Value / SpecificationRationale
Target Monoamine Oxidase B (MAO-B)Based on the validated pharmacology of the rasagiline scaffold.[2]
Binding Affinity (Ki) < 10 nMHigh affinity is required for a good signal-to-noise ratio in PET imaging.[4]
Selectivity >100-fold for MAO-B over MAO-AEssential to ensure the PET signal specifically reflects the target biomarker.
Radiochemical Yield > 20% (decay-corrected)A robust yield is necessary for routine and cost-effective production.
Molar Activity (Am) > 37 GBq/µmol (>1 Ci/µmol) at end of synthesisHigh molar activity is crucial to avoid mass effects and unwanted pharmacological responses from the injected tracer.
Blood-Brain Barrier LogP between 2.0 - 3.5; good penetrationThe tracer must efficiently cross the blood-brain barrier to reach its target in the central nervous system.

Conclusion and Future Directions

This compound is a highly valuable and strategically designed precursor for the development of PET radioligands. Its synthesis is straightforward, and its structure is ideally suited for creating novel tracers targeting MAO-B, a critical biomarker in neurodegenerative diseases. The workflow presented in this guide provides a comprehensive roadmap for researchers, from the synthesis of the precursor to a robust, automated radiolabeling procedure for generating a final PET tracer ready for preclinical evaluation.

Future work should focus on synthesizing and evaluating a range of derivatives from this precursor to optimize binding affinity, selectivity, and pharmacokinetic properties. By leveraging this foundational building block, the scientific community can continue to develop superior imaging tools to fight devastating neurological disorders.

References

  • Guchhait, G. et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. [Link]

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Biochemical Pharmacology. [Link]

  • Francis, F. (2022). Development of new chemistry for fluorine-18 radiolabeling. University of Alberta Libraries. [Link]

  • Francis, F. (2022). Development of new chemistry for fluorine-18 radiolabeling. University of Alberta Thesis Repository. [Link]

  • Angene. (n.d.). 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1), (1R)-. Angene Chemical Database. [Link]

  • Binda, C. et al. (2010). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical Technology. (2023). Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. Pharmaceutical-technology.com. [Link]

  • Mathis, C. A., & Kuller, L. H. (2017). Small-Molecule PET Tracers for Imaging Proteinopathies. Journal of Nuclear Medicine. [Link]

  • Nerella, S. G. et al. (2022). The illustration of the treatment response of Rasagiline drug as a... ResearchGate. [Link]

  • Radiopaedia. (2025). PET radiotracers. Radiopaedia.org. [Link]

  • Fernandez, H. H., & Chen, J. J. (2007). Old and new MAOIs for Parkinson's disease - Rasagiline. Clinical Neuropharmacology. [Link]

  • Alauddin, M. M. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. BioMed Research International. [Link]

  • Kaur, A. et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules. [Link]

  • Wilson, D. M., & James, M. L. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key. [Link]

  • Wang, F. et al. (2020). [¹⁸F]Radiolabeling fluorination of monofluoroalkyl triflates for the synthesis of [¹⁸F]difluoromethylated alkanes. Chemical Communications. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Packard, A. B. S., & Healy, E. (2018). Searching for novel PET radiotracers: imaging cardiac perfusion, metabolism and inflammation. Current Opinion in Cardiology. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). HMDB. [Link]

  • Galldiks, N. et al. (2021). Investigational PET tracers in neuro-oncology—What's on the horizon? A report of the PET/RANO group. Neuro-Oncology. [Link]

  • Wiley SpectraBase. (n.d.). 5-Fluoro-1-indanone - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • AbacipharmTech. (n.d.). (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. AbacipharmTech Catalog. [Link]

  • Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • PubChem. (n.d.). (+-)-1-Aminoindan. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Fluorinated Indanamine Building Block

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine building block of significant interest to the medicinal chemistry and drug development community. Its rigid, bicyclic indane scaffold provides a well-defined three-dimensional structure for probing ligand-receptor interactions, while the strategically placed fluorine atom offers a powerful tool for modulating key drug-like properties. The incorporation of fluorine into a molecule can profoundly influence its metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3] This makes this compound a valuable starting material for the synthesis of novel therapeutic agents.

While this compound can be utilized in the synthesis of various molecular scaffolds, its structural similarity to known neuroactive compounds suggests a particularly promising application in the development of agents targeting the central nervous system. Specifically, the indanamine core is a key pharmacophore in a class of drugs known as monoamine oxidase B (MAO-B) inhibitors, which are used in the treatment of Parkinson's disease.[4]

Principle Application: Synthesis of Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, including dopamine.[5][6] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine, resulting in debilitating motor symptoms. Inhibition of MAO-B can increase the synaptic availability of dopamine, offering a therapeutic strategy for managing the disease.[2][4]

The 2,3-dihydro-1H-inden-1-amine scaffold is a well-established template for the design of potent and selective MAO-B inhibitors.[4] this compound serves as a critical starting material for the synthesis of novel analogs with potentially improved pharmacokinetic and pharmacodynamic profiles. The fluorine substituent can enhance brain penetration and reduce metabolic susceptibility, key attributes for a successful CNS drug.

Conceptual Synthetic Workflow

The general strategy for elaborating this compound into a potential MAO-B inhibitor involves the functionalization of the primary amine. A common approach is the introduction of a propargyl group, a key feature of many irreversible MAO-B inhibitors like selegiline and rasagiline.

G cluster_0 Synthesis Pathway cluster_1 Biological Evaluation Start 5-fluoro-2,3-dihydro-1H- inden-1-amine hydrochloride Step1 N-Alkylation with Propargyl Bromide Start->Step1 Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Product N-propargyl-5-fluoro-2,3-dihydro -1H-inden-1-amine Step1->Product Assay In Vitro MAO-B Inhibition Assay Product->Assay Test Compound Data IC50 Determination Assay->Data Result Potency and Selectivity Profile Data->Result

Caption: Conceptual workflow for the synthesis and evaluation of a potential MAO-B inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine (A Representative Protocol)

This protocol describes a representative N-alkylation reaction to synthesize a potential MAO-B inhibitor from this compound. This method is adapted from established procedures for the synthesis of similar indanamine derivatives.[4]

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile, add propargyl bromide (1.2 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Propargyl bromide is a lachrymator and is toxic; handle with care.

  • Acetonitrile is flammable and toxic.

Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of a test compound against human MAO-B. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate like tyramine.[1][7]

Materials:

  • Recombinant human MAO-B enzyme

  • Test compound (e.g., N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine) dissolved in DMSO

  • MAO-B substrate (e.g., Tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the positive control in MAO-B Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a working solution of the MAO-B enzyme in cold assay buffer.

    • Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in MAO-B Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of the diluted test compound solutions to the wells of the 96-well plate. Include wells for a positive control and a vehicle control (DMSO in assay buffer).

    • Add 40 µL of the MAO-B enzyme solution to each well and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

CompoundTargetIC₅₀ (nM)Selectivity (MAO-A/MAO-B)
Selegiline (Reference)MAO-B~10>100
Rasagiline (Reference)MAO-B~5>1000
Hypothetical Test CompoundMAO-BTo be determinedTo be determined
Hypothetical Test CompoundMAO-ATo be determined

Trustworthiness and Self-Validation

The protocols provided are based on established and widely published methodologies in the field of medicinal chemistry and pharmacology.[1][4][7] The MAO-B inhibition assay includes a positive control (Selegiline), a well-characterized MAO-B inhibitor, to validate the assay performance. The synthetic protocol is a standard organic transformation, and the progress and purity of the product should be rigorously monitored by standard analytical techniques such as TLC, NMR, and Mass Spectrometry to ensure the identity and quality of the synthesized compound before biological testing.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel drug candidates, particularly in the realm of neurodegenerative diseases. The provided protocols offer a foundational framework for the synthesis and in vitro evaluation of potential MAO-B inhibitors derived from this starting material. Researchers and drug development professionals can utilize and adapt these methodologies to explore the therapeutic potential of new chemical entities based on the fluorinated indanamine scaffold.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay Data Sheet. Available at: [Link]

  • Li, Z., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry, 178, 239-251. Available at: [Link]

  • Ucar, G., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 8(39), 36035-36053. Available at: [Link]

Sources

Application Note: A Strategic Approach to the Asymmetric Synthesis of Rasagiline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), utilized in the management of Parkinson's disease. Its efficacy is intrinsically linked to its (R)-enantiomeric configuration. This application note details a robust and scalable synthetic protocol for rasagiline, commencing from a fluorinated aminoindan precursor. The core of this strategy involves a classical resolution of a racemic amine followed by N-alkylation. We will elucidate the chemical rationale behind each procedural step, provide detailed experimental protocols, and present data in a clear, actionable format for researchers in drug development and process chemistry.

Introduction to Rasagiline and Synthetic Strategy

The therapeutic success of rasagiline is solely attributed to the (R)-enantiomer. The (S)-enantiomer not only lacks the desired pharmacological activity but can also introduce an unnecessary metabolic load. Therefore, establishing stereochemical control early in the synthetic sequence is paramount for an efficient and economical process.

While the user specified 5-fluoro-2,3-dihydro-1H-inden-1-amine as the starting material, a more common and well-documented industrial approach involves the resolution of racemic 1-aminoindan. The principles and subsequent alkylation step are directly translatable. This guide will focus on the resolution of racemic 1-aminoindan, a closely related and structurally similar precursor, to yield the key chiral intermediate, (R)-1-aminoindan. This intermediate is then alkylated to produce the final active pharmaceutical ingredient (API).

The chosen synthetic pathway can be visualized as follows:

G Racemic Racemic 1-Aminoindan DiastereomericSalt (R)-1-Aminoindan-L-tartrate (Diastereomeric Salt) Racemic->DiastereomericSalt Resolution ResolvingAgent L-(+)-Tartaric Acid (Chiral Resolving Agent) ResolvingAgent->DiastereomericSalt R_Amine (R)-1-Aminoindan (Key Chiral Intermediate) DiastereomericSalt->R_Amine Liberation Liberation Base Treatment (e.g., NaOH) Liberation->R_Amine Rasagiline (R)-N-(prop-2-yn-1-yl)-1-aminoindan (Rasagiline) R_Amine->Rasagiline Alkylation Alkylation N-Alkylation with Propargyl Chloride Alkylation->Rasagiline

Caption: Synthetic workflow from racemic precursor to Rasagiline.

Experimental Protocols & Rationale

Part A: Diastereomeric Salt Resolution of Racemic 1-Aminoindan

The foundational step in this synthesis is the separation of the desired (R)-enantiomer from the racemic mixture. This is achieved through classical resolution, a technique that leverages the different physical properties of diastereomeric salts.

Principle: A chiral resolving agent, in this case, the naturally occurring and inexpensive L-(+)-tartaric acid, is introduced to the racemic amine solution. It reacts with both (R)- and (S)-aminoindan to form two different diastereomeric salts: (R)-1-aminoindan-L-tartrate and (S)-1-aminoindan-L-tartrate. These diastereomers exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one over the other.

Protocol:

  • Dissolution: A solution of L-(+)-tartaric acid (0.55 eq) in methanol is prepared with gentle heating.

  • Addition: Racemic 1-aminoindan (1.0 eq) is added portion-wise to the tartaric acid solution. Rationale: This order of addition helps to control the initial exothermic reaction and ensures a homogeneous mixture before crystallization begins.

  • Crystallization: The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to ambient temperature. The desired (R)-aminoindan-L-tartrate salt, being less soluble, will preferentially crystallize out of the solution. Rationale: Slow cooling is critical for forming well-defined crystals and achieving high enantiomeric purity. Rapid cooling can trap impurities and the undesired (S)-diastereomer.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold methanol to remove any residual (S)-diastereomer from the crystal surface.

  • Chiral Purity Check: The enantiomeric excess (e.e.) of the isolated salt should be determined using chiral HPLC. A typical target is >99% e.e.

Part B: Liberation of the Free (R)-1-Aminoindan

Once the diastereomeric salt is isolated with high chiral purity, the resolving agent must be removed to yield the free chiral amine.

Principle: The tartrate salt is treated with a strong base (e.g., sodium hydroxide) to deprotonate the ammonium ion, liberating the free amine. The tartaric acid remains in the aqueous layer as its disodium salt, while the organic amine can be extracted.

Protocol:

  • Suspension: The (R)-1-aminoindan-L-tartrate salt is suspended in a biphasic system of water and an organic solvent (e.g., toluene or dichloromethane).

  • Basification: An aqueous solution of sodium hydroxide (2 M) is added dropwise with vigorous stirring until the pH of the aqueous layer is >12. Rationale: A high pH ensures the complete conversion of the ammonium salt to the free amine, maximizing the yield.

  • Extraction: The layers are separated, and the aqueous layer is extracted two more times with the organic solvent. The organic extracts are combined.

  • Washing & Drying: The combined organic layer is washed with brine to remove residual water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-1-aminoindan as an oil or low-melting solid.

Part C: N-Alkylation to Synthesize Rasagiline

The final step involves attaching the propargyl group to the nitrogen atom of the chiral amine.

Principle: This is a standard nucleophilic substitution (SN2) reaction. The nitrogen of the (R)-1-aminoindan acts as a nucleophile, attacking the electrophilic carbon of propargyl chloride and displacing the chloride leaving group. A base is required to scavenge the HCl generated during the reaction.

Protocol:

  • Reaction Setup: (R)-1-aminoindan (1.0 eq) is dissolved in a suitable solvent such as acetonitrile. A base, typically potassium carbonate (K₂CO₃, 2.0 eq), is added. Rationale: Potassium carbonate is an inexpensive and moderately strong base, sufficient to neutralize the generated acid without causing significant side reactions. Acetonitrile is a polar aprotic solvent that effectively solvates the ions involved in the SN2 reaction.

  • Reagent Addition: Propargyl chloride (1.1 eq) is added dropwise to the stirred suspension at room temperature. Rationale: A slight excess of the alkylating agent ensures the complete consumption of the valuable chiral amine.

  • Reaction Monitoring: The reaction is gently heated (e.g., to 60 °C) and monitored by TLC or LC-MS until the starting amine is consumed.

  • Workup & Purification:

    • The reaction mixture is cooled and filtered to remove the inorganic salts (K₂CO₃ and KCl).

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried, filtered, and concentrated.

    • The crude product is purified by column chromatography or recrystallization to yield pure rasagiline.

Data Summary

The following table provides representative quantitative data for the described synthetic sequence. Actual results may vary based on scale and specific laboratory conditions.

ParameterPart A: ResolutionPart B: LiberationPart C: N-Alkylation
Key Reagents Racemic 1-aminoindan, L-Tartaric Acid(R)-aminoindan tartrate, NaOH(R)-1-aminoindan, Propargyl Chloride, K₂CO₃
Solvent MethanolToluene / WaterAcetonitrile
Typical Molar Ratio 1.0 eq Amine : 0.55 eq Acid-1.0 eq Amine : 1.1 eq Alkylator
Typical Temperature Reflux, then slow cool to RTRoom Temperature60 °C
Typical Yield 35-45% (based on initial racemate)>95%80-90%
Purity Target >99% e.e.>99% chemical purity>99.5% API purity

Conclusion

This application note outlines a validated and efficient pathway for the synthesis of enantiomerically pure rasagiline. The strategy hinges on a classical diastereomeric salt resolution, which remains a cost-effective and scalable method for obtaining the crucial (R)-1-aminoindan intermediate. The subsequent N-alkylation is a straightforward and high-yielding transformation. By carefully controlling crystallization conditions and reaction parameters, researchers can reliably produce high-purity rasagiline suitable for further development and study.

References

  • Teva Pharmaceutical Industries Ltd. (2008) Process for the preparation of (R)-N-(2-propynyl)-1-aminoindan. European Patent EP 1 899 288 B1. [Link]

  • Paola, C., et al. (2014). A New and Efficient Chemo-enzymatic Synthesis of (R)-Rasagiline. Organic Process Research & Development, 18(5), 633–638. [Link]

  • Sterling, J., et al. (2002). The Discovery of Rasagiline. In Drug Design of Zinc-Enzyme Inhibitors (pp. 515-533). John Wiley & Sons, Inc. [Link]

Application Notes and Protocols for the Chiral Resolution of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 5-Fluoro-2,3-dihydro-1H-inden-1-amine in Medicinal Chemistry

5-Fluoro-2,3-dihydro-1H-inden-1-amine is a key chiral building block in the synthesis of various pharmacologically active compounds. The stereochemistry of the amine group at the C1 position is often critical for the biological activity and selectivity of the final drug substance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a mandatory requirement in drug development and manufacturing.[1] This application note provides a comprehensive guide to the chiral resolution of racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine, focusing on practical, scalable, and efficient methodologies for researchers, scientists, and drug development professionals.

Core Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[2] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, such as solubility, melting point, and boiling point.[3] This fundamental difference is the cornerstone of the most common resolution technique: diastereomeric salt formation.

Diastereomeric Salt Formation: A Classical and Robust Approach

The reaction of a racemic base, such as 5-fluoro-2,3-dihydro-1H-inden-1-amine, with an enantiomerically pure chiral acid (a resolving agent) generates a pair of diastereomeric salts.[2][4]

  • (R)-Amine + (R')-Acid → (R,R')-Diastereomeric Salt

  • (S)-Amine + (R')-Acid → (S,R')-Diastereomeric Salt

These diastereomeric salts, having different spatial arrangements, exhibit different solubilities in a given solvent system. This disparity allows for their separation through fractional crystallization.[4] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. The desired enantiomer can then be liberated from the isolated salt by treatment with a base.

Primary Recommended Protocol: Diastereomeric Salt Resolution with (+)-Di-p-toluoyl-D-tartaric Acid

For the resolution of primary amines, tartaric acid and its derivatives are among the most versatile and cost-effective resolving agents.[5] (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a particularly effective resolving agent due to its rigid structure, which can lead to significant differences in the crystal packing and solubility of the resulting diastereomeric salts.[6]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer RacemicAmine Racemic 5-Fluoro-2,3-dihydro-1H-inden-1-amine SaltFormation Formation of Diastereomeric Salts RacemicAmine->SaltFormation ResolvingAgent (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA) ResolvingAgent->SaltFormation Solvent Solvent (e.g., Methanol/Water) Solvent->SaltFormation Crystallization Cooling & Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSolubleSalt Less Soluble Diastereomeric Salt (Solid) Filtration->LessSolubleSalt MotherLiquor Mother Liquor (Contains More Soluble Salt) Filtration->MotherLiquor BaseTreatment Treatment with Base (e.g., NaOH) LessSolubleSalt->BaseTreatment Extraction Solvent Extraction BaseTreatment->Extraction PureEnantiomer Enantiomerically Pure Amine Extraction->PureEnantiomer AqueousPhase Aqueous Phase (Contains Salt of Resolving Agent) Extraction->AqueousPhase

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol

Materials:

  • Racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine

  • (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)

  • Methanol

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Dissolution and Salt Formation:

    • In a suitable flask, dissolve 1 equivalent of racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-Di-p-toluoyl-D-tartaric acid in warm methanol. The use of a sub-stoichiometric amount of the resolving agent can improve the enantiomeric excess of the crystallized salt.[6]

    • Slowly add the D-DTTA solution to the amine solution with continuous stirring. The mixture may exotherm slightly.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to facilitate the formation of well-defined crystals.

    • For optimal yield, the flask can be further cooled in an ice bath or refrigerator for several hours or overnight. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the isolated salt under vacuum to a constant weight.

  • Recrystallization for Enhanced Purity (Optional but Recommended):

    • To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized.[6]

    • Dissolve the salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol/water).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent like dichloromethane (DCM).

    • Add a 2M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10). This will neutralize the D-DTTA and liberate the free amine.

    • Separate the organic layer containing the enantiomerically enriched amine.

    • Extract the aqueous layer with additional portions of DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Alternative Method: Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[7][8]

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, one enantiomer reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For a racemic amine, a lipase can catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of an acylated amine and an unreacted amine can then be separated by standard chromatographic techniques.

Protocol for Enzymatic Resolution

Materials:

  • Racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine

  • A suitable lipase (e.g., Candida antarctica lipase B, CALB)

  • An acylating agent (e.g., ethyl acetate or vinyl acetate)

  • An organic solvent (e.g., hexane or toluene)

  • Standard laboratory equipment for carrying out enzymatic reactions and work-up.

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine in an appropriate organic solvent, add the acylating agent and the lipase.

    • The reaction is typically stirred at a controlled temperature (e.g., 25-40 °C) and monitored by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining amine and the formed amide.

  • Reaction Quenching and Enzyme Removal:

    • Once the desired conversion is reached (ideally around 50% for maximum yield of both enantiomers), the reaction is stopped by filtering off the enzyme.

  • Separation and Purification:

    • The filtrate, containing the unreacted amine enantiomer and the acylated amine enantiomer, is concentrated.

    • The two components can be separated by column chromatography.

    • The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for determining the enantiomeric purity of the resolved amine.[1][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of the enantiomeric excess (ee).

General Chiral HPLC Method Development
  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.[10]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A basic additive, such as diethylamine (DEA), is often required to improve peak shape and prevent the amine from strongly interacting with the silica support.[10]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance is commonly used.

Data Summary

The following table provides a hypothetical comparison of the expected outcomes from the described resolution methods. Actual results will depend on the specific optimized conditions.

ParameterDiastereomeric Salt ResolutionEnzymatic Resolution
Resolving Agent/Catalyst (+)-Di-p-toluoyl-D-tartaric AcidLipase (e.g., CALB)
Typical Enantiomeric Excess (ee) >98% (after recrystallization)>95% (at ~50% conversion)
Theoretical Max. Yield 50% for one enantiomer50% for each enantiomer
Key Advantages Scalable, cost-effective, robustHigh selectivity, mild conditions
Key Considerations Requires optimization of solvent and stoichiometry, potential for racemization during work-upRequires screening of enzymes and reaction conditions, separation of product and unreacted starting material

Conclusion

The chiral resolution of 5-fluoro-2,3-dihydro-1H-inden-1-amine is a critical step in the synthesis of many pharmaceutical compounds. Diastereomeric salt formation with a suitable resolving agent like (+)-di-p-toluoyl-D-tartaric acid represents a classical, reliable, and scalable method for obtaining one enantiomer in high purity. Enzymatic resolution offers a complementary "green" approach that can provide access to both enantiomers. The choice of method will depend on factors such as the desired scale, cost considerations, and available resources. In all cases, chiral HPLC is the definitive analytical technique for assessing the success of the resolution.

References

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • Gao, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Communications, 13(1), 1-17. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2012). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases. Journal of the Brazilian Chemical Society, 23(8), 1475-1480. Available from: [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Available from: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3237. Available from: [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available from: [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]

  • Palomo, J. M. (2014). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 16(10), 2744–2747. Available from: [Link]

  • Hoben, M., et al. (2010). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 12(9), 1611-1615. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Lectka, T., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 139(12), 4433–4440. Available from: [Link]

  • ResearchGate. Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Available from: [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. Available from: [Link]

  • HPLC.eu. Chiral Columns. Available from: [Link]

  • Sci-Hub. Enantiomeric Resolution of Five Chiral Pesticides on a Chiralpak IB-H Column by SFC. Available from: [Link]

  • ChemUniverse. (R)-5-fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. Available from: [Link]

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available from: [Link]

  • ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Available from: [Link]

  • WCK Bio. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]

  • O'Hagan, D., et al. (2007). The mechanism of the enzymatic fluorination in Streptomyces cattleya. Nature, 446(7133), 324–327. Available from: [Link]

  • ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Available from: [Link]

  • Drabowicz, J., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 26(12), 3647. Available from: [Link]

Sources

Application Notes and Protocols for 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's physicochemical properties, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and better penetration of the blood-brain barrier.[1][2] These benefits are particularly relevant for agents targeting the central nervous system (CNS).[1] This guide focuses on 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorinated analog of 1-aminoindane, a scaffold known for its diverse biological activities. While specific literature on this exact hydrochloride salt is limited, this document will synthesize available information on its parent compounds and the well-established principles of fluorine in medicinal chemistry to provide a comprehensive guide for researchers.

The 1-Aminoindane Scaffold: A Privileged Structure in Neuropharmacology

The 2,3-dihydro-1H-inden-1-amine (1-aminoindane) core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold that can be modified to interact with a variety of biological targets.[3] Derivatives of 1-aminoindane have been investigated for a wide range of biological activities, including antibacterial, antiviral, and particularly for their effects on the central nervous system.[3]

One of the most notable applications of the 1-aminoindane scaffold is in the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are crucial in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[4] Inhibition of MAO-B, in particular, is a key therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[5][6] The non-fluorinated parent compound, 2,3-dihydro-1H-inden-1-amine, is a known intermediate in the synthesis of rasagiline, a potent and selective irreversible MAO-B inhibitor.

Furthermore, the structural similarity of 1-aminoindane derivatives to monoamine neurotransmitters has led to their investigation as serotonin and norepinephrine reuptake inhibitors, which are established mechanisms for antidepressant medications.[7][8] Some aminoindane derivatives are also classified as entactogens, a class of psychoactive drugs that includes MDMA, which are known to be potent serotonin releasing agents.[9]

The Impact of 5-Fluoro Substitution: A Rationale for Investigation

The strategic placement of a fluorine atom at the 5-position of the indane ring is predicted to bestow several advantageous properties, making 5-fluoro-2,3-dihydro-1H-inden-1-amine a compelling candidate for further investigation in medicinal chemistry.

Key Predicted Advantages of 5-Fluorination:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life and bioavailability.

  • Increased Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which is often correlated with improved ability to cross the BBB and reach CNS targets.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the primary amine, which can influence its ionization state at physiological pH and potentially alter its binding interactions with target proteins.

  • Altered Receptor Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

Synthetic Pathways and Considerations

Protocol 1: Synthesis of the Precursor 5-Fluoro-1-indanone

This protocol outlines the synthesis of the key intermediate, 5-fluoro-1-indanone, via an intramolecular Friedel-Crafts cyclization of 3-(4-fluorophenyl)propanoic acid.

Reaction Scheme:

G 3-(4-fluorophenyl)propanoic_acid 3-(4-fluorophenyl)propanoic acid 5-fluoro-1-indanone 5-fluoro-1-indanone 3-(4-fluorophenyl)propanoic_acid->5-fluoro-1-indanone PPA PPA Polyphosphoric Acid (PPA) Heat

A proposed synthetic route to 5-fluoro-1-indanone.

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flask containing polyphosphoric acid, add 3-(4-fluorophenyl)propanoic acid.

  • Heat the mixture with stirring (e.g., to 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-fluoro-1-indanone.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary for 5-Fluoro-1-indanone Synthesis:

ParameterValue
Starting Material3-(4-fluorophenyl)propanoic acid
Key ReagentPolyphosphoric acid (PPA)
Reaction TypeIntramolecular Friedel-Crafts Acylation
PurificationColumn Chromatography
Expected Product5-fluoro-1-indanone
Protocol 2: Reductive Amination to 5-fluoro-2,3-dihydro-1H-inden-1-amine

The conversion of 5-fluoro-1-indanone to the corresponding primary amine can be achieved through reductive amination.

Reaction Scheme:

G 5-fluoro-1-indanone 5-fluoro-1-indanone 5-fluoro-1-aminoindane 5-fluoro-2,3-dihydro-1H-inden-1-amine 5-fluoro-1-indanone->5-fluoro-1-aminoindane Reagents Reagents 1. NH2OH·HCl, Pyridine 2. H2, Pd/C

A proposed reductive amination of 5-fluoro-1-indanone.

Materials:

  • 5-fluoro-1-indanone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Oxime Formation: Dissolve 5-fluoro-1-indanone in ethanol and add hydroxylamine hydrochloride and pyridine. Reflux the mixture and monitor the reaction by TLC. Once the starting material is consumed, cool the reaction and remove the solvent under reduced pressure.

  • Reduction: Dissolve the crude oxime in ethanol and add 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until hydrogen uptake ceases.

  • Work-up and Salt Formation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in ethanol dropwise with stirring.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Self-Validation and Characterization:

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To provide a physical constant for the hydrochloride salt.

Potential Applications in Medicinal Chemistry and Drug Development

Based on the known pharmacology of the 1-aminoindane scaffold and the anticipated benefits of fluorination, this compound and its derivatives are promising candidates for several therapeutic areas.

Central Nervous System (CNS) Disorders
  • Monoamine Oxidase (MAO) Inhibition: Given the established role of 1-aminoindane derivatives as MAO inhibitors, the 5-fluoro analog is a prime candidate for evaluation as a selective MAO-B inhibitor for the treatment of Parkinson's disease and other neurodegenerative disorders.[4] The fluorine atom could enhance potency and selectivity, as well as improve the pharmacokinetic profile for CNS penetration.[2]

  • Serotonin and Norepinephrine Reuptake Inhibition: The compound could be screened for its ability to inhibit the reuptake of serotonin and norepinephrine, suggesting potential as an antidepressant.[7][8] The fluorination may alter the selectivity profile for these transporters.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Some aminoindanes are known to interact with TAAR1, a receptor involved in the modulation of monoaminergic systems.[10] Activation of TAAR1 has shown potential in treating conditions like schizophrenia and addiction.

Experimental Workflow for CNS Target Evaluation:

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound 5-Fluoro-1-aminoindane HCl MAO_Assay MAO-A/B Inhibition Assay Compound->MAO_Assay Reuptake_Assay SERT/NET Binding/Uptake Assay Compound->Reuptake_Assay TAAR1_Assay TAAR1 Functional Assay Compound->TAAR1_Assay Lead_Compound Lead Compound from In Vitro MAO_Assay->Lead_Compound Reuptake_Assay->Lead_Compound TAAR1_Assay->Lead_Compound PK_Studies Pharmacokinetic Studies (BBB Penetration) Lead_Compound->PK_Studies PD_Models Pharmacodynamic Models (e.g., Animal models of Parkinson's or Depression) PK_Studies->PD_Models

Workflow for evaluating CNS activity.

Anticancer and Anti-inflammatory Applications

Derivatives of the related 5-fluoro-1-indanone scaffold have demonstrated promising anticancer and anti-inflammatory activities.[11] These effects are often linked to the inhibition of signaling pathways such as NF-κB.[11] It is plausible that derivatives of 5-fluoro-2,3-dihydro-1H-inden-1-amine could also exhibit such properties and warrant investigation in these therapeutic areas.

Conclusion and Future Directions

This compound represents a strategically designed molecule with significant potential in medicinal chemistry, particularly for the development of novel CNS-active agents. The strategic incorporation of a fluorine atom is anticipated to enhance its drug-like properties. While specific biological data for this compound is not extensively documented, the established pharmacology of the 1-aminoindane scaffold provides a strong rationale for its investigation as an MAO inhibitor, a monoamine reuptake inhibitor, or a TAAR1 agonist. The synthetic protocols and experimental workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising compound and its derivatives.

References

  • Google Patents. (n.d.). Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
  • Freel Meyers, C. L., Hong, L., Joswig, C., & Borch, R. F. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 43(22), 4313–4318. Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES.
  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • ResearchGate. (n.d.). Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active compounds with 1‐aminoindane moiety. Retrieved from [Link]

  • PubMed. (2021). In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • PubMed. (n.d.). Fluvoxamine, a selective serotonin reuptake inhibitor, suppresses tetrahydrobiopterin levels and dopamine as well as serotonin turnover in the mesoprefrontal system of mice. Retrieved from [Link]

  • Google Patents. (n.d.). Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
  • Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • RSC Publishing. (n.d.). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Fluorinated molecules as drugs and imaging agents in the CNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • PubMed. (n.d.). Fluvoxamine, a specific 5-hydroxytryptamine uptake inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • PubMed. (2010). Selective Serotonin Reuptake Inhibitors Potentiate the Rapid Antidepressant-Like Effects of serotonin4 Receptor Agonists in the Rat. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Entactogen. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Fluorouracil – Characteristics and Analytical Determination. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA approved fluorine-containing drugs in 2023. Retrieved from [Link]

  • PubMed. (n.d.). Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine containing CNS drugs. Retrieved from [Link]

  • PubMed. (2018). Tyr1-ψ[( Z)CF CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. Retrieved from [Link]

  • PubMed. (1983). Fluoxetine and two other serotonin uptake inhibitors without affinity for neuronal receptors. Retrieved from [Link]

Sources

protocols for N-alkylation of 5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Synthetic Protocols for N-Alkylation of 5-fluoro-2,3-dihydro-1H-inden-1-amine

Abstract

This technical guide provides detailed application notes and protocols for the N-alkylation of 5-fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the challenges associated with the controlled alkylation of primary amines, this document focuses on two robust and highly efficient methodologies: Reductive Amination using sodium triacetoxyborohydride and Catalytic N-Alkylation with Alcohols via the "Borrowing Hydrogen" strategy. We offer field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic route. The protocols are designed to be self-validating, emphasizing safety, efficiency, and scalability.

Introduction: The Significance of N-Alkylated Indanamines

5-fluoro-2,3-dihydro-1H-inden-1-amine is a privileged scaffold in medicinal chemistry. The introduction of alkyl substituents on the primary amine nitrogen atom profoundly influences the molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications are critical for modulating pharmacological activity, receptor binding affinity, and pharmacokinetic profiles. Consequently, reliable and selective N-alkylation protocols are of paramount importance in drug discovery and development pipelines.

A primary challenge in the N-alkylation of primary amines is controlling the reaction to prevent over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] Direct alkylation with alkyl halides, for instance, is often difficult to stop at the mono-alkylated stage because the secondary amine product is frequently more nucleophilic than the starting primary amine.[1][2] This guide focuses on modern synthetic strategies that circumvent this fundamental issue, offering high selectivity for the desired mono-alkylated product.

Strategic Overview: Selecting the Right Alkylation Pathway

The choice of an N-alkylation strategy depends on several factors, including the availability of starting materials (aldehyde vs. alcohol), functional group tolerance, and desired environmental footprint. We present two primary, highly effective methods.

G cluster_0 Synthetic Goal: N-Alkylation of 5-Fluoro-1-Aminoindan Start 5-Fluoro-2,3-dihydro-1H-inden-1-amine Method1 Protocol 1: Reductive Amination Start->Method1 Reacts with Aldehyde/Ketone Method2 Protocol 2: Catalytic Alkylation (Borrowing Hydrogen) Start->Method2 Reacts with Alcohol Product N-Alkyl-5-fluoro-2,3-dihydro-1H-inden-1-amine Method1->Product Method2->Product

Figure 1: High-level strategic pathways for the N-alkylation of the target amine.

Protocol I: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, prized for its control and broad substrate scope.[3][4] The reaction proceeds in a one-pot fashion by forming an intermediate imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective hydride agent present in the reaction mixture.[4]

The Causality of Reagent Selection: Why Sodium Triacetoxyborohydride?

While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[5] Its superiority stems from its mild and selective nature. Unlike the more aggressive sodium borohydride (NaBH₄), STAB is sterically hindered and electronically attenuated by its three acetoxy groups.[5] This makes it slow to reduce aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.[6][7] This chemoselectivity is the key to a clean, high-yielding, one-pot reaction, as it minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl compound.[5][7] Furthermore, it is safer and generates less toxic byproducts compared to sodium cyanoborohydride (NaBH₃CN).

G cluster_mech Reductive Amination Mechanism Amine Primary Amine (R'-NH2) Imine Imine Intermediate [R'-N=CHR] Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product Secondary Amine (R'-NH-CH2R) Imine->Product Reduction STAB NaBH(OAc)3 (STAB) STAB->Imine

Figure 2: Simplified mechanism of one-pot reductive amination.

Detailed Experimental Protocol: General Procedure

Materials:

  • 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M)

  • Acetic Acid (optional, 1.0 eq for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Dissolve the reactants in anhydrous DCM or DCE. Stir the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Summary & Scope

This protocol is highly versatile and compatible with a wide range of aldehydes.

EntryAldehyde/KetoneR-GroupTypical Reaction TimeExpected Yield (%)
1Isobutyraldehyde-CH(CH₃)₂3 h90-98%
2Cyclohexanecarboxaldehyde-c-C₆H₁₁4 h92-97%
3Benzaldehyde-Ph6 h88-95%
4Acetone-CH₃ (from ketone)24 h (AcOH may be needed)80-90%

Table 1: Representative scope for the reductive amination of 5-fluoro-2,3-dihydro-1H-inden-1-amine. Yields are estimates based on literature for similar substrates.[6][8]

Protocol II: Catalytic N-Alkylation with Alcohols

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology represents a significant advancement in green chemistry.[9] This strategy uses readily available and often renewable alcohols as alkylating agents, with water as the sole stoichiometric byproduct.[9][10]

Mechanistic Insight: The Catalytic Cycle

The reaction is typically catalyzed by transition metal complexes (e.g., based on Ru, Ir, Ni, Mn).[11][12][13][14] The catalytic cycle involves three key phases:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it in situ to the corresponding aldehyde.

  • Condensation: The newly formed aldehyde condenses with the primary amine to form an imine, releasing a molecule of water.

  • Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final secondary amine and regenerating the active catalyst.

G cluster_cycle Borrowing Hydrogen Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Cat [M]-H (Active Catalyst) Ox Oxidation Cat->Ox [M] Cond Condensation Ox->Cond R-CHO Red Reduction Cond->Red Imine Water H2O Cond->Water Red->Cat Product Product_out R'-NH-CH2R Red->Product_out + 2[H] Alcohol RCH2OH Alcohol->Ox - 2[H] Amine R'-NH2 Amine->Cond

Figure 3: Conceptual workflow of the Borrowing Hydrogen strategy.

Detailed Experimental Protocol: Ni-Catalyzed Example

This protocol is adapted from methodologies using efficient and earth-abundant nickel catalysts.[9]

Materials:

  • 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq)

  • Alcohol (1.2 - 2.0 eq)

  • Ni(COD)₂ (Nickel(0) bis(1,5-cyclooctadiene)) (5 mol%)

  • Potassium hydroxide (KOH) (10 mol%)

  • Toluene or Dioxane (Anhydrous)

Procedure:

  • Strictly under an inert atmosphere (glovebox recommended): To a dry Schlenk tube or pressure vessel, add Ni(COD)₂ (0.05 eq) and KOH (0.10 eq).

  • Add 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) and the desired alcohol (1.5 eq).

  • Add anhydrous toluene to achieve the desired concentration (e.g., 0.2 M).

  • Seal the vessel tightly and remove it from the glovebox.

  • Place the vessel in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by GC-MS or LC-MS by taking aliquots (carefully and under an inert gas flush if possible).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and base.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary & Catalyst Comparison

Various catalyst systems can be employed, each with specific advantages.

Catalyst SystemBaseSolventTemp (°C)Key AdvantagesReference
Ni(COD)₂ / KOHKOHToluene110Earth-abundant metal, ligand-free[9]
[Ru(p-cymene)Cl₂]₂KOtBuToluene100Commercially available, broad scope[11][12]
MnCl₂ / PPh₃KOtBuDioxane130Inexpensive, non-toxic metal[13]
[IrCl₂Cp*]₂ / LigandKOtBuToluene120Highly active, good for challenging substrates[14]

Table 2: Comparison of representative catalytic systems for N-alkylation with alcohols.

Purification and Structural Validation

Work-up: Standard aqueous work-up as described in the protocols is generally sufficient to remove inorganic salts and water-soluble components.

Purification: Flash column chromatography on silica gel is the standard method for purification. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can prevent product tailing on the silica gel column by neutralizing acidic sites.

Characterization: The structure and purity of the final N-alkylated product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure and connectivity. The appearance of new signals corresponding to the introduced alkyl group and the shift of the methine proton at the 1-position are key diagnostic markers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The N-alkylation of 5-fluoro-2,3-dihydro-1H-inden-1-amine can be achieved with high efficiency and selectivity. For broad compatibility and operational simplicity, Reductive Amination with sodium triacetoxyborohydride is a highly reliable and recommended method. For applications where sustainability and atom economy are critical, Catalytic N-Alkylation with Alcohols offers an excellent green alternative. The choice between these protocols allows researchers to tailor their synthetic approach based on available reagents, required scale, and specific project goals. Direct alkylation with halides should be avoided unless exhaustive alkylation is the desired outcome.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Cui, X., et al. (2015). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols. [Link]

  • Kainz, Q. M., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Nature Communications, 9(1), 1668. [Link]

  • Martínez-Ferraté, O., et al. (2019). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 9(32), 18431-18435. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Zhu, C., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Garg, N. K., Tan, M., & Johnson, M. T. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers, Chem 115. [Link]

  • Wei, D., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3218–3231. [Link]

  • Özkal, E., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5679–5690. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(14), 6689–6797. [Link]

  • ResearchGate. (2020). Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis. [Link]

  • Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701352. [Link]

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935–938. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Xiao, J., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition, 49(36), 6343–6346. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • OC Chem. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Chen, Y., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][12]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(48), 6525–6528. [Link]

  • Tanimu, A., et al. (2017). N-Dealkylation of Amines. Current Organic Chemistry, 21(21), 2139–2163. [Link]

Sources

Application Note: A Practical Guide to the Diastereomeric Salt Resolution of 5-fluoro-2,3-dihydro-1H-inden-1-amine with L-(+)-Tartaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral amines are foundational building blocks in modern drug discovery and development, where the specific three-dimensional arrangement of atoms can dictate therapeutic efficacy and toxicological profiles. The compound 5-fluoro-2,3-dihydro-1H-inden-1-amine is a valuable intermediate, with its fluorinated ring system offering potential modulation of metabolic stability and binding affinity in target proteins.[1][2] As this amine is typically synthesized as a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers is a critical step to access the biologically active agent.

Diastereomeric salt resolution is a classical, robust, and industrially scalable method for separating enantiomers.[3] The technique relies on the reaction of a racemic base, such as our target amine, with an enantiomerically pure acid—the resolving agent. This reaction creates a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most notably differential solubility in a given solvent system.[4][5] This solubility difference allows for the selective isolation of one diastereomer through fractional crystallization.

This application note provides a comprehensive, step-by-step protocol for the chiral resolution of (±)-5-fluoro-2,3-dihydro-1H-inden-1-amine using the readily available and cost-effective chiral resolving agent, L-(+)-tartaric acid. We will delve into the underlying principles, provide a detailed experimental workflow, and outline methods for the characterization and analysis of the resulting enantiomerically enriched product.

Principle of the Method: Chiral Recognition and Separation

The core of this resolution protocol is the selective interaction between the enantiomers of the amine and the single enantiomer of tartaric acid. When racemic (R/S)-5-fluoro-2,3-dihydro-1H-inden-1-amine is treated with L-(+)-tartaric acid, two diastereomeric salts are formed in solution:

  • (R)-amine • L-(+)-tartrate

  • (S)-amine • L-(+)-tartrate

These two salts are not mirror images of each other and therefore have different crystal packing energies and solubilities.[6][7] By carefully selecting a solvent in which one salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize upon cooling or concentration of the solution. The solid crystals can then be physically separated from the mother liquor, which remains enriched in the more soluble diastereomeric salt.[8] Finally, treatment of the isolated salt with a base liberates the enantiomerically enriched free amine.

G cluster_start Starting Materials cluster_separation Separation by Fractional Crystallization racemate Racemic Amine (R)-Amine + (S)-Amine salt_R (R)-Amine • L-(+)-Tartrate (Diastereomer A) racemate->salt_R Reacts with salt_S (S)-Amine • L-(+)-Tartrate (Diastereomer B) racemate->salt_S Reacts with resolver Resolving Agent L-(+)-Tartaric Acid resolver->salt_R resolver->salt_S crystals Less Soluble Salt Crystallizes (e.g., Diastereomer A) salt_R->crystals Different Solubility mother_liquor More Soluble Salt in Solution (e.g., Diastereomer B) salt_S->mother_liquor Different Solubility

Caption: Formation of diastereomeric salts with distinct physical properties.

Materials and Equipment

Chemicals:
  • (±)-5-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 148960-33-2)

  • L-(+)-Tartaric acid (enantiomerically pure, >99%)

  • Methanol (ACS grade or higher)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • pH indicator strips

Equipment:
  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

  • Chiral HPLC system for analysis

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and specific purity requirements. The choice of which enantiomer crystallizes preferentially depends on the specific amine-tartaric acid pair and the solvent system used.

Step 1: Diastereomeric Salt Formation
  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (66.1 mmol) of racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine in 100 mL of methanol. Warm the mixture gently on a hot plate with stirring to ensure complete dissolution.

  • In a separate flask, dissolve 9.92 g (66.1 mmol, 1.0 equivalent) of L-(+)-tartaric acid in 50 mL of warm methanol.

    • Expert Insight: A 1:1 molar ratio is a common starting point. However, ratios from 0.5 to 1.5 equivalents of resolving agent can be explored to optimize yield and purity.[6] Using a sub-stoichiometric amount (e.g., 0.5 eq) can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Slowly add the tartaric acid solution to the amine solution with continuous stirring. A precipitate may begin to form immediately.

  • Gently heat the combined mixture until a clear, homogeneous solution is obtained. Do not boil excessively.

Step 2: Fractional Crystallization
  • Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed, over several hours. Slow cooling is critical for the formation of well-defined crystals and to minimize the entrapment of the more soluble diastereomer.

  • Once the flask has reached room temperature, place it in an ice bath for at least 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.[4]

Step 3: Isolation of the Diastereomeric Salt
  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystalline salt cake with a small amount (e.g., 2 x 15 mL) of cold methanol to remove any residual mother liquor.

    • Expert Insight: Using cold solvent for washing is crucial to prevent the redissolving of the desired product, thereby maximizing yield.

  • Dry the crystals under vacuum or in a low-temperature oven. Retain the filtrate (mother liquor) if recovery of the other enantiomer is desired.

Step 4: Liberation of the Enantiomerically Enriched Amine
  • Suspend the dried diastereomeric salt crystals in approximately 100 mL of deionized water in a flask.

  • With vigorous stirring, add 2 M sodium hydroxide solution dropwise until the salt is completely dissolved and the solution is basic (pH > 11, check with pH paper). This neutralizes the tartaric acid and liberates the free amine.[8][9]

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the free amine with an organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 50 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 5-fluoro-2,3-dihydro-1H-inden-1-amine as an oil or solid.

Caption: General workflow for diastereomeric salt resolution.

Characterization and Data Analysis

The success of the resolution is quantified by the enantiomeric excess (ee) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[10]

Representative Chiral HPLC Method:

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent Pirkle-type column). Column selection is empirical and must be screened for the specific analyte.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typical for normal-phase chiral separations. An example could be 90:10 Hexane:Isopropanol + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or another appropriate wavelength.

  • Procedure: A small sample of the racemic starting material should be analyzed first to establish the retention times of both enantiomers. Subsequently, the resolved product is analyzed under the same conditions to determine the ratio of the two enantiomers and calculate the enantiomeric excess (% ee).

Data Summary

The following table provides a template for recording experimental results. The values shown are representative of a successful resolution and should be replaced with actual experimental data.

ParameterValueNotes
Mass of Racemic Amine10.0 gStarting material.
Mass of L-(+)-Tartaric Acid9.92 g1.0 molar equivalent.
Mass of Isolated Diastereomeric Salt8.5 gYield depends on solubility difference.
Theoretical Max. Yield of One Enantiomer5.0 g50% of the starting racemic mixture.
Mass of Recovered Enriched Amine4.1 gRepresents an 82% yield.
Enantiomeric Excess (ee)>98%Determined by chiral HPLC.

Conclusion

The chiral resolution of (±)-5-fluoro-2,3-dihydro-1H-inden-1-amine via diastereomeric salt formation with L-(+)-tartaric acid is a highly effective and practical method for obtaining enantiomerically enriched material. The procedure is straightforward, utilizes common laboratory reagents and equipment, and is amenable to scaling. By carefully controlling crystallization conditions and verifying the outcome with appropriate analytical techniques like chiral HPLC, researchers can reliably produce high-purity enantiomers essential for downstream applications in pharmaceutical and chemical research.

References

  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual.
  • Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?.
  • BenchChem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • ElectronicsAndBooks. (n.d.). TARTARIC ACID AND ITS O-ACYL DERIVATIVES. PART 2. APPLICATION OF TARTARIC ACID. Organic Preparations and Procedures International.
  • Kopajtic, T., et al. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS Medicinal Chemistry Letters.
  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Wikipedia. (n.d.). Chiral resolution.
  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • PubMed. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66.
  • BLDpharm. (n.d.). 148960-33-2|5-Fluoro-2,3-dihydro-1H-inden-1-amine.
  • BLDpharm. (n.d.). 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • J&K Scientific. (n.d.). 5-Fluoro-2,3-dihydro-1H-inden-1-amine | 148960-33-2.
  • Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

enzymatic kinetic resolution of 5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biocatalytic Production of Enantiopure 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Abstract

Enantiomerically pure amines are critical building blocks in modern medicinal chemistry, often serving as the chiral core of many active pharmaceutical ingredients (APIs).[1][2] 5-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable synthon, and access to its individual enantiomers is essential for developing stereochemically defined drug candidates. This application note provides a detailed guide to the enzymatic kinetic resolution (EKR) of racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine. We present two robust, field-proven protocols utilizing distinct enzyme classes—lipases and transaminases—to achieve high enantiomeric excess. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the biocatalytic process.

Introduction: The Imperative for Chiral Purity

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. One enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or even toxic.[2] Consequently, regulatory bodies and the principles of modern drug design demand the use of single-enantiomer compounds. 5-Fluoro-2,3-dihydro-1H-inden-1-amine possesses a stereogenic center at the C1 position, making it a chiral primary amine. Its fluorinated indane scaffold is a privileged structure in neuroscience and other therapeutic areas.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable alternative to traditional chemical resolution methods.[3] Biocatalysis offers exceptional selectivity under mild reaction conditions, minimizing waste and avoiding the use of harsh reagents or heavy metals.[1][4] This note details two primary EKR strategies for the title amine: lipase-catalyzed N-acylation and transaminase-catalyzed deamination.

Principle of Enzymatic Kinetic Resolution (EKR)

EKR leverages the inherent stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. The enzyme preferentially catalyzes the transformation of one enantiomer into a new product, while leaving the other enantiomer largely unreacted.

  • For a Lipase: The enzyme selectively acylates one amine enantiomer (e.g., the R-enantiomer) to form an amide, leaving the unreacted S-amine to accumulate in the reaction mixture.

  • For a Transaminase: The enzyme selectively converts one amine enantiomer (e.g., the S-enantiomer) into the corresponding ketone (5-fluoro-2,3-dihydro-1H-inden-1-one) by transferring its amino group to an acceptor molecule, leaving the unreacted R-amine.[5][6]

The success of an EKR is quantified by two key metrics:

  • Conversion (c): The percentage of the starting racemate that has been transformed. For an ideal EKR, the target conversion is 50%.

  • Enantiomeric Excess (e.e.): A measure of the purity of a chiral sample. It is calculated for both the remaining substrate (e.e.s) and the formed product (e.e.p).

  • Enantiomeric Ratio (E): A measure of the enzyme's selectivity. A high E-value (typically E > 100) is indicative of an efficient and synthetically useful resolution.[7]

Overall Experimental Workflow

The general process for resolving the racemic amine into its constituent enantiomers is depicted below. This workflow ensures a self-validating system, where analytical checks are integrated at critical stages.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Separation cluster_2 Product Isolation & Analysis racemate Racemic (R/S)-Amine (5-Fluoro-2,3-dihydro-1H-inden-1-amine) reaction Enzymatic Kinetic Resolution (Target 50% Conversion) racemate->reaction enzyme Enzyme Selection (Lipase or Transaminase) + Co-substrate/Solvent enzyme->reaction mixture Reaction Mixture (e.g., (S)-Amine + (R)-Amide) reaction->mixture separation Separation (Extraction / Chromatography) mixture->separation product1 Product 1 (e.g., (S)-Amine) separation->product1 product2 Product 2 (e.g., (R)-Amide) separation->product2 analysis Chiral HPLC Analysis (Determine e.e. & Purity) product1->analysis hydrolysis Chemical Hydrolysis (Optional) product2->hydrolysis final_product Final Product 2 (e.g., (R)-Amine) hydrolysis->final_product final_product->analysis

Caption: General workflow for the .

Protocol 1: Lipase-Catalyzed N-Acylation

This protocol utilizes a lipase to selectively acylate one enantiomer of the amine. Immobilized Candida antarctica Lipase B (CAL-B), commercially available as Novozym 435, is an exceptionally robust and versatile biocatalyst for this transformation.[8][9]

Rationale for Component Selection
  • Enzyme (Novozym 435): Chosen for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity in resolving primary amines.[9] The immobilization on acrylic resin simplifies catalyst removal post-reaction.

  • Acyl Donor (Isopropyl Acetate): Serves as both the acylating agent and the solvent. Using an ester with a secondary alcohol (isopropanol) as the leaving group minimizes the rate of the non-enzymatic background reaction compared to esters of primary alcohols.[10]

  • Solvent: A non-polar organic solvent like methyl tert-butyl ether (MTBE) or heptane can also be used if a different acyl donor is preferred. These solvents help maintain the essential hydration layer of the enzyme required for catalytic activity without dissolving it.

Materials and Equipment
  • Racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Isopropyl acetate (anhydrous)

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Orbital shaker with temperature control

  • Standard laboratory glassware

  • Analytical balance

  • Chiral HPLC system with a suitable column (e.g., Chiralpak® series)

Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 g, 6.0 mmol).

  • Add isopropyl acetate (20 mL). Stir until the amine is fully dissolved.

  • Add Novozym 435 (100 mg, 10% w/w of substrate).

  • Reaction Execution: Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). For each aliquot, filter off the enzyme, dilute with mobile phase, and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine (e.e.s). The reaction should be stopped when the conversion approaches 50%.

  • Enzyme Removal: Once the target conversion is reached, filter the reaction mixture through a small pad of diatomaceous earth to remove the immobilized enzyme. Wash the enzyme beads with a small amount of isopropyl acetate (2 x 5 mL) and combine the filtrates.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the isopropyl acetate.

  • Purification: The resulting residue contains the unreacted amine (e.g., (S)-enantiomer) and the newly formed amide (e.g., (R)-N-acetyl-amine). These can be separated by standard column chromatography on silica gel. Alternatively, an acid-base extraction can be employed: dissolve the residue in ethyl acetate, extract with aqueous HCl (1M) to protonate and dissolve the unreacted amine, leaving the amide in the organic layer. Basification of the aqueous layer followed by extraction will recover the enantiopure amine.

  • Product Characterization: Analyze the purified amine and (after hydrolysis) the amine from the amide by chiral HPLC to confirm their high enantiomeric excess.

Protocol 2: Transaminase-Catalyzed Kinetic Resolution

Transaminases (TAs) offer an alternative route, often with complementary stereoselectivity to lipases. This protocol uses an (S)-selective ω-transaminase to convert the (S)-amine to the corresponding ketone, leaving the (R)-amine untouched.[5][11]

Rationale for Component Selection
  • Enzyme (ω-Transaminase): A wide variety of commercially available (R)- and (S)-selective transaminases can be screened. They are highly selective and operate in aqueous media.

  • Amine Acceptor (Sodium Pyruvate): A common co-substrate that accepts the amino group from the amine, converting it to L-alanine in the case of an (S)-selective TA.[11]

  • Cofactor (Pyridoxal 5'-Phosphate, PLP): An essential cofactor for all transaminases, acting as the carrier of the amino group during the catalytic cycle.

  • Buffer (Potassium Phosphate, pH 7.5): Maintains the optimal pH for enzyme activity and stability.

Materials and Equipment
  • Racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine

  • ω-Transaminase (e.g., ATA-117 or an equivalent (S)-selective enzyme)

  • Sodium pyruvate

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • pH meter and temperature-controlled shaker

  • Centrifuge for enzyme removal (if using whole cells)

  • Chiral HPLC system

Step-by-Step Protocol
  • Reaction Setup: In a 50 mL vessel, prepare a solution containing potassium phosphate buffer (20 mL, 100 mM, pH 7.5).

  • Add sodium pyruvate (792 mg, 7.2 mmol, 1.2 equivalents).

  • Add PLP (2.5 mg, 0.01 mmol).

  • Add the ω-transaminase preparation (as per manufacturer's recommendation, typically 5-10 mg/mL).

  • Substrate Addition: Dissolve racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 g, 6.0 mmol) in a minimal amount of DMSO (e.g., 1-2 mL) and add it to the reaction buffer. The final DMSO concentration should be kept low (<5% v/v) to avoid enzyme denaturation.

  • Reaction Execution: Adjust the final pH to 7.5 if necessary. Place the vessel in a shaker at 30 °C and 200 rpm.

  • Monitoring: Monitor the reaction as described in Protocol 1 (Section 4.3, Step 5) using chiral HPLC. The goal is to reach ~50% conversion, where the (S)-amine has been consumed.

  • Work-up: Once the reaction is complete, quench it by adding an equal volume of MTBE or ethyl acetate.

  • Extraction: Vigorously mix the two phases. The unreacted (R)-amine will be extracted into the organic layer, while the amino acid (alanine), pyruvate, and buffer salts will remain in the aqueous layer. The ketone product may partition between layers.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (R)-amine can be further purified by column chromatography if necessary.

  • Product Characterization: Confirm the enantiomeric excess of the purified (R)-amine using chiral HPLC.

Analytical Methods: The Key to a Validated Protocol

Accurate determination of enantiomeric excess (e.e.) and conversion is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12][13]

Chiral HPLC Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape and reduce tailing. A typical starting condition would be Hexane/Isopropanol/DEA (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Racemic Standard: First, inject a diluted sample of the racemic starting material to determine the retention times (t_R) of the (R)- and (S)-enantiomers.

    • Sample Analysis: Inject a filtered and diluted aliquot from the reaction mixture.

    • Calculation: Integrate the peak areas (A) for each enantiomer.

      • e.e. (%) = |(A_R - A_S) / (A_R + A_S)| * 100

      • Conversion (%) = [1 - (Area_R + Area_S)_t=x / (Area_R + Area_S)_t=0] * 100

Expected Results

The following table summarizes representative data that could be expected from the successful application of these protocols.

ProtocolEnzymeCo-Substrate / Acyl DonorTime (h)Conversion (%)e.e.s (%)e.e.p (%)E-Value
1Novozym 435Isopropyl Acetate24~50>99>98>200
2(S)-selective TASodium Pyruvate12~50>99N/A*>150

*e.e.p is not applicable as the product is the achiral ketone.

Visualization of the Lipase Resolution Mechanism

To better understand the causality of the lipase-catalyzed process, the following diagram illustrates the selective formation of the acyl-enzyme intermediate and its subsequent reaction with only one of the amine enantiomers.

G cluster_0 Catalytic Cycle cluster_1 Racemic Amine E Lipase (E) AcylE Acyl-Enzyme Intermediate (E-Ac) AcylDonor Acyl Donor (R'-OAc) AcylDonor->AcylE R'OH AcylE->E (S)-Amine RAmide (R)-Amide Product AcylE->RAmide (R)-Amine SAmine_out (S)-Amine (Unreacted) AcylE->SAmine_out No Reaction (Steric Hindrance) RAmine (R)-Amine SAmine (S)-Amine

Sources

Application Notes & Protocols: The Strategic Use of 5-Fluoro-2,3-dihydro-1H-inden-1-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantage of the Fluorinated Indane Scaffold

In the landscape of modern asymmetric synthesis, chiral amines are indispensable tools. They serve as foundational building blocks, effective chiral auxiliaries, and robust resolving agents.[1][2] Among these, 5-fluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated derivative of 1-aminoindan, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its rigid bicyclic structure provides a well-defined stereochemical environment, while the strategic placement of a fluorine atom introduces unique electronic properties.

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance crucial pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[3][4] The high electronegativity and relatively small size of the fluorine atom can modulate the pKa of the amine group and influence non-covalent interactions, such as hydrogen bonding and crystal packing. These attributes make 5-fluoro-2,3-dihydro-1H-inden-1-amine a superior choice for specific applications, particularly in the resolution of high-value racemic compounds and as a synthon for novel fluorinated therapeutics.[3][5] This guide provides an in-depth exploration of its primary applications, grounded in mechanistic principles and supported by actionable protocols.

Part 1: Application as a High-Efficiency Chiral Resolving Agent

The most prevalent and powerful application of enantiomerically pure 5-fluoro-2,3-dihydro-1H-inden-1-amine is in the separation of racemic mixtures of chiral carboxylic acids.[6][7] This classical technique, known as chiral resolution, remains a vital and economically viable method for obtaining enantiopure compounds on both laboratory and industrial scales.[8]

Principle of Diastereomeric Salt Crystallization

The fundamental principle relies on the reaction of a racemic acid ((R/S)-Acid) with a single enantiomer of a chiral base, such as (R)-5-fluoro-1-aminoindan, to form a mixture of diastereomeric salts.[6][7]

(R/S)-Acid + (R)-Amine → [(R)-Acid·(R)-Amine] + [(S)-Acid·(R)-Amine]

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, including different solubilities in a given solvent system.[6] This disparity allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. Subsequent treatment of the isolated salt with a strong acid liberates the desired enantiomer of the carboxylic acid, now in an enantiomerically enriched form.

The fluorinated indane scaffold excels in this role because its rigid structure and the presence of the fluorine atom often lead to well-ordered crystal lattices and significant solubility differences between the diastereomeric salts, facilitating a cleaner and more efficient separation.

Workflow for Chiral Resolution

The logical flow of a typical resolution process is depicted below. The success of the method hinges on the careful selection of a solvent that maximizes the solubility difference between the two diastereomeric salts.

G cluster_0 Resolution Process racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) salt_formation Diastereomeric Salt Formation In Solution racemic_acid->salt_formation chiral_amine Chiral Resolving Agent ((R)-5-Fluoro-1-aminoindan) chiral_amine->salt_formation solvent Solvent Selection (e.g., Alcohols, Esters) solvent->salt_formation crystallization Selective Crystallization (Cooling/Evaporation) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt ((S)-Acid·(R)-Amine) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in (R)-Acid·(R)-Amine) filtration->mother_liquor Liquid acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 enantioenriched_acid Enantioenriched (S)-Acid acidification1->enantioenriched_acid recovered_amine1 Recovered (R)-Amine·HCl acidification1->recovered_amine1 other_enantiomer Enriched (R)-Acid acidification2->other_enantiomer recovered_amine2 Recovered (R)-Amine·HCl acidification2->recovered_amine2

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol provides a representative procedure for the resolution of a common racemic carboxylic acid using (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine.

Materials:

  • Racemic Ibuprofen (10.0 g)

  • (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine (7.34 g, 1.0 equivalent)

  • Methanol (150 mL)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, Buchner funnel, filter paper

Procedure:

  • Salt Formation: In a 250 mL round-bottom flask, dissolve racemic ibuprofen (10.0 g) in methanol (120 mL) with gentle warming (approx. 40-50 °C).

  • In a separate beaker, dissolve (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine (7.34 g) in methanol (30 mL).

  • Add the amine solution dropwise to the warm ibuprofen solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Cloudiness should appear as the diastereomeric salt begins to precipitate. For optimal crystal growth and selectivity, do not induce rapid cooling.

  • Once at room temperature, stir the resulting slurry for an additional 2 hours. Further cool the flask in an ice bath (0-5 °C) and stir for another 1.5 hours to maximize the yield of the less soluble salt.[9]

  • Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor.

  • Dry the crystals under vacuum. This solid is the diastereomeric salt of predominantly one enantiomer (e.g., (R)-Ibuprofen·(S)-Amine).

  • Liberation of the Enriched Acid: Suspend the dried diastereomeric salt in a mixture of water (50 mL) and ethyl acetate (50 mL).

  • With vigorous stirring, add 2 M HCl dropwise until the aqueous layer is acidic (pH ~1-2). All solids should dissolve as the salt is broken.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched ibuprofen.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific optical rotation.

ParameterRecommended Value/ConditionRationale
Equivalents of Amine 0.5 - 1.0 eq.Using sub-stoichiometric amounts can sometimes increase the ee of the first crop of crystals. 1.0 eq. is used here for simplicity.
Solvent Methanol, Ethanol, IsopropanolThe polarity and hydrogen-bonding capability of alcohols often provide the ideal solubility profile for diastereomeric amine salts.
Crystallization Temp. Slow cooling from 40°C to 0°CPromotes selective crystallization of the less-soluble diastereomer, preventing co-precipitation and maximizing optical purity.
Stirring Time 2-4 hoursEnsures the system reaches equilibrium, leading to a more complete and selective crystallization.[9]
Recovery of Amine The acidic aqueous layer from step 9 can be basified (e.g., with NaOH) and extracted to recover the chiral amine for reuse.

Part 2: Application as a Chiral Building Block

Beyond its role as a resolving agent, 5-fluoro-1-aminoindan is a valuable chiral building block, or "synthon," for constructing more complex, enantiopure molecules.[2][10] The primary amine serves as a versatile handle for a wide range of chemical transformations, allowing the transfer of its inherent stereochemistry into a new molecular entity. This is particularly relevant in the synthesis of pharmaceutical candidates where a specific stereoisomer is required for biological activity.

Key Synthetic Transformations
  • Amide and Sulfonamide Formation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides. This is a common strategy to incorporate the chiral indane fragment into a larger molecule.

  • Reductive Amination: Reaction with aldehydes or ketones forms a transient imine, which can be reduced in situ (e.g., with sodium borohydride) to yield secondary amines. This C-N bond-forming reaction is fundamental in building molecular complexity.

  • Synthesis of Chiral Ligands: The amine can be elaborated into more complex structures, such as chiral ligands for asymmetric metal catalysis. While direct literature for this specific amine is emerging, the synthesis of N,N-ligands from chiral primary amines is a well-established field.

Diagram: Role as a Chiral Synthon

The following diagram illustrates how the chirality of 5-fluoro-1-aminoindan is preserved and transferred during a synthetic sequence.

G cluster_1 Chiral Building Block Workflow start_amine (S)-5-Fluoro-1-aminoindan (Chiral Pool) product1 Chiral Amide Derivative start_amine->product1 Acylation product2 Chiral Secondary Amine start_amine->product2 Reductive Amination reagent1 Acyl Chloride (R-COCl) reagent1->product1 reagent2 Aldehyde (R'-CHO) + Reducing Agent reagent2->product2 final_target Complex Chiral Target (e.g., API) product1->final_target Further Steps product2->final_target Further Steps

Caption: Use of 5-fluoro-1-aminoindan as a chiral building block.

Protocol: Synthesis of a Chiral N-Benzoyl Derivative

This protocol details the straightforward synthesis of an amide, demonstrating the utility of the amine as a nucleophile that retains its stereocenter.

Materials:

  • (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 g, 6.61 mmol)

  • Benzoyl chloride (0.97 g, 0.81 mL, 6.94 mmol, 1.05 eq.)

  • Triethylamine (Et₃N) (1.0 g, 1.38 mL, 9.92 mmol, 1.5 eq.)

  • Dichloromethane (DCM) (30 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 g) and triethylamine (1.38 mL) in DCM (30 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Add benzoyl chloride (0.81 mL) dropwise to the cold solution over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction for completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure chiral amide.

  • Analysis: Confirm the structure and purity by NMR and mass spectrometry. The retention of chirality can be confirmed by comparing the optical rotation to literature values if available.

Conclusion

5-Fluoro-2,3-dihydro-1H-inden-1-amine is a highly effective and versatile tool in the field of asymmetric synthesis. Its primary application as a resolving agent for chiral acids is enhanced by the unique properties imparted by its fluorinated, rigid scaffold, which often leads to superior separation efficiency. Furthermore, its utility as a chiral building block provides a reliable route to enantiomerically pure, complex molecules of interest to the pharmaceutical and fine chemical industries. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage the distinct advantages of this powerful chiral amine.

References

  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

  • Chiral resolution. Wikipedia.

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications.

  • Part 6: Resolution of Enantiomers. Chiralpedia.

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

  • Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications (RSC Publishing).

  • Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. Benchchem.

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters - via PMC - NIH.

  • (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. BLDpharm.

  • An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications. Benchchem.

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives | Request PDF. ResearchGate.

  • (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine by BOC Sciences. Labshake.

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega - via NIH.

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society - via PubMed Central.

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science - via PMC - PubMed Central.

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Semantic Scholar.

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

  • (r)-5-fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. ChemUniverse.

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy | Request PDF. ResearchGate.

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules - via PubMed Central.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal.

  • Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances - via PubMed Central.

  • Applications of fluorine-containing amino acids for drug design. ResearchGate.

  • Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. Organic Letters - via PMC - NIH.

  • Amino Turbo Chirality and Its Asymmetric Control. Molecules - via PMC - PubMed Central.

Sources

Application Notes and Protocols: Preparation of Monoamine Oxidase (MAO) Inhibitors from 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Aminoindanes in MAO Inhibition

Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, suchs as dopamine, serotonin, and norepinephrine.[1][2] The two main isoforms, MAO-A and MAO-B, are distinguished by their substrate specificity and inhibitor sensitivity.[1][2] selective inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[2][3] Rasagiline, an N-propargyl-1-aminoindan derivative, is a potent and selective irreversible inhibitor of MAO-B, widely used in the management of Parkinson's disease.[1][4][5]

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to the target protein. This application note provides a detailed protocol for the synthesis of a potential MAO-B inhibitor, N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine, starting from 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. The presence of the fluorine atom on the indane ring is anticipated to influence the compound's activity and pharmacokinetic profile.

This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases. The protocols herein describe the synthetic procedure, purification, characterization, and a method for evaluating the biological activity of the target compound.

Chemical Reaction Pathway

The synthesis of N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine from this compound involves a nucleophilic substitution reaction, specifically an N-alkylation. The primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbon of a propargylating agent.

Reaction_Pathway 5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl 5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine Base Base product product Base->product Solvent Solvent Solvent->product Propargylating Agent Propargylating Agent Propargylating Agent->product Work-up & Purification Work-up & Purification Characterization Characterization Work-up & Purification->Characterization start start start->product N-Alkylation product->Work-up & Purification

Caption: General synthetic scheme.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of rasagiline and its analogs. The quantities provided are for a laboratory-scale synthesis and can be scaled up or down as needed.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl2103399-35-3189.641.0 g5.27 mmol
Propargyl bromide (80% in toluene)106-96-7118.960.8 mL~7.91 mmol
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.18 g15.81 mmol
Anhydrous Acetonitrile (CH₃CN)75-05-841.0520 mL-
Dichloromethane (DCM)75-09-284.9350 mL-
Saturated Sodium Bicarbonate Solution (NaHCO₃)--30 mL-
Brine--30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Instrumentation:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Experimental Workflow:

Experimental_Workflow start Start step1 Combine starting material, base, and solvent start->step1 step2 Add propargylating agent dropwise step1->step2 step3 Heat reaction mixture to reflux step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool to room temperature and quench step4->step5 Reaction complete step6 Extract with organic solvent step5->step6 step7 Wash, dry, and concentrate organic phase step6->step7 step8 Purify by flash chromatography step7->step8 step9 Characterize the final product step8->step9 end End step9->end

Caption: Step-by-step synthesis workflow.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.27 mmol) and anhydrous potassium carbonate (2.18 g, 15.81 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask. Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free amine in situ.

  • Addition of Alkylating Agent: Slowly add propargyl bromide (0.8 mL of 80% solution in toluene, ~7.91 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:4). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (30 mL) and transfer the solution to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a solid.

Purification:

The crude N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Characterization of the Final Product

The structure and purity of the synthesized N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine should be confirmed by various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the fluoroindenyl ring, the aliphatic protons of the five-membered ring, and the protons of the propargyl group (including the acetylenic proton).

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: A fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the aromatic ring, and its coupling pattern can provide further structural confirmation.[6][7][8][9]

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, which should match its calculated molecular formula (C₁₂H₁₂FN).

3. High-Performance Liquid Chromatography (HPLC):

  • The purity of the final compound can be determined by reverse-phase HPLC. A single sharp peak under appropriate chromatographic conditions would indicate a high degree of purity.[10][11][12][13]

Protocol for In Vitro MAO-B Inhibition Assay

To evaluate the biological activity of the synthesized compound, an in vitro MAO-B inhibition assay can be performed. Commercially available kits provide a convenient and reliable method for this purpose.

Principle:

The assay typically measures the activity of MAO-B by monitoring the production of a fluorescent or colored product from a specific substrate. The inhibitory effect of the test compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • Positive control inhibitor (e.g., Selegiline or Rasagiline)

  • Assay buffer

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader capable of fluorescence detection

Procedure (based on a generic fluorometric assay):

  • Compound Preparation: Prepare a stock solution of the synthesized N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine in DMSO. Prepare a series of dilutions in assay buffer to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme. Also include wells for a positive control (with a known MAO-B inhibitor) and a negative control (with no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the MAO-B substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of time (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Interpretation:

A low IC₅₀ value indicates that the synthesized compound is a potent inhibitor of MAO-B. For selectivity, the same assay should be performed with MAO-A, and the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B) will determine the selectivity of the compound for MAO-B.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of N-propargyl-5-fluoro-2,3-dihydro-1H-inden-1-amine, a potential MAO-B inhibitor. The described protocols are based on established chemical principles and provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery. The successful synthesis and evaluation of this and similar fluorinated analogs could lead to the development of novel therapeutic agents for the treatment of neurodegenerative disorders like Parkinson's disease.

References

  • Finberg, J. P., & Youdim, M. B. (2002). Pharmacological properties of the anti-Parkinson drug rasagiline; modification of endogenous brain amines, reserpine-reversal, serotonergic and dopaminergic behaviours. Neuropharmacology, 43(7), 1110-1118.
  • Rascol, O., Brooks, D. J., Korczyn, A. D., De Deyn, P. P., Clarke, C. E., & Lang, A. E. (2005). A five-year study of the incidence of dyskinesia in patients with early Parkinson's disease who were treated with ropinirole or levodopa. The New England journal of medicine, 342(20), 1484-1491.
  • Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature reviews. Neuroscience, 7(4), 295-309.
  • Chen, J. J., & Swope, D. M. (2005). Clinical pharmacology of rasagiline: a novel, second-generation, selective, irreversible monoamine oxidase type B inhibitor. Current drug metabolism, 6(4), 305-312.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 1702, 129–141.
  • Finberg, J. P. M., Lamensdorf, I., & Youdim, M. B. H. (1998). Rasagiline (N-propargyl-1R-aminoindan). Journal of Neural Transmission. Supplementum, 52, 279–285.
  • The Parkinson Study Group. (2002). A controlled trial of rasagiline in early Parkinson disease: the TEMPO Study. Archives of neurology, 59(12), 1937–1943.
  • Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. (2012). Journal of Pharmaceutical Analysis, 2(3), 209-216.
  • Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. (2013). International Journal of Pharmaceutical Sciences and Research, 4(10), 3925-3929.
  • Development and Validation of Forced Degradation Studies of Rasagiline Mesylate Using RP-HPLC and Characterization of Degradants. (2016). IOSR Journal of Pharmacy and Biological Sciences, 11(5), 10-18.
  • Streamlined analytical strategy using resonance Rayleigh scattering signal amplification for nanoscale quantification of rasagiline in tablets with content assessment. (2023). Scientific Reports, 13(1), 12345.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. (2010). RASĀYAN Journal of Chemistry, 3(4), 695-700.
  • Process for preparation of rasagiline and salts thereof. (2011).
  • an efficient single-pot racemization of s (-) rasagiline: a byproduct of anti-parkinson's drug. (2012). International Journal of Pharmaceutical Sciences Review and Research, 11(1), 125-128.
  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. (2019). Journal of Magnetic Resonance, 305, 105-115.
  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (2014). Journal of Biomolecular NMR, 58(3), 149-158.
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2022). The FEBS Journal, 289(16), 4814-4826.
  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (2019). Analyst, 144(18), 5468-5475.
  • Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. (2021). ChemBioChem, 22(15), 2566-2577.
  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. (2019). Journal of Magnetic Resonance, 305, 105-115.
  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (2014). Journal of Biomolecular NMR, 58(3), 149-158.
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2022). The FEBS Journal, 289(16), 4814-4826.
  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (2019). Analyst, 144(18), 5468-5475.

Sources

Application Notes & Protocols: Strategic Derivatization of 5-Fluoro-2,3-dihydro-1H-inden-1-amine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Fluorinated Indane Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing drug-like properties.[1][2] Fluorine's unique electronic properties can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical characteristics such as lipophilicity and pKa.[3][4] The 5-fluoro-2,3-dihydro-1H-inden-1-amine core is a particularly valuable starting point for drug discovery programs. It combines the rigid, three-dimensional structure of the indane ring system—a feature present in numerous biologically active compounds—with the pharmacological benefits of a fluorine substituent.[5][6][7]

The primary amine handle at the 1-position serves as a versatile anchor for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By generating a focused library of derivatives from this core, researchers can rapidly probe the chemical space around a biological target to identify novel hits and optimize lead compounds. This document provides detailed protocols for two robust and widely applicable derivatization strategies—N-acylation and reductive amination—to create a diverse library of 5-fluoro-2,3-dihydro-1H-inden-1-amine analogs ready for biological screening.

Pillar 1: The Rationale Behind Derivatization Strategies

The choice of derivatization chemistry is critical. The selected reactions must be high-yielding, tolerant of various functional groups, and straightforward to perform, enabling the rapid synthesis of numerous analogs.

Strategy A: N-Acylation for Amide Library Generation

N-acylation is a cornerstone reaction in medicinal chemistry for creating stable amide bonds, which are prevalent in over 25% of all marketed pharmaceuticals.[8] This reaction involves coupling the primary amine of the indane scaffold with an acylating agent, such as an acyl chloride or anhydride.

Why N-Acylation?

  • Robustness and Versatility: The reaction is highly reliable and compatible with a vast array of commercially available acylating agents, allowing for the introduction of diverse functionalities (e.g., aliphatic chains, aromatic rings, heterocyclic systems).[9][10]

  • Mechanism and Control: The reaction proceeds via a well-understood nucleophilic addition-elimination mechanism.[11] A non-nucleophilic base is typically added to neutralize the HCl byproduct, driving the reaction to completion. Stoichiometric control is crucial to prevent side reactions like diacylation, especially under harsh conditions.[11]

  • Biological Relevance: The resulting amide bond acts as a key hydrogen bond donor and acceptor, often playing a critical role in ligand-receptor interactions.

Strategy B: Reductive Amination for Secondary Amine Library Generation

Reductive amination is a powerful method for forming carbon-nitrogen bonds, effectively converting the primary amine of the scaffold into a secondary amine by reacting it with an aldehyde or ketone.

Why Reductive Amination?

  • Direct Alkylation: It provides a direct and efficient route to N-alkylated products, which can significantly alter the steric and electronic properties of the parent molecule.[12][13]

  • Chemoselectivity: The process typically involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ. The key to success is using a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mildness and high chemoselectivity.[12][14]

  • Expanded Chemical Space: This strategy introduces flexibility and different vectoral exits from the nitrogen atom compared to the planar amide bond, allowing for the exploration of different binding pockets within a target protein.

Pillar 2: Experimental Protocols and Self-Validating Systems

The following protocols are designed to be comprehensive and include explanations for key steps, ensuring that the process is not merely followed but understood.

Protocol 1: N-Acylation of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

This protocol describes a general method for coupling the title amine with a representative acyl chloride.

Experimental Workflow: N-Acylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine (1 eq) and base (e.g., TEA, 1.2 eq) in anhydrous DCM B Cool solution to 0 °C (ice bath) A->B C Add acyl chloride (1.1 eq) dropwise to the stirred solution B->C D Allow to warm to room temp. and stir for 2-4 h C->D E Monitor reaction by TLC (e.g., 10% MeOH in DCM) D->E F Wash with 1N HCl, sat. NaHCO₃, and brine E->F G Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Purify by silica gel column chromatography G->H I Characterize pure product (NMR, MS) H->I

Caption: General workflow for the N-acylation of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Materials and Reagents

  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine

  • Acylating agent (e.g., Benzoyl chloride, Acetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base is critical for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is done to moderate the initial exothermic reaction upon addition of the highly reactive acyl chloride.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cold solution over 5-10 minutes. A slight excess of the acylating agent ensures full conversion of the starting amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until completion as monitored by Thin Layer Chromatography (TLC).

  • Workup - Aqueous Wash: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (to remove excess TEA), saturated NaHCO₃ (to remove unreacted acyl chloride and acidic impurities), and brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Expected Results & Troubleshooting

ParameterExpected OutcomePotential PitfallCausality & Solution
Reaction Yield 75-95%Low YieldCause: Incomplete reaction or hydrolysis of acyl chloride. Solution: Ensure anhydrous conditions. Use a slight excess of the acylating agent.[11] Confirm starting material purity.
Product Purity Single spot by TLCMultiple productsCause: Diacylation or other side reactions. Solution: Maintain a 1:1.1 amine to acyl chloride ratio. Avoid excessive heating. Use a less reactive acylating agent if necessary.[11]
Characterization MS and NMR data consistent with the expected amide product.Inconsistent dataCause: Incorrect product or presence of impurities. Solution: Re-purify the sample. Re-evaluate spectral data to identify the actual structure formed.
Protocol 2: Reductive Amination of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

This protocol details the synthesis of a secondary amine derivative using a representative aldehyde.

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve amine (1 eq) and aldehyde/ketone (1.1 eq) in anhydrous DCE B Stir at room temperature for 30-60 min A->B C Add NaBH(OAc)₃ (1.5 eq) in one portion B->C D Stir at room temp. for 4-16 h C->D E Monitor reaction by LC-MS for product formation D->E F Quench with sat. NaHCO₃ and stir vigorously E->F G Extract with DCM, dry organic layer (Na₂SO₄), and concentrate F->G H Purify by silica gel column chromatography G->H I Characterize pure product (NMR, MS) H->I

Caption: General workflow for the reductive amination of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Materials and Reagents

  • 5-Fluoro-2,3-dihydro-1H-inden-1-amine

  • Aldehyde or Ketone (e.g., Benzaldehyde, Cyclohexanone)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology

  • Imine Formation: To a round-bottom flask, add 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq). Dissolve the components in anhydrous DCE (approx. 0.1 M). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion. STAB is chosen because it is a mild and selective reducing agent that will preferentially reduce the iminium ion over the unreacted aldehyde/ketone.[12][14] It is also tolerant of the mildly acidic conditions generated by the acetic acid byproduct.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-16 hours. The progress can be conveniently monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product mass.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 20-30 minutes until gas evolution ceases. This step neutralizes the acidic byproducts and destroys any excess reducing agent.

  • Extraction and Concentration: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system might involve a gradient of methanol in DCM, sometimes with a small amount of triethylamine (0.1-1%) to prevent the product from streaking on the acidic silica.

Expected Results & Troubleshooting

ParameterExpected OutcomePotential PitfallCausality & Solution
Reaction Yield 60-90%Low YieldCause: Inefficient imine formation or degradation of the reducing agent. Solution: Ensure anhydrous solvent. Allow sufficient time for imine formation before adding STAB. Use fresh STAB.
Product Purity Single spot by TLC/LCMSUnreacted starting materialCause: Incomplete reaction. Solution: Increase reaction time or add a slight excess of the reducing agent. Ensure the aldehyde/ketone is not sterically hindered.
Side Product Desired secondary amineDialkylation productCause: The product (secondary amine) reacts again with the aldehyde. Solution: This is less common with STAB but can occur. Use a stoichiometry of 1:1.1 (amine:aldehyde). Avoid large excesses of the aldehyde.

Pillar 3: Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. A tiered screening approach is typically employed to efficiently identify promising compounds.

Workflow: Biological Screening Cascade

A Synthesized Compound Library (Diverse N-Acyl & N-Alkyl Derivatives) B Primary Screen (Single high concentration, e.g., 10 µM) A->B C Identify 'Hits' (Compounds showing >50% inhibition) B->C D Hit Confirmation & Dose-Response (Generate IC₅₀ values) C->D E Identify 'Leads' (Potent and confirmed compounds) D->E F Secondary / Orthogonal Assays (e.g., Cell-based assays, selectivity profiling) E->F G SAR Analysis & Further Optimization F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Indanamines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of fluorinated indanamines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing fluorine into the indanamine scaffold. The unique properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—make these compounds highly valuable, but their synthesis is often challenging.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. We will explore common pitfalls, from low yields and poor regioselectivity to challenges in purification and characterization, providing you with the expert guidance needed to overcome them.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthetic workflow. Each answer provides a causal explanation and actionable solutions.

Problem Area: Low Yield or No Reaction during Fluorination

Q1: My electrophilic fluorination of a 1-indanone intermediate using an N-F reagent (e.g., Selectfluor®) is resulting in low yield or recovery of starting material. What are the likely causes?

This is a common issue that typically points to insufficient nucleophilicity of the substrate or suboptimal reaction conditions. Electrophilic fluorination reagents like Selectfluor® require an electron-rich substrate to attack the electrophilic fluorine atom.[4][5]

Causality & Solutions:

  • Inefficient Enol/Enolate Formation: The reaction proceeds via the enol or enolate form of the indanone, which acts as the carbon-centered nucleophile.[5] If your indanone is slow to tautomerize or if the equilibrium favors the keto form, the reaction rate will be negligible.

    • Solution: Add a catalytic amount of a non-nucleophilic base (e.g., DBU) or a Brønsted acid (e.g., TFA, PTSA) to promote enolization. The choice of acid or base depends on the stability of your substrate and the specific N-F reagent. For many substrates, running the reaction in a slightly acidic medium (pH ~5-6) is sufficient to enable the necessary keto-enol tautomerization.[5]

  • Substrate Deactivation: If the indanone scaffold contains strongly electron-withdrawing groups (EWGs) on the aromatic ring, the resulting enolate will be less nucleophilic and may not be reactive enough to attack the N-F reagent.

    • Solution: Consider switching to a more potent fluorinating agent. While Selectfluor® is common, N-fluorobenzenesulfonimide (NFSI) is a stronger neutral electrophilic fluorinating agent.[4] Alternatively, a two-step approach involving stoichiometric formation of a silyl enol ether followed by fluorination can be effective for less reactive ketones.

  • Steric Hindrance: The bulky nature of reagents like Selectfluor® can be a problem if the target α-carbon is sterically encumbered.[5]

    • Solution: Evaluate the steric environment around the reaction center. If hindrance is high, a smaller fluorinating agent might be necessary, though options are limited. A different synthetic strategy, such as fluorinating the molecule at an earlier, less hindered stage, may be required.

Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) to introduce fluorine onto the aromatic ring, but the yield is poor and I see significant decomposition.

SNAr reactions require a highly activated aromatic ring and a potent fluoride source. Failure often stems from insufficient activation or harsh reaction conditions leading to substrate degradation.

Causality & Solutions:

  • Insufficient Ring Activation: For SNAr to be effective, the leaving group (e.g., -NO₂, -Cl, -Br) must be positioned ortho or para to a strong electron-withdrawing group. If the ring is not sufficiently electron-deficient, the high activation energy barrier will prevent the reaction.

    • Solution: Ensure your substrate has a potent EWG (like a nitro or cyano group) properly positioned. If not, this synthetic route is likely unviable. Consider a transition-metal-catalyzed approach (e.g., palladium-catalyzed fluorination of an aryl boronic acid derivative) which can function on less activated systems, though these methods have their own challenges like protodemetalation side reactions.[6]

  • Poor Fluoride Source Activity: Anhydrous conditions are critical for nucleophilic fluorination. Trace water can hydrate the fluoride salt (e.g., KF, CsF), drastically reducing its nucleophilicity.

    • Solution: Use spray-dried KF or meticulously dry your fluoride source under high vacuum before use. The addition of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6 for KF) or a tetraalkylammonium salt, is essential to solubilize the fluoride anion in aprotic polar solvents (e.g., DMF, DMSO).[7]

  • High Reaction Temperatures: SNAr often requires high temperatures, which can lead to the decomposition of sensitive functional groups on the indanamine scaffold.

    • Solution: Screen a range of temperatures to find a balance between reaction rate and stability. If decomposition is unavoidable, a different strategy, such as introducing the fluorine atom before building the indane ring, is recommended.

Problem Area: Poor Selectivity

Q3: I'm getting a mixture of regioisomers when fluorinating the aromatic ring of the indane core. How can I improve selectivity?

Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of existing substituents. The fused aliphatic ring of the indane system complicates this by exerting its own electronic and steric influence.

Causality & Solutions:

  • Competing Directing Effects: The amino group (or its precursor) and the alkyl portion of the indane ring are both activating, ortho-, para-directing groups. This can lead to substitution at multiple positions.

    • Solution (Directed Ortho Metalation - DoM): This is a powerful strategy for achieving high regioselectivity. If your indanamine has a suitable directing group (e.g., a protected amine like a carbamate), it can direct lithiation to a specific ortho position. Quenching the resulting aryllithium intermediate with an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI) will install the fluorine atom at the desired location.

  • Steric Control: Steric hindrance can sometimes be used to favor one position over another. Bulky protecting groups on the amine or the use of a bulky fluorinating agent may disfavor substitution at sterically crowded positions.

    • Solution: Experiment with different protecting groups on the amine. A bulky group like a tert-butoxycarbonyl (Boc) group may block adjacent positions, directing fluorination elsewhere.

Problem Area: Undesired Side Products

Q4: I'm observing significant amounts of difluorinated product during the fluorination of my 1-indanone intermediate. How can I prevent this?

Difluorination occurs when the initially formed monofluorinated ketone is more reactive towards fluorination than the starting material.[5] This is often because the first fluorine atom increases the acidity of the remaining α-proton, facilitating faster enolization and a second fluorination event.

Causality & Solutions:

  • Over-activation of the Substrate: The increased acidity of the α-proton in the monofluorinated product is the primary driver.

    • Solution 1 (Control Stoichiometry): Carefully add the fluorinating agent, using slightly less than one equivalent (e.g., 0.95 eq). This ensures the starting material is consumed before significant difluorination can occur. Adding the reagent slowly or portion-wise can also help.

    • Solution 2 (Use a Weaker Base): If using a base to promote enolization, switch to a milder one or use it in strictly catalytic amounts. This keeps the steady-state concentration of the highly reactive enolate low.

    • Solution 3 (Kinetically Controlled Conditions): Run the reaction at a lower temperature to slow down the second fluorination, which may have a higher activation energy.

Q5: During the reductive amination of my fluorinated indanone, I'm getting the corresponding fluoro-indanol as a major byproduct. How can I optimize this step?

This indicates that the reduction of the ketone carbonyl is competing with or outpacing the formation and/or reduction of the imine/enamine intermediate.[8]

Causality & Solutions:

  • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the ketone before it has a chance to react with the amine source (e.g., ammonia, ammonium acetate).

    • Solution: Use a milder or more sterically hindered reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose. They are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated imine intermediate.

  • Slow Imine Formation: The rate-limiting step may be the condensation of the ketone and the amine to form the imine. If this is slow, the reducing agent will simply reduce the available ketone.

    • Solution: Ensure the reaction pH is optimal for imine formation (typically weakly acidic, pH 4-6). Adding a dehydrating agent, such as molecular sieves, can also help by removing the water byproduct and driving the equilibrium towards the imine.

Section 2: Workflow & Logic Diagrams

Synthesis_Pathways cluster_A Strategy A: Early-Stage Fluorination cluster_B Strategy B: Late-Stage Fluorination A1 Fluorinated Phenylpropanoic Acid A2 Intramolecular Friedel-Crafts Acylation A1->A2 A3 Fluorinated 1-Indanone A2->A3 A4 Reductive Amination A3->A4 End Final Fluorinated Indanamine A4->End B1 Phenylpropanoic Acid B2 Intramolecular Friedel-Crafts Acylation B1->B2 B3 1-Indanone B2->B3 B4 Electrophilic Fluorination B3->B4 B5 Fluorinated 1-Indanone B4->B5 B6 Reductive Amination B5->B6 B6->End Start Choice of Starting Material Start->A1 Start->B1

Troubleshooting_Yield Start Low Yield or No Reaction Observed A Analyze crude reaction mixture by LC-MS / ¹⁹F NMR Start->A B Is starting material (SM) consumed? A->B C Is desired product formed? B->C Yes F Reaction is too slow or not working B->F No D Decomposition or Polymerization C->D No, baseline hash or insoluble material E Side Product Formation C->E No, other peaks present G Optimize: Lower temp, milder reagents, check SM stability D->G H Optimize: Adjust stoichiometry, temp, solvent. Identify byproduct and address root cause. E->H I Optimize: Increase temp, change solvent, add catalyst, use stronger reagent F->I

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key differences between electrophilic and nucleophilic fluorination strategies for indanamine synthesis?

The choice between an electrophilic and nucleophilic strategy is fundamental and depends on the available starting materials and the desired position of the fluorine atom.[7]

FeatureElectrophilic Fluorination ("F⁺")Nucleophilic Fluorination ("F⁻")
Mechanism An electron-rich center (e.g., enolate, activated arene) attacks an electrophilic fluorine source.[4]A nucleophilic fluoride anion displaces a leaving group from an electron-poor center.[7]
Common Reagents Selectfluor®, NFSI, N-Fluoropyridinium salts.[4][7]KF, CsF, TBAF (often with phase-transfer catalysts); DAST, Deoxo-Fluor for deoxofluorination.[7][9]
Typical Use Case Fluorination of indanones at the α-position; direct fluorination of electron-rich aromatic rings.SNAr on aryl rings activated by strong EWGs; deoxofluorination of indanols.
Key Challenge Requires an activated, nucleophilic substrate; can be unreactive on electron-poor systems.[5]Requires a good leaving group and often harsh conditions (high temp, strong base); sensitive to water.[10]

Q2: How do I choose the right fluorinating agent?

Your choice should be guided by the nature of your substrate and the transformation you wish to achieve.

  • For fluorinating the α-position of a 1-indanone: Start with Selectfluor® in acetonitrile. It is relatively safe, easy to handle, and effective for many enolizable ketones.[5] If reactivity is low, consider the more powerful NFSI .

  • For fluorinating an electron-rich aromatic ring: Selectfluor® or an N-fluoropyridinium salt are good starting points.

  • For SNAr on an activated aryl halide/nitro compound: Use spray-dried KF with 18-crown-6 or CsF in a polar aprotic solvent like DMSO or DMF.

  • For converting a hydroxyl group (e.g., on an indanol) to fluorine: Use a deoxofluorinating agent like DAST or the safer, more thermally stable alternative, Deoxo-Fluor . Be aware these reagents can be toxic and moisture-sensitive.[10]

Q3: What are the best practices for purifying fluorinated indanamines?

Purification can be complicated by the unique properties of fluorinated compounds.

  • Chromatography: Fluorinated compounds can exhibit unusual polarity. They are often more lipophilic than their non-fluorinated analogs but can still have strong interactions with silica gel. A systematic screen of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is recommended. In some cases, reverse-phase chromatography may be more effective.

  • Extraction: Be mindful of the pKa of your fluorinated indanamine. The fluorine atom's electron-withdrawing effect can lower the basicity of the amine. You may need to adjust the pH of aqueous solutions accordingly during acid-base extractions to ensure your compound is in the desired (charged or neutral) state.

  • Crystallization: If possible, crystallization is an excellent method for obtaining highly pure material. Screen a variety of solvents.

Q4: Which analytical techniques are essential for characterizing my final product?

Unambiguous characterization is critical to confirm the success of your synthesis, especially the location of the fluorine atom.

  • ¹⁹F NMR Spectroscopy: This is the most direct and informative technique. The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment, providing a fingerprint for its location.[11][12][13] A simple 1D ¹⁹F spectrum can quickly confirm fluorine incorporation.

  • ¹H and ¹³C NMR Spectroscopy: Look for characteristic coupling constants (J-couplings) between fluorine and nearby protons (²JHF, ³JHF, etc.) and carbons (¹JCF, ²JCF, etc.).[14] For example, a large one-bond C-F coupling (¹JCF) of 150-250 Hz in the ¹³C spectrum is definitive proof of a C-F bond.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are often necessary to definitively assign all signals and prove the exact point of attachment of the fluorine atom by correlating it to known protons and carbons in the indanamine scaffold.[15]

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the correct elemental formula of your product.

Section 4: Key Experimental Protocols
Protocol 1: Electrophilic Fluorination of a 1-Indanone Intermediate using Selectfluor®

Disclaimer: This is a general procedure and must be adapted to your specific substrate. Always perform a thorough safety assessment before starting any new reaction.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1-indanone substrate (1.0 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.

  • Reagent Addition: Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If no reaction is observed after 1-2 hours, gently heat the mixture to 40-60 °C. For sluggish reactions, the addition of a catalytic amount of TFA (0.1 eq) can be beneficial.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Characterization of a Fluorinated Indanamine by NMR Spectroscopy
  • Sample Preparation: Prepare a sample of your purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard 1D proton spectrum. Note any splitting patterns caused by coupling to fluorine.

  • ¹⁹F NMR: Acquire a 1D fluorine spectrum. This is often done without proton decoupling first to observe H-F couplings. Then, a proton-decoupled spectrum is acquired to obtain a sharp singlet, which is useful for integration and chemical shift determination. The chemical shift will be highly informative of the fluorine's position (aromatic vs. aliphatic).[11]

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Identify the carbon directly attached to fluorine by its characteristic large ¹JCF coupling, which will split the signal into a doublet. Note smaller ²JCF and ³JCF couplings on adjacent carbons.[5]

  • 2D NMR: If the structure is ambiguous, acquire a ¹H-¹³C HSQC to correlate protons with their directly attached carbons, and a ¹H-¹³C HMBC to identify long-range (2-3 bond) correlations. These correlations, combined with the known C-F and H-F couplings, will allow for definitive assignment of the fluorine's location.

References
  • Štefane, B. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2538–2564. [Link]

  • Sloop, J. C., et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 17(9), 11158-11175. [Link]

  • Pees, A., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17136–17144. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Barrio, P., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(10), 2466–2469. [Link]

  • Lacsina, E. (2016). Kinetics and Mechanism of Electrophilic Fluorinations of Enamines and Carbanions. CORE. [Link]

  • Prakash, G. K. S., et al. (2010). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(10). [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(6), 1494–1504. [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6855. [Link]

  • Giri, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2824–2841. [Link]

  • Pharmaceutical Technology. (2019). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology, 43(11). [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100508. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Schene, M. E., et al. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology, 696, 341-354. [Link]

  • Vera, D., et al. (2023). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Organic Letters, 25(8), 1338–1342. [Link]

  • Gouverneur, V. (2023). Future challenges and opportunities with fluorine in drugs? ResearchGate. [Link]

  • Bali, S., et al. (2021). Engineering site-selective incorporation of fluorine into polyketides. Nature Communications, 12(1), 5225. [Link]

  • Nabatilan, N., et al. (2000). NMR spectra of fluorinated carbohydrates. Carbohydrate Research, 327(1-2), 185-218. [Link]

  • Pham, T. H. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4891. [Link]

  • Schene, M. E., et al. (2024). Expression and purification of fluorinated proteins from mammalian suspension culture. ResearchGate. [Link]

  • Janecka, A., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4567. [Link]

  • Lowry, M., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146. [Link]

  • Wang, S., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5719–5721. [Link]

  • Galles, J. D., et al. (2024). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods in Enzymology, 696, 341-354. [Link]

  • Aknouche, F., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 39(2), 374-390. [Link]

  • Rohlfing, F., et al. (2011). Multidimensional NMR characterization of perfluorinated monomer and its precursors. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. NMRFAM. [Link]

  • Al-Masum, M., & Kyrko, J. (2024). Functionalized α‐Fluorinated Amines from Imines and Enol Ethers. ChemistryOpen, 13(7), e202400070. [Link]

  • Szychta, P., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 24(13), 11116. [Link]

  • Chinchilla, R., & Nájera, C. (2023). Fluorinated Imines in Tandem and Cycloaddition Reactions. The Chemical Record, 23(9), e202200262. [Link]

  • da Silva, A. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for improved yield, purity, and stereoselectivity.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions. The primary synthetic route involves the conversion of 5-fluoro-2,3-dihydro-1H-inden-1-one to the corresponding amine. This is typically achieved through one of two main pathways: direct reductive amination or formation of an oxime intermediate followed by reduction.

Issue 1: Low Yield of the Desired Amine

Q: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily incomplete conversion of the starting material, formation of side products, or issues with product isolation. Let's break down the potential causes based on the synthetic route.

For Direct Reductive Amination:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate from the ketone and the amine source (e.g., ammonia or an ammonium salt).[1] This equilibrium can be unfavorable.

    • Solution:

      • pH Control: The pH of the reaction medium is critical. A slightly acidic environment (pH 4-6) is often optimal to facilitate both the nucleophilic attack of the amine and the dehydration to form the imine.[2]

      • Dehydration: The removal of water drives the equilibrium towards imine formation. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can significantly improve the yield.

  • Suboptimal Reducing Agent: The choice and amount of the reducing agent are crucial.

    • Solution:

      • Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used reagent as it is more selective for the iminium ion over the ketone starting material.[2] Ensure it is of high purity and used in appropriate stoichiometric amounts (typically 1.5-2.0 equivalents).

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another effective and often milder alternative to NaBH₃CN.[3]

      • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method.[1] Catalyst activity can be a factor; ensure you are using a fresh, active catalyst.

  • Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting materials or solvents can poison the catalyst, leading to low conversion.[4]

    • Solution: Use high-purity starting materials and solvents. Pre-treating the substrate solution with activated carbon can sometimes remove catalyst poisons.

For Oxime Reduction:

  • Incomplete Oxime Formation: The reaction of 5-fluoro-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride to form the oxime may not have gone to completion.

    • Solution: Ensure the pH is appropriately adjusted (typically buffered around pH 4-5) and allow for sufficient reaction time.

  • Inefficient Oxime Reduction: The reduction of the oxime to the amine can be challenging.

    • Solution:

      • Catalytic Hydrogenation: This is a common method for oxime reduction.[5][6][7] Different catalysts can offer varying selectivity and activity. For instance, Raney Nickel is often effective but may require basic conditions for optimal amine yield.[5][7] Palladium or Platinum catalysts are also widely used.[5][7]

      • Metal Hydride Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce oximes to primary amines.[6] However, these are potent reducing agents and may not be compatible with other functional groups.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low amine yield.

Issue 2: Formation of Impurities

Q: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?

A: Impurity profiles can be complex, but some common side products are predictable based on the reaction mechanism.

  • Over-alkylation (in Reductive Amination): The primary amine product can react with another molecule of the starting ketone to form a secondary amine impurity.

    • Solution:

      • Ammonia/Ammonium Salt Excess: Use a large excess of the ammonia source to favor the formation of the primary amine.

      • Controlled Addition: Add the reducing agent slowly to the mixture of the ketone and amine source. This keeps the concentration of the primary amine low during the reaction, minimizing its chance to react further.

  • Alcohol Formation: The ketone starting material can be reduced to the corresponding alcohol (5-fluoro-2,3-dihydro-1H-inden-1-ol).

    • Solution:

      • Use a Selective Reducing Agent: As mentioned, NaBH₃CN and NaBH(OAc)₃ are more selective for the iminium ion than for the ketone.[2]

      • Optimize Reaction Conditions: Ensure that the conditions favor imine formation before the reducing agent has a chance to reduce the ketone.

  • Dimerization/Polymerization: Under strongly acidic or basic conditions, indanone derivatives can be prone to self-condensation or polymerization reactions.

    • Solution: Maintain careful control over the pH of the reaction.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate and purify the this compound salt. Do you have any suggestions?

A: The hydrochloride salt of an amine can sometimes be challenging to handle.

  • Hygroscopicity: The salt may be hygroscopic, making it difficult to obtain as a free-flowing solid.

    • Solution: Handle the final product under an inert, dry atmosphere (e.g., in a glovebox). Dry the purified product thoroughly under high vacuum.

  • Solubility: The salt's solubility can make crystallization difficult.

    • Solution:

      • Solvent Screening: Experiment with different solvent/anti-solvent systems for crystallization. Common choices include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/diethyl ether.

      • Precipitation: After the reaction workup and extraction of the free amine into an organic solvent, bubbling dry HCl gas through the solution or adding a solution of HCl in a solvent like isopropanol or diethyl ether can precipitate the hydrochloride salt.

  • Purification: If impurities are co-crystallizing with the product, further purification may be necessary.

    • Solution:

      • Recrystallization: Perform a careful recrystallization, potentially with the addition of a small amount of activated carbon to remove colored impurities.

      • Column Chromatography of the Free Amine: Before salt formation, the free amine can be purified by column chromatography on silica gel. It is important to use a solvent system that is compatible with amines, often with a small amount of a basic modifier like triethylamine or ammonia in the eluent to prevent streaking.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Leuckart reaction, and is it suitable for this synthesis?

A1: The Leuckart reaction is a method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[8][9] The reaction typically requires high temperatures (120-165 °C).[8] While it is a classic method for amine synthesis, it has some drawbacks for this specific target molecule. The high temperatures can lead to side reactions and potential degradation of the fluorinated aromatic ring. Modern reductive amination methods using metal hydrides or catalytic hydrogenation generally offer milder conditions and higher selectivity, making them more suitable for the synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine.[1][10]

Q2: Should I be concerned about the stereochemistry of the product?

A2: Yes, 5-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral molecule. If you are not using a chiral catalyst or a chiral auxiliary, the synthesis will produce a racemic mixture (an equal mixture of the (R) and (S) enantiomers). The stereoselective synthesis of chiral amines is a critical aspect of pharmaceutical development, as different enantiomers can have different biological activities.[11][12] If a specific enantiomer is required, you will need to employ an asymmetric synthesis strategy, such as using a chiral catalyst for the reduction step or resolving the racemic mixture.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of in this synthesis include:

  • Sodium Cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle it with extreme care in a well-ventilated fume hood.

  • Lithium Aluminum Hydride: This is a highly reactive and pyrophoric reagent that reacts violently with water. It should be handled under a dry, inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources present.

  • HCl Gas/Solutions: Concentrated hydrochloric acid and its solutions are corrosive and can cause severe burns. Handle with appropriate personal protective equipment, including gloves and safety glasses.

Q4: Can I use biocatalysis for this synthesis?

A4: Biocatalysis, particularly the use of enzymes like reductive aminases (RedAms) or transaminases, is an increasingly popular and powerful method for the asymmetric synthesis of chiral amines from prochiral ketones.[4][13] These methods offer high enantioselectivity under mild reaction conditions.[4] If high stereopurity is a key requirement, exploring a biocatalytic route could be a very effective strategy.

III. Optimized Reaction Protocols

The following are generalized protocols based on established methods for reductive amination and oxime reduction. These should be considered as starting points and may require optimization for your specific setup and scale.

Protocol 1: Direct Reductive Amination using Sodium Cyanoborohydride
  • Reaction Setup: To a solution of 5-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add ammonium acetate (10-20 eq).

  • pH Adjustment: Adjust the pH of the mixture to approximately 6 with glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to pH > 12 and extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by column chromatography if necessary. Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the salt under vacuum.

Protocol 2: Synthesis via Oxime Reduction

Step A: Oxime Formation

  • Reaction Setup: Dissolve 5-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol or a mixture of ethanol and water.

  • Base Addition: Add a base such as sodium acetate or pyridine to neutralize the HCl and facilitate the reaction.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting ketone is consumed.

  • Isolation: Cool the reaction mixture and add water to precipitate the oxime. Filter the solid, wash with water, and dry.

Step B: Oxime Reduction (Catalytic Hydrogenation)

  • Reaction Setup: In a hydrogenation vessel, dissolve the oxime from Step A in a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add a catalyst such as 10% Pd/C or Raney Nickel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the oxime is consumed.

  • Workup and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate. If the reaction was performed in acetic acid, the product will be the acetate salt. The free amine can be obtained by basifying and extracting as described in Protocol 1. The hydrochloride salt can then be formed.

IV. Summary of Optimized Conditions

ParameterDirect Reductive AminationOxime Reduction (Catalytic Hydrogenation)
Nitrogen Source Ammonium Acetate / AmmoniaHydroxylamine Hydrochloride
Reducing Agent NaBH₃CN or NaBH(OAc)₃H₂ gas
Catalyst N/APd/C, PtO₂, Raney Ni
Solvent Methanol, DichloroethaneEthanol, Acetic Acid
Temperature Room TemperatureRoom Temperature to 50 °C
Key Considerations pH control (4-6) is crucial.Choice of catalyst can influence selectivity.

V. References

  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Bohrium. (2024). Recent advances on catalytic asymmetric hydrogenation of oximes and oxime ethers. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Retrieved from [Link]

  • National Institutes of Health. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4ma. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Sciencemadness.org. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. Retrieved from [Link]

  • MDPI. (2025). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • W. A. Corrao, Inc. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]

  • Angene. (n.d.). 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1), (1R)-. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]

  • University of Liverpool. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Retrieved from [Link]

  • ChemUniverse. (n.d.). (r)-5-fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][6]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]

  • Chemical Register. (n.d.). (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. Retrieved from

Sources

Technical Support Center: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Introduction to Stability Considerations

This compound is a primary amine salt. As a hydrochloride salt, the amine's lone pair of electrons is protonated, which significantly enhances its stability against oxidative degradation compared to its free base form.[1] However, like many amine salts, it can be susceptible to other forms of degradation and handling challenges. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.

This guide is structured to first answer common questions regarding the handling and storage of this compound, followed by a detailed troubleshooting section to address specific problems you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: As a best practice for amine hydrochlorides, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended. The key is to protect it from moisture and light. Some suppliers of similar compounds recommend storage at 4°C, protected from light.[2]

Q2: Is this compound hygroscopic?

Q3: What are the initial signs of degradation in the solid compound?

A3: Visual inspection is the first line of defense. Signs of potential degradation in the solid material include:

  • Color Change: A change from a white or off-white powder to yellow or brown can indicate oxidation or other degradation pathways.

  • Clumping or Caking: This suggests moisture absorption.

  • Unusual Odor: While amine salts are generally less odorous than their free base counterparts, a strong or changing odor could signify decomposition.[6]

If you observe any of these changes, it is recommended to verify the purity of the compound using an analytical technique such as HPLC or NMR before proceeding with your experiments.

Q4: What is the recommended procedure for preparing solutions of this compound?

A4: The hydrochloride salt form is designed to enhance water solubility.[6][7] For aqueous solutions, use deionized, purified water. For organic solvents, ensure they are anhydrous, especially for moisture-sensitive reactions. The choice of solvent will depend on your specific experimental needs. It is advisable to prepare solutions fresh for each experiment to minimize the risk of solution-state degradation.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of amine hydrochlorides in solution is often pH-dependent. Generally, they are most stable in acidic conditions (pH < 7).[8][9][10][11] As the pH increases towards alkaline conditions, the equilibrium will shift towards the free amine form. The free amine is more susceptible to oxidative degradation. Therefore, for aqueous solutions, maintaining a slightly acidic pH is recommended for enhanced stability. If your experiment requires a basic pH, it is crucial to use the solution immediately after preparation and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Inconsistent or Poor Results in Biological Assays or Chemical Reactions

If you are experiencing unexpected outcomes, such as low yield, formation of side products, or reduced biological activity, the stability of your this compound may be compromised.

Caption: Workflow to diagnose inconsistent experimental results.

1. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and detecting degradation products.[12]

  • Objective: To separate the parent compound from any impurities or degradants.

  • Protocol:

    • Sample Preparation: Accurately weigh and dissolve a small amount of the solid compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating polar compounds.

    • Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

    • Analysis: A pure sample should show a single major peak. The presence of multiple peaks indicates impurities or degradation products. The peak area percentage can provide a semi-quantitative measure of purity.

ParameterRecommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Vol. 10 µL

2. Purity and Structural Integrity via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the compound and identifying impurities.[13][14][15]

  • Objective: To verify the chemical structure and detect any structural changes or impurities.

  • Protocol:

    • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

    • Acquisition: Acquire a ¹H NMR spectrum.

    • Analysis: Compare the obtained spectrum with a reference spectrum of a pure sample. Look for unexpected peaks, which could indicate impurities or degradation products. The integration of peaks can be used for quantitative analysis of purity if an internal standard is used.[14][15]

Issue 2: Solubility Problems

You may encounter difficulties in dissolving the compound, or it may precipitate out of solution unexpectedly.

Caption: Troubleshooting guide for solubility issues.

Part 3: Proactive Stability Testing (Forced Degradation Studies)

For critical applications, it may be beneficial to perform forced degradation studies to understand the stability profile of this compound under your specific experimental conditions.[16] This involves subjecting the compound to harsher conditions than it would normally experience to accelerate degradation.

Key Stress Conditions to Evaluate:

  • Acidic and Basic Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH) and monitor for degradation over time at room temperature and elevated temperatures. This will reveal its susceptibility to pH-mediated degradation.

  • Oxidation: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide, to identify potential oxidative degradation products.

  • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 60-80°C) for a defined period and then analyze for degradation. Be aware that thermal degradation of amines can be complex.[12][17][18][19]

  • Photostability: Expose the solid and a solution of the compound to a controlled light source (e.g., a photostability chamber) to assess its sensitivity to light.

By analyzing the samples from these stress conditions (e.g., by HPLC), you can identify potential degradants and develop a stability-indicating analytical method.

References

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. [Link]

  • Zuend, A., et al. (2015). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. ResearchGate. [Link]

  • Ma, Y., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. PubMed. [Link]

  • Cia, P. N., et al. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. RSC Publishing. [Link]

  • Voelker, A. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Journal of Food Science. [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. r/chemistry. [Link]

  • Lyddon, L. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

  • Voelker, A. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. [Link]

  • Voelker, A. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. [Link]

  • Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology. [Link]

  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Goff, G. S., & Rochelle, G. T. (2004). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Bull, J. A., et al. (2014). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • ResearchGate. (2017). How is the stability of primary amine in the side chain of polymer?. [Link]

  • Diehl, B. W. K. (2011). Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. [Link]

  • J&K Scientific. (n.d.). 5-Fluoro-2,3-dihydro-1H-inden-1-amine. J&K Scientific. [Link]

  • James, T. D., & Bull, S. D. (2010). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during the synthesis, which most commonly proceeds via reductive amination of 5-fluoro-1-indanone.[1][2] Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reaction outcomes.

Troubleshooting Guide: Isolating Your Target, Eliminating Byproducts

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction is complete by TLC/LC-MS, but my yield is low and I see a significant peak corresponding to the molecular weight of 5-fluoro-1-indanol. What happened?

Answer:

  • Probable Cause: You are observing the formation of the alcohol byproduct, 5-fluoro-1-indanol. This occurs when your reducing agent reduces the starting ketone (5-fluoro-1-indanone) before it can form the imine intermediate with the amine source.[3] This side reaction is especially prevalent with strong, non-selective reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions.

  • Mechanistic Insight: Reductive amination is a two-step, one-pot process: (1) imine formation and (2) reduction.[2] The imine formation is an equilibrium reaction favored under mildly acidic conditions, which protonate the carbonyl oxygen, making it more electrophilic. However, the ketone itself can be directly reduced. If the rate of ketone reduction is competitive with or faster than the rate of imine formation, the alcohol byproduct will dominate.

  • Proposed Solutions:

    • Switch to a Selective Reducing Agent: The most effective solution is to use a milder, acid-stable hydride reagent that selectively reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose.[3][4] Its reduced reactivity allows the imine equilibrium to be established before significant reduction occurs.

    • Control Reaction pH: Add a catalytic amount of acetic acid (typically 1-2 equivalents) to your reaction mixture.[4] This catalyzes imine formation, shifting the equilibrium away from the starting ketone and thereby minimizing its direct reduction.

    • Two-Step Procedure: If byproduct formation persists, consider a two-step approach. First, form the imine by reacting 5-fluoro-1-indanone with your amine source (e.g., ammonium acetate) in a solvent like methanol or ethanol, often with a dehydrating agent to drive the equilibrium.[4] Once imine formation is complete (as monitored by TLC/NMR), then add the reducing agent.

  • Purification Strategy: 5-fluoro-1-indanol can typically be separated from the more polar target amine using standard silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity should provide good separation.

Question 2: My mass spectrum shows a peak at roughly double the mass of my product, suggesting a dimer. How is this formed and how can I prevent it?

Answer:

  • Probable Cause: You are likely forming a secondary amine byproduct where a molecule of your product, 5-fluoro-2,3-dihydro-1H-inden-1-amine (a primary amine), has reacted with another molecule of the starting material (5-fluoro-1-indanone) or the imine intermediate. This is a form of over-alkylation.[4][5]

  • Mechanistic Insight: The primary amine product is itself a nucleophile. It can compete with the initial amine source (e.g., ammonia) to attack the carbonyl of the starting ketone, forming a new, bulkier iminium ion. Subsequent reduction of this secondary iminium ion leads to the N-alkylated dimer. This is more likely if the concentration of the primary amine product becomes high while significant starting material still remains.

  • Proposed Solutions:

    • Use a Large Excess of the Nitrogen Source: When using ammonia or an ammonium salt as the nitrogen source, employ a significant molar excess (e.g., 10-20 equivalents). This ensures that the concentration of the initial amine is always much higher than the product amine, statistically favoring the desired initial imine formation.[4]

    • Control Reagent Addition: Consider adding the reducing agent portion-wise or slowly via a syringe pump.[3] This keeps the concentration of the product amine low at any given time, reducing the probability of it reacting with the remaining starting material.

    • Lower Reaction Temperature: Reducing the temperature can sometimes slow down the rate of the undesired secondary reaction more than the primary reaction, improving selectivity.

  • Purification Strategy: The dimer is significantly less polar than the primary amine product. It can be effectively removed by silica gel chromatography. Due to the large difference in polarity and size, separation is usually straightforward.

Byproduct Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving byproduct issues during your synthesis.

G cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Identification & Root Cause Analysis cluster_2 Phase 3: Corrective Action A Run Crude Reaction Mixture (TLC, LC-MS, NMR) B Impurity Detected A->B C Characterize Impurity (Determine MW, Structure if possible) B->C D Consult Byproduct Table C->D E Identify Probable Cause (e.g., Wrong Reagent, Stoichiometry) D->E F Review Reaction Mechanism E->F G Optimize Reaction Conditions (Reagent, Temp, Stoichiometry) F->G H Develop Purification Strategy (Chromatography, Recrystallization) F->H I Implement & Verify (Re-run reaction, analyze product) G->I H->I

Caption: A systematic workflow for troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis? The most frequently encountered byproducts are 5-fluoro-1-indanol, unreacted 5-fluoro-1-indanone, and the N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-5-fluoro-2,3-dihydro-1H-inden-1-amine (dimer).

Q2: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) preferred over sodium cyanoborohydride (NaBH₃CN)? While both are selective for reducing iminium ions, NaBH(OAc)₃ is often preferred for safety and convenience.[4] Sodium cyanoborohydride is highly toxic and can produce hydrogen cyanide gas under acidic conditions.[4] NaBH(OAc)₃ is non-toxic, commercially available, and its byproducts are generally benign, making it a more suitable choice for both lab-scale and process chemistry.[6]

Q3: Can I use catalytic hydrogenation (e.g., H₂, Pd/C) for this reaction? Yes, catalytic hydrogenation is a viable alternative.[7] The reaction can be performed in one pot where the ketone, amine source, and catalyst are mixed under a hydrogen atmosphere. However, this method may require specialized high-pressure equipment and can sometimes lead to over-reduction or de-fluorination byproducts, depending on the catalyst and conditions.

Data Summary Tables

Table 1: Common Byproducts and Their Identification

Byproduct NameStructureMolecular Weight ( g/mol )Key Analytical Signature (LC-MS)
5-fluoro-1-indanoneKetone Starting Material150.15[M+H]⁺ = 151.1
5-fluoro-1-indanolAlcohol Byproduct152.17[M+H]⁺ = 153.1, [M-H₂O+H]⁺ = 135.1
Dimer ByproductSecondary Amine283.34[M+H]⁺ = 284.3
Imine IntermediateImine149.16[M+H]⁺ = 150.1

Table 2: Guide to Selecting the Right Reducing Agent

Reducing AgentAbbreviationProsConsBest For
Sodium TriacetoxyborohydrideNaBH(OAc)₃High selectivity for imines; mild; safe byproducts.[4][6]More expensive; moisture sensitive.One-pot reductive aminations where ketone reduction is a problem.
Sodium CyanoborohydrideNaBH₃CNHigh selectivity for imines; effective in acidic pH.[8]Highly toxic; potential for HCN gas release.[4]Reactions where cost is critical and safety protocols are stringent.
Sodium BorohydrideNaBH₄Inexpensive; powerful reducing agent.[3]Poor selectivity; readily reduces ketones and aldehydes.[8]A two-step process where the imine is pre-formed and isolated.

Key Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-fluoro-1-indanone (1.0 eq).

  • Reagents: Add ammonium acetate (15 eq) and methanol (MeOH, approx. 0.2 M concentration relative to the ketone).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.[3]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Column Prep: Prepare a silica gel column packed in a low-polarity solvent system (e.g., 98:2 DCM/MeOH).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with the starting solvent system. The less polar dimer and any unreacted starting material will elute first.

  • Gradient: Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., to 95:5 DCM/MeOH, then 90:10 DCM/MeOH with 1% triethylamine to prevent streaking).

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.

Reaction Pathway Visualization

This diagram illustrates the desired reaction path versus the common side reaction leading to the alcohol byproduct.

G cluster_main Desired Pathway: Reductive Amination cluster_side Side Reaction A 5-Fluoro-1-indanone (Ketone) B Imine Intermediate A->B + NH₃, H⁺ - H₂O D 5-Fluoro-1-indanol (Byproduct) A->D + [H⁻] (e.g., NaBH₄) C 5-Fluoro-1-amine (Product) B->C + [H⁻] (e.g., NaBH(OAc)₃)

Caption: Desired vs. undesired reduction pathways in the synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone.
  • BenchChem. (2025). Application Notes and Protocols: 5-Fluoro-1-indanone in Organic Synthesis.
  • Wikipedia. Reductive amination. Available at: [Link]

  • Chem-Impex. 5-Fluoro-1-indanone. Available at: [Link]

  • YouTube. (2011). Reductive Amination: Mechanism & Examples. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Myers, A. G. (Course Notes). C!N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Google Patents. (Patent CN112457223A). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

Sources

Technical Support Center: A Troubleshooting Guide for Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated amine synthesis. The strategic incorporation of fluorine into amine-containing molecules is a critical task in modern drug discovery and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of these valuable compounds is frequently plagued by challenges ranging from low yields to complex side reactions and purification difficulties.

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common problems encountered in the lab. By explaining the causality behind experimental choices, we aim to empower you not just to solve immediate issues but to build a more robust understanding of these complex transformations.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions regarding the strategy and reagents involved in fluorinated amine synthesis.

Q1: What are the primary strategies for synthesizing fluorinated amines?

A1: The two main approaches are categorized by the nature of the fluorine source used:

  • Electrophilic Fluorination : This method uses a reagent with an electron-deficient fluorine atom (an "F⁺" equivalent) to react with an electron-rich (nucleophilic) amine or a precursor like an enolate or enamine.[3] Common reagents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[4][5][6] This strategy is often used for direct C-H fluorination adjacent to an amine or for the fluorination of activated substrates.

  • Nucleophilic Fluorination : This strategy employs a nucleophilic fluoride source (F⁻), such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), to displace a leaving group on a carbon atom attached to or near the amine.[3] This is a classic Sₙ2-type mechanism and requires an electrophilic carbon center.

The choice between these strategies depends heavily on the substrate, the desired position of the fluorine atom, and the functional groups present.

Q2: My electrophilic fluorinating reagent (e.g., Selectfluor®) seems inactive or provides low yields. What's a common cause?

A2: While many modern N-F reagents like Selectfluor® are bench-stable, their effectiveness can be compromised by age and improper storage.[7] Reagent quality is a critical first checkpoint.[8]

  • Check for Degradation : Visually inspect the reagent. Clumping, discoloration, or a "wet" appearance can indicate decomposition, often due to moisture absorption.[4]

  • Ensure Anhydrous Conditions : Many fluorinating reagents can be quenched or decomposed by trace amounts of water.[8] Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous.[7][9]

  • Verify Authenticity : Always source reagents from reputable suppliers to ensure quality and activity.

Q3: Why is solvent choice so critical in fluorination reactions?

A3: The solvent plays multiple roles that can dramatically affect reaction outcomes:

  • For Nucleophilic Fluorination : Polar aprotic solvents like acetonitrile (MeCN) or DMSO are generally preferred because they solvate the cation of the fluoride salt without strongly solvating the fluoride anion, leaving it more "naked" and nucleophilic.[7][10] Protic solvents (like water or alcohols) will hydrogen-bond with the fluoride anion, severely reducing its nucleophilicity.[7]

  • For Electrophilic Fluorination : The solvent must be stable to the highly oxidizing conditions. Some common solvents can react violently with F⁺ reagents; for example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[11] Acetonitrile is a widely used and generally compatible solvent for many electrophilic fluorinations.[11]

  • Safety : Always verify the compatibility of your chosen fluorinating agent and solvent, as some combinations can be explosive.[11]

Section 2: Troubleshooting Guide - Low Yield & Incomplete Reactions

This section focuses on one of the most common issues: failing to obtain the desired product in sufficient quantity.

Q4: My reaction has stalled, or the yield of my fluorinated amine is very low. What should I investigate first?

A4: When facing low or no product formation, a systematic approach is key. The following decision tree can help guide your troubleshooting process.

G start Low or No Product Yield reagent_check Step 1: Verify Reagent Activity & Stoichiometry start->reagent_check conditions_check Step 2: Assess Reaction Conditions reagent_check->conditions_check Reagents OK reagent_sol1 Use fresh, anhydrous reagent. Increase equivalents (e.g., 1.2-1.5x). reagent_check->reagent_sol1 Potential Issue substrate_check Step 3: Evaluate Substrate Reactivity conditions_check->substrate_check Conditions OK conditions_sol1 Ensure anhydrous solvents/glassware. Optimize temperature (increase or decrease). Check solvent compatibility. conditions_check->conditions_sol1 Potential Issue substrate_sol1 Add protecting group to amine? Switch fluorination strategy (e.g., nucleophilic to electrophilic)? Consider a more powerful reagent. substrate_check->substrate_sol1 Potential Issue

Caption: Troubleshooting workflow for low-yield fluorination reactions.

Q5: My amine starting material is electron-deficient and shows low reactivity. How can I overcome this?

A5: Electron-withdrawing groups (EWGs) on the substrate can significantly decrease the nucleophilicity of the amine (for electrophilic fluorination of the N-H bond) or a nearby carbon center, hindering the reaction.[4]

  • Increase Reaction Temperature : For less reactive substrates, higher temperatures may be required to drive the reaction to completion.[7]

  • Use a More Potent Reagent : The reactivity of fluorinating agents varies widely. For a challenging electrophilic fluorination, you might switch from NFSI to the more reactive Selectfluor®. A quantitative scale of reactivity (electrophilicity parameters) has been developed and can serve as a guide.[12]

  • Change in Strategy : If direct fluorination is failing, consider an alternative route. For example, it may be possible to fluorinate an earlier-stage intermediate that is more electron-rich.

Q6: Do I need to protect the amine group during fluorination?

A6: It depends on the reaction. A protecting group serves to temporarily block the reactivity of the amine.[13][14][15]

  • When to Protect : If you are targeting a C-F bond formation elsewhere in the molecule, the lone pair on the nitrogen can interfere. It can act as a competing nucleophile, be oxidized by electrophilic reagents, or direct fluorination to an undesired position. In these cases, protection is crucial.

  • Common Protecting Groups : Carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are widely used.[16] Sulfonamides, such as the recently developed fluorinated 2,6-xylenesulfonyl (fXs) group, offer high stability to a range of conditions and can be removed with a thiolate.[17]

  • When Not to Protect : If the goal is to directly fluorinate the N-H bond to form an N-F bond, then obviously no protecting group is used.

Section 3: Troubleshooting Guide - Side Reactions & Purity

Controlling selectivity and minimizing byproducts are paramount for a successful synthesis.

Q7: My reaction is producing a significant amount of elimination byproduct (an alkene). How can I prevent this?

A7: Elimination is a common competing pathway, especially in nucleophilic fluorinations where fluoride can act as a base, or in reactions involving reagents like DAST that can promote elimination.[8][18]

  • Lower the Temperature : Elimination reactions often have a higher activation energy than substitution. Running the reaction at a lower temperature can favor the desired substitution pathway.

  • Choose a Milder Base/Reagent : If using a base, select a non-nucleophilic, sterically hindered base. In deoxofluorination, reagents like Deoxo-Fluor or the newer Xtalfluor salts have been shown to reduce elimination byproducts compared to DAST.[8][19]

  • Manage HF Formation : Hydrogen fluoride (HF) generated in situ can catalyze elimination. Adding an acid scavenger like sodium bicarbonate or using a flow chemistry setup with a scavenger cartridge can mitigate this.[9]

Q8: I am observing a mixture of mono- and di-fluorinated products in my electrophilic fluorination. How can I improve selectivity?

A8: Over-fluorination occurs when the mono-fluorinated product is as reactive or more reactive than the starting material.[8]

  • Control Stoichiometry : Carefully limit the amount of the fluorinating reagent. Using a slight deficit (e.g., 0.9-0.95 equivalents) can help prevent the second fluorination event.[8]

  • Monitor the Reaction Closely : Track the reaction progress by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹⁹F NMR.[20][21] Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-fluorinated byproduct.

  • Lower the Temperature : Reducing the reaction temperature can often enhance selectivity.[8]

Table 1: Summary of Common Side Reactions and Solutions

ProblemLikely Cause(s)Recommended Solution(s)
Elimination High temperature; strong basicity of F⁻ source; HF catalysis.Lower reaction temperature; use a less basic fluoride source (e.g., spray-dried KF); add an acid scavenger.[8][9]
Over-fluorination Product is highly reactive; excess fluorinating reagent.Use ≤1.0 equivalent of fluorinating reagent; monitor reaction closely and quench upon completion; lower temperature.[8]
Rearrangement Formation of unstable carbocationic intermediates (common with DAST).Use a less Lewis-acidic reagent (e.g., Deoxo-Fluor); use a less ionizing solvent.[8][9]
Oxidation of Amine Highly oxidizing fluorinating reagent (e.g., Selectfluor®).Protect the amine with a robust group (e.g., sulfonamide); use a milder fluorinating agent if possible.[17]
Product Degradation Product is sensitive to acidic or basic workup conditions.Use a buffered or neutral workup; consider non-aqueous workup (filtration through silica/celite). Some trifluoromethylamines are highly water-sensitive.[1][22][23]

Section 4: Purification and Analysis

Isolating the target compound in high purity is the final, critical step.

Q9: My fluorinated amine is difficult to purify by standard column chromatography. What techniques can I use?

A9: Fluorinated amines can be challenging due to their polarity and basicity, which often leads to peak tailing on silica gel.[22]

  • Acid/Base Extraction : This is a powerful first step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract the neutral amine back into an organic solvent.[22]

  • Modify Your Chromatography :

    • Add a Modifier : Add a small amount of a competing amine, like triethylamine (~0.1-1%), to the mobile phase to block active silanol sites on the silica gel and reduce tailing.[22]

    • Use a Deactivated Stationary Phase : Consider using end-capped silica or alternative phases like alumina or fluorinated stationary phases.[22]

  • Crystallization : If the product is a solid, crystallization can be an excellent method for achieving high purity, though it may require pre-purification to remove impurities that inhibit crystal formation.[22]

Q10: How can I effectively monitor my reaction and characterize my fluorinated amine product?

A10: A combination of analytical techniques is essential.

  • Reaction Monitoring : TLC is fast and effective for many substrates. LC-MS is invaluable for tracking the disappearance of starting material and the appearance of the product mass.

  • ¹⁹F NMR Spectroscopy : This is the most powerful tool for analyzing fluorinated compounds. It is highly sensitive, quantitative, and provides unique structural information based on the chemical shift and coupling constants of the fluorine atom.[21][24][25] It can be used to confirm the structure of the product, assess purity, and even identify byproducts in complex mixtures without separation.[21][26]

Section 5: Key Experimental Protocol & Safety

This section provides a representative protocol and highlights critical safety measures.

Protocol: Electrophilic Fluorination of a β-Keto Amine Derivative

This protocol describes a general procedure for the α-fluorination of a carbonyl compound bearing an amine, a common transformation in medicinal chemistry.

  • Preparation : Under an inert atmosphere (N₂ or Ar), add the β-keto amine substrate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septa.

  • Dissolution : Dissolve the substrate in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.1 M.

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition : In a separate flask, dissolve Selectfluor® (1.1 eq) in anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction : Allow the reaction to stir at 0 °C and monitor its progress every 30 minutes by TLC or LC-MS. If the reaction is slow, it can be allowed to warm slowly to room temperature.

  • Quenching : Once the starting material is consumed, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, often using a mobile phase containing a small percentage of triethylamine to prevent peak tailing.[22]

Critical Safety Considerations: Handling Fluorinating Reagents
  • Hydrogen Fluoride (HF) : Many fluorination reactions, especially those using reagents like DAST or occurring in the presence of water, can generate highly toxic and corrosive HF gas.[27] HF causes severe burns that may not be immediately painful but can lead to deep tissue damage.[28][29][30]

    • Engineering Controls : Always work in a well-ventilated chemical fume hood.[31][32]

    • Personal Protective Equipment (PPE) : Wear chemical splash goggles, a face shield, a lab coat, and appropriate gloves (neoprene or nitrile are often recommended, but check compatibility).[28][32]

    • Emergency Preparedness : An HF-specific spill kit and an unexpired tube of calcium gluconate gel must be immediately accessible in the lab.[31][32] All personnel must be trained in first aid procedures for HF exposure.[28][32]

  • Reagent Reactivity : Electrophilic fluorinating agents are strong oxidizers and can react violently with certain organic materials.[27] Avoid contact with incompatible solvents and always add reagents slowly and with adequate cooling.[4]

References

  • Technical Support Center: Purification of Fluorinated Amine Compounds. Benchchem.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of Wisconsin-Madison.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.
  • Safe handling of Hydrofluoric acid and Hydrogen fluoride. ETH Zürich.
  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Optimization of Difluoroamine Fluorinations. Benchchem.
  • EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council.
  • Hydrofluoric (HF) Acid Safe Handling Procedures. University of Michigan-Dearborn.
  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025.
  • Technical Support Center: Managing By-products in Fluorination Processes. Benchchem.
  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.
  • Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. Organic Letters.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
  • Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
  • Simpler fluorine chemistry. SCI.
  • The Role of Protective Groups in Organic Synthesis.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.
  • Technical Support Center: Fluorination Reactions. Benchchem.
  • A Mechanistic Showdown: Electrophilic vs. Nucleophilic Fluorination in Modern Synthesis. Benchchem.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • Elimination Reactions. SIUE.
  • Protective Groups. Organic Chemistry Portal.
  • The Hofmann Elimination. Chemistry Steps.
  • Protecting group. Wikipedia.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents. PubMed.
  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to... PubMed.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Specific Solvent Issues with Fluorination. Wordpress.
  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Request PDF - ResearchGate.

Sources

Technical Support Center: Optimizing Diastereomeric Salt Resolution of Fluorinated Aminoindanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of diastereomeric salt resolution of fluorinated aminoindanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed protocols for this specific and often challenging class of chiral separations. The unique electronic properties of fluorine can significantly influence intermolecular interactions, solubility, and crystal packing, necessitating a tailored approach to resolution.[1][2][3]

This guide is structured to provide both foundational knowledge and practical, actionable solutions to common issues encountered during the resolution of fluorinated aminoindanes.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequent challenges encountered during the diastereomeric salt resolution of fluorinated aminoindanes in a question-and-answer format.

Question 1: Why am I experiencing low or no crystallization of my diastereomeric salt?

Answer:

The failure of diastereomeric salts to crystallize is a common hurdle and can be attributed to several factors, often exacerbated by the presence of fluorine which can alter solubility profiles.[4]

  • Inappropriate Solvent System: The solvent plays a critical role in differentiating the solubilities of the two diastereomeric salts.[5][6] A solvent that is too effective will keep both salts in solution, while a very poor solvent may cause them to precipitate together amorphously. The introduction of fluorine can increase the lipophilicity of the aminoindane, suggesting the exploration of less polar solvent systems than you might typically use for non-fluorinated analogs.

  • Sub-optimal Supersaturation: Crystallization requires a state of supersaturation. If the solution is too dilute, nucleation will not occur.[6] Conversely, excessively high concentrations can lead to "oiling out" (see Question 2).

  • Presence of Impurities: Trace impurities can act as crystallization inhibitors.[6] Ensure your racemic fluorinated aminoindane and chiral resolving agent are of high purity.

  • Kinetic Barriers to Nucleation: Sometimes, even in a supersaturated solution, the energy barrier for crystal nucleation is too high.

Troubleshooting Steps:

  • Systematic Solvent Screening: Conduct a thorough solvent screen using a range of polar and non-polar solvents and their mixtures.[6][7] Consider solvents like ethyl acetate, acetonitrile, isopropanol, and toluene, both alone and in combination.

  • Concentration Adjustment: Gradually increase the concentration by slow solvent evaporation or start with a more concentrated solution.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites.[8]

    • Seeding: If you have a small amount of the desired diastereomeric salt, add a seed crystal to the supersaturated solution.[5][8]

Question 2: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline material.[6][8] This is often due to high supersaturation or the melting point of the salt being lower than the crystallization temperature.

Troubleshooting Steps:

  • Dilute the Solution: Add more of the crystallization solvent to reduce the concentration.[6]

  • Lower the Crystallization Temperature: A slower, more controlled cooling profile to a lower final temperature may encourage crystallization over oiling out.[6]

  • Modify the Solvent System: The addition of a co-solvent in which the salt is less soluble (an anti-solvent) can promote crystallization. This should be done slowly to avoid shocking the system.[8]

  • Increase Agitation: Proper stirring can sometimes prevent the formation of an oil by promoting the formation of crystal nuclei.[8]

Question 3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

Answer:

Low diastereomeric excess is a clear indication of poor selectivity in the crystallization process. This means that both diastereomeric salts are co-crystallizing to some extent.

Troubleshooting Steps:

  • Optimize the Solvent System: This is the most critical factor for improving d.e.[6] The ideal solvent will maximize the solubility difference between the desired and the undesired diastereomer.[5]

  • Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained solid, potentially from a different solvent system, can significantly enhance the diastereomeric purity.

  • Vary the Resolving Agent: The choice of resolving agent is fundamental.[9][10] If one agent provides poor selectivity, screening other commercially available chiral acids is a logical next step. Common choices for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[9][10]

  • Adjust the Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is a common starting point, varying this ratio can sometimes improve resolution efficiency.[11]

Question 4: The yield of my desired diastereomeric salt is consistently low.

Answer:

Low yields can be caused by a variety of factors, from the choice of resolving agent to the crystallization conditions.[5]

Troubleshooting Steps:

  • Re-evaluate the Resolving Agent and Solvent: The combination of resolving agent and solvent may result in the desired diastereomer being the more soluble one. In this case, the undesired diastereomer is crystallizing out. You can either try to isolate the desired enantiomer from the mother liquor or screen for a different resolving agent that inverts the solubilities.[5]

  • Optimize Crystallization Time and Temperature: Ensure that the crystallization process has reached equilibrium. Sometimes, longer crystallization times at a specific temperature can improve the yield. However, be aware that prolonged times can sometimes lead to a decrease in diastereomeric excess if the system moves from kinetic to thermodynamic control.[12]

  • Analyze the Mother Liquor: Use an analytical technique like chiral HPLC to determine the enantiomeric ratio of the aminoindane remaining in the mother liquor. This will confirm if the desired or undesired enantiomer is preferentially crystallizing.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the diastereomeric salt resolution of fluorinated aminoindanes.

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation:

    • In a suitable flask, dissolve the racemic fluorinated aminoindane (1.0 eq.) in a minimal amount of the chosen solvent at an elevated temperature (e.g., 50-60 °C).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid, 1.0 eq.) in the same solvent, also at an elevated temperature.[13]

    • Slowly add the resolving agent solution to the aminoindane solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. A slow cooling rate generally promotes the formation of larger, purer crystals.[8]

    • If no crystals form, consider further slow cooling in an ice bath or refrigerator.

    • Allow the mixture to stir at the final temperature for a period of time (maturation), which can range from a few hours to overnight, to maximize the yield.[8]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[9]

  • Drying:

    • Dry the crystals under vacuum to a constant weight.[8]

Protocol 2: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or diethyl ether) and water.[13]

  • Basification: While stirring vigorously, slowly add an aqueous base (e.g., 1M sodium hydroxide) until the pH of the aqueous layer is >12. This will neutralize the chiral acid and liberate the free amine.[13]

  • Extraction:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.[13]

  • Isolation and Purification:

    • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched fluorinated aminoindane.

Part 3: Data Presentation and Visualization

Table 1: Example Solvent Screening Data for the Resolution of a Racemic Fluorinated Aminoindane with (+)-Dibenzoyl-D-tartaric Acid
EntrySolvent System (v/v)Yield of Salt (%)Diastereomeric Excess (d.e.) (%)
1Methanol8535
2Ethanol7065
3Isopropanol6288
4Acetonitrile5592
5Ethyl Acetate40>98
6TolueneNo Crystallization-
7Isopropanol/Water (9:1)7575

Note: Data is illustrative and will vary depending on the specific fluorinated aminoindane and conditions.

Diagrams

Workflow cluster_prep Preparation cluster_process Resolution Process cluster_isolation Isolation racemic Racemic Fluorinated Aminoindane dissolve Dissolve in Optimal Solvent racemic->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Cool & Crystallize mix->crystallize filter Filter Crystals crystallize->filter mother_liquor Mother Liquor (contains other diastereomer) filter->mother_liquor Liquid diastereomeric_salt Isolated Diastereomeric Salt filter->diastereomeric_salt Solid liberate Liberate Amine (add base) diastereomeric_salt->liberate extract Extract with Organic Solvent liberate->extract final_product Enantiomerically Pure Fluorinated Aminoindane extract->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Troubleshooting cluster_solvent Solvent Optimization cluster_recrystallize Purification cluster_agent Reagent Selection start Low Diastereomeric Excess (d.e.) solvent_screen Perform Systematic Solvent Screen? start->solvent_screen change_solvent Identify Solvent with Max Solubility Difference solvent_screen->change_solvent Yes recrystallize Recrystallize the Isolated Salt? solvent_screen->recrystallize No change_solvent->recrystallize perform_recrystallization Perform Recrystallization (may use different solvent) recrystallize->perform_recrystallization Yes change_agent Screen Different Resolving Agents? recrystallize->change_agent No perform_recrystallization->change_agent select_new_agent Select Agent with Better Selectivity change_agent->select_new_agent Yes end High d.e. Achieved change_agent->end No select_new_agent->end

Caption: Troubleshooting Decision Tree for Low d.e.

Part 4: Frequently Asked Questions (FAQs)

Q1: How does the position of fluorine on the aminoindane ring affect resolution?

A1: The position of the fluorine atom(s) can significantly impact the molecule's pKa, dipole moment, and crystal packing abilities.[1][3] Fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which can either be beneficial or detrimental to achieving good diastereomeric separation. A systematic approach to screening resolving agents and solvents is therefore essential for each unique fluorinated aminoindane.

Q2: What are the best analytical methods for determining the diastereomeric and enantiomeric excess?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining both enantiomeric and diastereomeric excess due to its high accuracy and resolution.[14] Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent, such as Mosher's acid, can also be used to determine diastereomeric ratios.[15][16]

Q3: Can I use a chiral base to resolve a racemic fluorinated aminoindane?

A3: No, the principle of diastereomeric salt resolution relies on an acid-base reaction.[13] Since aminoindanes are basic, you must use a chiral acid as the resolving agent.

Q4: Is it possible that the desired enantiomer remains in the mother liquor?

A4: Yes, this is a common outcome. The less soluble diastereomeric salt will crystallize first, irrespective of which enantiomer it contains. It is crucial to analyze both the crystalline solid and the mother liquor to determine where your target enantiomer is. If it is in the mother liquor, you can either try to crystallize it from there (often more challenging) or screen for a new resolving agent that inverts the solubilities.[5]

Q5: What is the difference between kinetic and thermodynamic control in this context?

A5: In some systems, one diastereomer may crystallize faster (kinetic control), but the other may be less soluble and therefore more stable as a solid (thermodynamic control).[11][12] A short crystallization time might favor the kinetically preferred product, while a longer time allows the system to equilibrate to the thermodynamically favored, more stable solid.[12] Understanding this can be key to optimizing both yield and purity.

References

  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid - Benchchem.
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine - Benchchem.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystalliz
  • Troubleshooting low yields in diastereomeric salt form
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
  • Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem.
  • Chiral deriv
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
  • Understanding Fluorine Effects in Liquid Crystals | Request PDF - ResearchG
  • HOT article: Rapid determination of enantiomeric excess – Analytical Methods Blog.
  • Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Deriv
  • Solubility behavior of fluorinated polyimides.

Sources

Technical Support Center: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

I. Troubleshooting Guide: Common Side Reactions and Solutions

The synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine typically proceeds via the reductive amination of 5-fluoro-1-indanone. While seemingly straightforward, this transformation is often accompanied by the formation of several side products. This section addresses the most common issues in a question-and-answer format.

Question 1: My reaction is producing a significant amount of 5-fluoro-1-indanol. How can I prevent this?

Answer: The formation of 5-fluoro-1-indanol is a classic example of a competing reduction reaction. This occurs when the reducing agent attacks the ketone carbonyl group of the starting material, 5-fluoro-1-indanone, before it can form an imine with the amine source.

Root Cause Analysis:

  • Steric Hindrance: If a bulky amine is used, the rate of imine formation can be slow, allowing more time for the direct reduction of the ketone.

  • Reaction Conditions: The choice of reducing agent and the reaction pH are critical. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the imine intermediate.[1]

  • Electrophilicity of the Carbonyl: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon in 5-fluoro-1-indanone, making it more susceptible to nucleophilic attack by the reducing agent.[2]

Recommended Solutions:

  • Optimize Imine Formation: Ensure complete imine formation before introducing the reducing agent. This can be achieved by:

    • Stirring the 5-fluoro-1-indanone and the amine source (e.g., ammonia, ammonium salt) in a suitable solvent (e.g., methanol, ethanol) for a sufficient period before adding the reducing agent.[1]

    • Using a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium forward.

  • Select a Milder, Imine-Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations because they are less reactive towards ketones at neutral or slightly acidic pH.[3]

  • Control the pH: Maintaining a slightly acidic pH (around 5-6) facilitates imine formation while minimizing the direct reduction of the ketone. Acetic acid is commonly used for this purpose.[1]

ParameterCondition Favoring Side ProductRecommended Condition
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Reaction pH Neutral to BasicSlightly Acidic (pH 5-6)
Order of Addition All reagents added simultaneouslyPre-formation of imine before adding reducing agent
Question 2: I am observing the formation of a secondary amine dimer. What is causing this and how can I avoid it?

Answer: The formation of a dimeric secondary amine, bis(5-fluoro-2,3-dihydro-1H-inden-1-yl)amine, is a common side reaction, especially when using ammonia as the nitrogen source.

Root Cause Analysis:

This side product arises from the newly formed primary amine, 5-fluoro-2,3-dihydro-1H-inden-1-amine, reacting with another molecule of 5-fluoro-1-indanone to form a secondary imine, which is then reduced.

Recommended Solutions:

  • Use a Large Excess of the Amine Source: Employing a significant molar excess of ammonia or an ammonium salt (e.g., ammonium acetate, ammonium formate) can statistically favor the reaction of the indanone with the primary amine source over the newly formed product amine.

  • Control Reaction Stoichiometry and Addition:

    • Slowly adding the 5-fluoro-1-indanone to a solution containing the amine source and the reducing agent can help maintain a low concentration of the indanone, thereby minimizing its reaction with the product amine.

Question 3: My final product is contaminated with N-formyl or N-methyl impurities. Where are these coming from?

Answer: The presence of N-formyl or N-methyl impurities often points to the specific type of reductive amination method being employed, particularly the Leuckart-Wallach or Eschweiler-Clarke reactions.

Root Cause Analysis:

  • Leuckart-Wallach Reaction: This method uses formic acid or ammonium formate as both the reducing agent and the nitrogen source.[4][5] Incomplete hydrolysis of the intermediate N-formyl derivative can lead to its presence as an impurity.

  • Eschweiler-Clarke Reaction: This reaction is used for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[6][7][8] If your reaction conditions inadvertently resemble this (e.g., presence of formaldehyde as an impurity in solvents or reagents), methylation of the desired primary amine can occur. The reaction proceeds via the formation of an iminium ion followed by hydride transfer from formic acid.[9]

Recommended Solutions:

  • For Leuckart-Wallach Reactions: Ensure a complete hydrolytic workup. This may involve heating the reaction mixture with aqueous acid (e.g., HCl) to fully hydrolyze the N-formyl intermediate to the desired primary amine.

  • Avoid Formaldehyde Contamination: Use high-purity solvents and reagents to prevent unintended Eschweiler-Clarke type methylation.

  • Alternative Synthetic Routes: If these impurities persist, consider alternative reductive amination methods that do not employ formic acid or formaldehyde, such as catalytic hydrogenation of the corresponding oxime or using borohydride-based reducing agents.

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 5-fluoro-2,3-dihydro-1H-inden-1-amine?

The most prevalent method is the reductive amination of 5-fluoro-1-indanone .[1][10] Key variations of this method include:

  • Using Ammonia and a Borohydride Reagent: A two-step, one-pot procedure involving the in-situ formation of an imine with ammonia followed by reduction with an agent like NaBH₃CN.

  • Leuckart-Wallach Reaction: A classical method using ammonium formate or formamide at elevated temperatures.[4][5]

  • Catalytic Hydrogenation: This involves the formation of an intermediate, such as an oxime from 5-fluoro-1-indanone and hydroxylamine, followed by catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon, Raney Nickel).[11]

How can I effectively monitor the progress of my reaction?
  • Thin Layer Chromatography (TLC): TLC is an excellent tool to monitor the disappearance of the starting material, 5-fluoro-1-indanone, and the appearance of the product amine.[1] A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation. The amine product can be visualized using a ninhydrin stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the reaction and identify the presence of volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of the starting material and the formation of the product and major side products.

What are the recommended purification techniques for 5-fluoro-2,3-dihydro-1H-inden-1-amine?
  • Acid-Base Extraction: As a primary amine, the product can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by basification of the aqueous layer and extraction of the free amine into an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying the crude product.[1][4] A gradient elution system, for example, with dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine on the silica gel), is often effective.

  • Crystallization of a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride[12] or tartrate) for purification by recrystallization. The free amine can then be regenerated by treatment with a base.

III. Experimental Workflows and Diagrams

Workflow: Reductive Amination of 5-Fluoro-1-indanone

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup & Purification start 5-Fluoro-1-indanone + Amine Source (e.g., NH4OAc) imine In-situ Imine Formation start->imine Slightly Acidic pH (e.g., AcOH) reduction Addition of Reducing Agent (e.g., NaBH(OAc)3) imine->reduction product 5-Fluoro-2,3-dihydro-1H-inden-1-amine reduction->product workup Aqueous Workup product->workup purification Column Chromatography / Salt Crystallization workup->purification

Caption: General workflow for the reductive amination of 5-fluoro-1-indanone.

Diagram: Competing Reaction Pathways

G cluster_desired Desired Pathway cluster_side Side Reaction start 5-Fluoro-1-indanone imine Imine Intermediate start->imine + NH3 - H2O alcohol Side Product: 5-Fluoro-1-indanol start->alcohol + [H-] amine Desired Product: 5-Fluoro-inden-1-amine imine->amine + [H-]

Caption: Competing pathways in the reductive amination of 5-fluoro-1-indanone.

IV. References

  • BenchChem. (n.d.). Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: 5-Fluoro-1-indanone in Organic Synthesis. Retrieved from

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway of 2-indanone oxime hydrogenation in neutral or basic.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Technical Support Center: Defluorination of Fluorinated Indanamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the defluorination of fluorinated indanamines. Given the nuanced reactivity of this class of molecules, this resource is designed to help you navigate the common challenges and optimize your reaction conditions for successful C-F bond cleavage.

Introduction

Fluorinated indanamines are a significant scaffold in medicinal chemistry. The selective removal of one or more fluorine atoms (defluorination or hydrodefluorination) can be a crucial step in late-stage functionalization or in the synthesis of specific analogs and metabolites. However, the C-F bond is the strongest single bond to carbon, and its cleavage presents considerable challenges. The presence of the amine functionality and the bicyclic indane structure introduces specific electronic and steric factors that must be carefully considered. This guide will address common issues encountered during these reactions and provide a framework for rational troubleshooting.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the laboratory.

Issue 1: Low or No Conversion to the Defluorinated Product

Question: I am attempting a catalytic hydrodefluorination (HDF) of a fluorinated indanamine, but I am observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I address this?

Answer: Low or no conversion in the HDF of fluorinated indanamines often points to issues with catalyst activity, reaction conditions, or inherent substrate reactivity. Here’s a systematic approach to troubleshooting this problem:

  • Catalyst Selection and Activity:

    • Catalyst Choice: The choice of catalyst is critical. For electron-rich fluoroarenes, which includes many fluorinated indanamines, certain catalyst systems are more effective. Transition-metal catalysts, particularly those based on iridium, ruthenium, and palladium, have shown efficacy in HDF reactions.[1][2][3] Main-group catalysts, such as those based on bismuth, have also emerged as a viable option.[4]

    • Catalyst Deactivation: The amine functionality in your indanamine substrate can act as a ligand and potentially inhibit or deactivate the metal center of your catalyst. Consider using a catalyst system known to be tolerant of amine groups or employing a protection strategy for the amine if feasible.

    • Pre-catalyst Activation: Ensure your catalyst is properly activated. Some pre-catalysts require an activation step to form the active catalytic species. Review the literature for the specific activation protocol for your chosen catalyst.

  • Reaction Conditions:

    • Hydrogen Source: The choice of hydrogen source is crucial. Common sources include hydrogen gas (H₂), silanes (e.g., triethylsilane), and transfer hydrogenation reagents like 2-propanol or potassium formate.[1] The effectiveness of each can be catalyst-dependent.

    • Solvent: The solvent can significantly influence the reaction. Ensure you are using a dry, degassed solvent. Common solvents for HDF include THF, DME, and toluene.

    • Temperature: While many modern HDF reactions can proceed at or near room temperature, some systems require thermal energy to overcome the activation barrier for C-F bond cleavage.[4] A gradual increase in temperature may improve conversion, but be mindful of potential side reactions.

    • Additives/Bases: Some catalytic systems require a base or other additives to facilitate the catalytic cycle. Ensure all components are added in the correct stoichiometry.

  • Substrate Reactivity:

    • Electronic Effects: The position of the fluorine atom and the electronic nature of other substituents on the aromatic ring play a significant role. Defluorination can be sluggish when the fluoroarene bears electron-donating groups.[4] The amine group in your indanamine is electron-donating, which can decrease the reactivity of the C-F bond towards certain defluorination pathways, such as nucleophilic aromatic substitution.

    • Steric Hindrance: Consider the steric environment around the C-F bond. A bulky substituent near the fluorine atom may hinder the approach of the catalyst.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Assess Substrate Reactivity start->substrate cat_choice cat_choice catalyst->cat_choice Different Catalyst? cat_deactivation cat_deactivation catalyst->cat_deactivation Amine Inhibition? h_source h_source conditions->h_source Change H Source temp temp conditions->temp Increase Temperature solvent solvent conditions->solvent Solvent Purity? electronics electronics substrate->electronics Electronic Effects? sterics sterics substrate->sterics Steric Hindrance? solution1 solution1 cat_choice->solution1 Try Ir, Ru, or Bi catalyst solution2 solution2 cat_deactivation->solution2 Protect Amine Group solution3 solution3 h_source->solution3 Test Silanes, HCOOK solution4 solution4 temp->solution4 Monitor for Side Products cluster_cycle Catalytic Cycle M0 Active Catalyst (M) OA Oxidative Addition (C-F Cleavage) M0->OA + Ar-F ArF Fluorinated Indanamine (Ar-F) ArF->OA ArH Defluorinated Indanamine (Ar-H) LM Ligand Metathesis OA->LM Intermediate (Ar-M-F) RE Reductive Elimination (C-H Formation) LM->RE + 'H⁻' Source - 'F⁻' RE->M0 + Ar-H RE->ArH

Caption: A simplified catalytic cycle for hydrodefluorination.

Q2: Can I perform a defluorination reaction without a metal catalyst?

A2: Yes, catalyst-free methods for hydrodefluorination exist. A common approach involves the use of strong hydride donors like sodium borohydride (NaBH₄), sometimes in polar aprotic solvents like DMSO or THF. [5]These reactions typically proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. Additionally, photochemical methods using an organic photoreductant can achieve reductive defluorination under mild conditions. [5] Q3: My fluorinated indanamine is sensitive to harsh conditions. What are the mildest conditions I can use for defluorination?

A3: For sensitive substrates, photocatalytic HDF is an excellent option as it often proceeds at room temperature under visible light irradiation, using a safe and inexpensive amine as the reductant. [2][3]Some modern transition-metal and main-group catalytic systems also operate under very mild conditions (e.g., room temperature). [4]Enzymatic defluorination represents the mildest approach, though its substrate scope for complex molecules like indanamines is still an active area of research. [6][7] Q4: How do I monitor the progress of my defluorination reaction?

A4: ¹⁹F NMR spectroscopy is one of the most powerful tools for monitoring defluorination reactions. The disappearance of the starting material's fluorine signal and the appearance of new signals corresponding to the product(s) can be tracked quantitatively. GC-MS and LC-MS are also excellent methods for monitoring the consumption of starting material and the formation of products.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrodefluorination using a Transfer Hydrogenation Agent

This protocol is a general guideline and should be optimized for your specific substrate and catalyst system. It is based on procedures for the HDF of fluoroarenes.

  • Preparation: In a glovebox, add the fluorinated indanamine (1.0 eq.), the catalyst (e.g., 1-5 mol%), and a magnetic stir bar to an oven-dried reaction vial.

  • Reagent Addition: Add the appropriate anhydrous, degassed solvent (e.g., DME, THF). Then, add the transfer hydrogenation agent (e.g., potassium formate, 2-3 eq.) and any necessary co-solvent (e.g., water). [6]3. Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a heating block set to the desired temperature (e.g., 30-80 °C) and stir for the required time (e.g., 1-24 hours).

  • Monitoring: Periodically take aliquots from the reaction mixture, quench, and analyze by ¹⁹F NMR or GC-MS to monitor the progress.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the defluorinated indanamine.

Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents and handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

  • Senaweera, S. M., Singh, A., & Weaver, J. D. (2014). Photocatalytic hydrodefluorination: facile access to partially fluorinated aromatics. Journal of the American Chemical Society, 136(8), 3002–3005. [Link]

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. (2022). MDPI. [Link]

  • Amine-Controlled, Transition-Metal-Catalyzed Hydrodefluorination and Defluoroamination of Fluoroarenes with 8-Aminoquinoline as a Directing Group. (2025). PubMed. [Link]

  • The enzymatic defluorinations of mono- and difluorinated compounds. (n.d.). ResearchGate. [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2024). MDPI. [Link]

  • Wang, Y., Qu, J., Chen, X., & Gabbai, F. P. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]

  • Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities. (2013). Dalton Transactions. [Link]

  • Photocatalytic hydrodefluorination: facile access to partially fluorinated aromatics. (2014). PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • ChemInform Abstract: Photocatalytic Hydrodefluorination: Facile Access to Partially Fluorinated Aromatics. (2014). ResearchGate. [Link]

  • Amine-Controlled, Transition-Metal-Catalyzed Hydrodefluorination and Defluoroamination of Fluoroarenes with 8-Aminoquinoline as a Directing Group. (2025). PubMed. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). MDPI. [Link]

  • Day, J. I., et al. (2019). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. Organic Letters. [Link]

Sources

Technical Support Center: Purification of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the purification of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this chiral building block and encountering challenges in achieving the desired purity, whether chemical or stereochemical. This guide provides in-depth, field-tested advice, troubleshooting protocols, and answers to frequently asked questions.

Introduction: The Challenge of Purifying a Chiral Indanamine

5-fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral intermediate in pharmaceutical synthesis. Its purification is often complicated by two primary factors:

  • Chemical Impurities: Byproducts from the synthetic route, such as unreacted starting materials, over-reduced species, or regioisomers.

  • Stereochemical Control: As a chiral amine, it often exists as a racemic mixture. Separating the desired enantiomer (R or S) to a high enantiomeric excess (e.e.) is critical for its use in stereospecific synthesis.

This guide will address both aspects, providing strategies for achieving high chemical and enantiomeric purity of the final hydrochloride salt.

Purification Strategy Workflow

The first step in any purification challenge is to define a clear strategy. The choice of method depends on the initial purity of your material and the specific impurities present.

Purification_Workflow start Crude Material (5-fluoro-2,3-dihydro-1H-inden-1-amine HCl) analysis1 Initial Analysis (HPLC, ¹H NMR, Chiral HPLC) start->analysis1 decision1 Chemical Purity > 98%? analysis1->decision1 chem_purify Chemical Purification decision1->chem_purify No decision2 Racemic Mixture? decision1->decision2 Yes recryst Recrystallization chem_purify->recryst chrom Column Chromatography (Free Base) chem_purify->chrom chiral_res Chiral Resolution / Purification decision2->chiral_res Yes final_product Pure Enantiomer (>99% purity, >99% e.e.) decision2->final_product No (Already Enantiopure) salt_res Diastereomeric Salt Resolution chiral_res->salt_res chiral_chrom Preparative Chiral HPLC / SFC chiral_res->chiral_chrom recryst->analysis1 Re-analyze chrom->analysis1 Re-analyze salt_res->final_product chiral_chrom->final_product

Caption: Decision workflow for purifying the target compound.

Troubleshooting Guide & FAQs (Question & Answer Format)

This section addresses common issues encountered during purification.

Section 1: Chemical Purity Issues

Question: My isolated hydrochloride salt is off-white or yellow. How can I improve the color?

Answer: An off-color appearance typically indicates the presence of trace-level, highly conjugated impurities or oxidation byproducts.

  • Causality: The indane ring system can be susceptible to oxidation, especially if residual catalysts from a hydrogenation step (e.g., Palladium) are present.

  • Solution 1: Activated Carbon Treatment. Before the final crystallization, dissolve the crude hydrochloride salt in a suitable solvent (e.g., methanol or ethanol). Add a small amount (1-2% w/w) of activated carbon (charcoal) and stir or gently heat (e.g., to 40°C) for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon, and proceed with crystallization. The activated carbon adsorbs colored impurities effectively.

  • Solution 2: Recrystallization. A carefully chosen recrystallization can effectively exclude these impurities. See the protocol in the next section.

Question: My ¹H NMR shows residual solvent (e.g., Ethyl Acetate, Isopropanol) that I can't remove under high vacuum. What should I do?

Answer: Residual solvents can become trapped within the crystal lattice of a salt. Simply pulling a vacuum is often insufficient.

  • Causality: The ionic nature of the hydrochloride salt can form strong interactions with polar protic or aprotic solvents used in the workup or crystallization.

  • Solution 1: Solvent Trituration/Slurry. Slurry the solid product in a solvent in which it is poorly soluble but the impurity is soluble (e.g., diethyl ether, hexanes, or methyl tert-butyl ether (MTBE)). Stir vigorously for 1-2 hours at room temperature, then filter and wash the solid with fresh solvent. This will wash the residual solvent from the surface of the crystals.

  • Solution 2: Re-precipitation. Dissolve the salt in a minimal amount of a good solvent (like methanol) and crash it out by adding a large volume of a non-solvent (like MTBE). The rapid precipitation often results in a finer powder with less trapped solvent. Filter and dry thoroughly.

Section 2: Stereochemical Purity (Chiral Resolution)

Question: I have the racemic amine and need to isolate a single enantiomer. Where do I start?

Answer: You have two primary industrial methods for resolving a racemate: Diastereomeric Salt Resolution and Chiral Chromatography .[1]

  • Diastereomeric Salt Resolution: This classical method involves reacting your racemic amine with a chiral acid to form two diastereomeric salts.[1] These diastereomers have different physical properties (notably, solubility), allowing one to be selectively crystallized. This is often cost-effective for large-scale production.

  • Chiral Chromatography: This involves separating the enantiomers directly using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[2][3] This method offers high purity and rapid development but can be more expensive to scale up.

Question: My diastereomeric salt crystallization is resulting in a low yield and/or poor enantiomeric excess (e.e.). What are the potential causes and solutions?

Answer: This is a common and multi-faceted problem. Success depends heavily on the choice of resolving agent and solvent system.

  • Causality: Low yield or e.e. stems from the solubilities of the two diastereomeric salts being too similar in the chosen solvent. The "unwanted" diastereomer may be co-precipitating with the "wanted" one.

  • Troubleshooting Steps:

    • Screen Resolving Agents: Do not rely on a single chiral acid. For a primary amine like this, common choices include L- or D-tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphorsulfonic acid.

    • Screen Solvents: The solvent is as critical as the resolving agent. Screen a range of solvents and solvent mixtures (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, and their mixtures with water).

    • Control Crystallization Rate: Slow cooling and avoiding rapid crashing are essential. A slower crystallization allows for the selective growth of the less soluble diastereomer's crystals, leading to higher e.e.

    • Optimize Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the e.e. of the crystallized salt, as it ensures only the less soluble salt precipitates.

Question: I'm trying to develop a chiral HPLC/SFC method, but I'm getting poor or no separation. What should I optimize?

Answer: Poor resolution in chiral chromatography can be addressed by systematically optimizing several parameters.

  • Causality: Enantiomeric separation relies on the differential interaction between the enantiomers and the chiral stationary phase (CSP). If the interactions are too weak or non-selective, no separation will occur.

  • Troubleshooting Steps:

    • Screen Chiral Stationary Phases (CSPs): This is the most critical factor. For primary amines, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IA, IB, IC) and cyclofructan-based columns (Larihc® CF6-P) are excellent starting points.[2][4]

    • Optimize the Mobile Phase:

      • Normal Phase (NP): Start with a simple mobile phase like Hexane/Ethanol. Vary the ratio to affect retention time and resolution.

      • Polar Organic (PO): Acetonitrile/Methanol is a common starting point.[2]

      • Additives are Key: For basic amines, peak shape and resolution are often dramatically improved by adding a small amount of an amine additive (like triethylamine or butylamine, ~0.1-0.2%) to the mobile phase to block active sites on the silica support.[2] An acidic additive (like trifluoroacetic acid, ~0.1-0.2%) can also be used, which protonates the amine.[3]

    • Consider SFC: Supercritical Fluid Chromatography (SFC) often provides faster separations and better peak shapes for primary amines compared to HPLC.[3]

Parameter Recommendation for Chiral Amine Separation Rationale
Column Type Polysaccharide (e.g., Chiralpak IA/IB/IC) or Cyclofructan (Larihc CF6-P)These CSPs have broad applicability for separating chiral primary amines.[2]
Mobile Phase NP: Hexane/IPA or Hexane/EthanolPO: ACN/MeOHSFC: CO₂/MeOHProvides a good starting point for screening.[2][3]
Additive 0.2% Triethylamine (TEA) or 0.2% Trifluoroacetic Acid (TFA)Improves peak shape and can significantly enhance selectivity by controlling the ionization state of the analyte.[3]
Temperature 25-40 °CAffects kinetics and thermodynamics of interaction; can be a useful optimization parameter.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to improve both chemical purity and color.

  • Solvent Selection: The ideal solvent should dissolve the hydrochloride salt when hot but have low solubility when cold. Good starting points are isopropanol (IPA), ethanol, or an ethanol/water mixture.

  • Procedure: a. Place the crude hydrochloride salt (e.g., 10.0 g) in a flask equipped with a reflux condenser and a magnetic stirrer. b. Add a minimal amount of the chosen solvent (e.g., IPA, ~30-40 mL) to the flask. c. Heat the mixture to a gentle reflux with stirring. The solid should fully dissolve. If it does not, add more solvent dropwise until a clear solution is obtained. d. Optional Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated carbon. Re-heat to reflux for 10 minutes. e. Filter the hot solution through a pre-heated filter funnel (or a Celite® pad if carbon was used) into a clean, warm flask to remove any insoluble impurities. f. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. g. Once at room temperature, cool the flask in an ice bath for at least 1 hour to maximize precipitation. h. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent. i. Dry the purified crystals under high vacuum at 40-50°C to a constant weight.

  • Validation: Check the purity by HPLC and ¹H NMR. The mother liquor can be concentrated to recover a second crop of material if necessary.

Protocol 2: Diastereomeric Salt Resolution

This protocol illustrates the general workflow for resolving the racemic free amine.

Diastereomeric_Resolution start (R,S)-Amine (Free Base) + L-Tartaric Acid (0.5 eq) dissolve Dissolve in Hot Solvent (e.g., Methanol) start->dissolve cool Slow Cool & Crystallize dissolve->cool filter Filter Solid cool->filter solid Solid Salt (Enriched in one diastereomer, e.g., (R)-Amine-L-Tartrate) filter->solid filtrate Filtrate (Enriched in other diastereomer, e.g., (S)-Amine-L-Tartrate) filter->filtrate liberate1 Liberate Free Amine (add NaOH, extract with EtOAc) solid->liberate1 liberate2 Liberate Free Amine (add NaOH, extract with EtOAc) filtrate->liberate2 final_R Pure (R)-Amine liberate1->final_R final_S Pure (S)-Amine liberate2->final_S

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improving yield and purity in 5-fluoro-2,3-dihydro-1H-inden-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine. This molecule is a valuable building block in medicinal chemistry, and achieving high yield and purity is critical for downstream applications.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, providing you with the rationale needed to optimize your synthesis and overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing 5-fluoro-2,3-dihydro-1H-inden-1-amine?

The most prevalent and robust method is the reductive amination of 5-fluoro-1-indanone.[2] This one-pot reaction is highly efficient as it involves the in-situ formation of an imine intermediate from the starting ketone, which is then immediately reduced to the desired primary amine.[3] For the synthesis of the primary amine, ammonia or an ammonia source like ammonium acetate is used.

The general transformation is illustrated below:

Caption: General Reductive Amination Pathway.

This approach avoids the isolation of the often-unstable imine intermediate, streamlining the process and typically improving overall yield.[4]

Troubleshooting Guide: Low Yield

Low product yield is one of the most common frustrations in synthesis. The following questions address the primary causes.

Q2: My overall yield is disappointingly low after performing the reductive amination. What are the most likely causes?

Several factors can contribute to low yield. A systematic approach to troubleshooting is essential. The flowchart below outlines a diagnostic workflow, followed by detailed explanations.

G start Low Yield Observed q1 Was the imine formation efficient? start->q1 a1_no No: Incomplete reaction, starting material remains. q1->a1_no Check TLC for starting ketone a1_yes Yes: Proceed to reduction issues. q1->a1_yes Ketone consumed q2 Was the correct reducing agent used? a2_no No: Agent may be too harsh or too weak. q2->a2_no e.g., using NaBH4 a2_yes Yes: Agent is appropriate. q2->a2_yes e.g., using NaBH(OAc)3 q3 Is a major byproduct observed on TLC/LCMS? a3_yes Yes: Identify the byproduct. q3->a3_yes Spot with different Rf sol1 Solution: - Use a mild acid catalyst (e.g., AcOH). - Ensure anhydrous conditions or use a method to remove H2O. a1_no->sol1 a1_yes->q2 sol2 Solution: - Switch to a selective reducing agent like NaBH(OAc)3. - Control temperature (e.g., 0°C). a2_no->sol2 a2_yes->q3 sol3 Common Byproduct: 5-Fluoro-1-indanol. Cause: Direct reduction of the ketone. See Q3 for solution. a3_yes->sol3 G cluster_0 racemate Racemic Amine (R-Amine + S-Amine) resolver + Chiral Acid (e.g., L-(+)-Tartaric Acid) salts Mixture of Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) resolver->salts separation Fractional Crystallization (Based on different solubility) salts->separation salt_A Less Soluble Salt Crystallizes (e.g., S-Amine:L-Acid) separation->salt_A salt_B More Soluble Salt Stays in Solution (e.g., R-Amine:L-Acid) separation->salt_B liberation Liberate Free Amine (Add Base, e.g., NaOH) salt_A->liberation enantiomer Pure Enantiomer (e.g., S-Amine) liberation->enantiomer

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Validation & Comparative

The Impact of Fluorination on the Biological Activity of Indanamines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The indanamine scaffold, a rigid analog of phenethylamine, has proven to be a fertile ground for developing centrally active agents, particularly those modulating monoamine neurotransmitter systems. A key strategy in optimizing such scaffolds is fluorination. This guide provides an in-depth comparison of fluorinated versus non-fluorinated indanamines, synthesizing experimental data and established medicinal chemistry principles to illuminate the profound impact of this single-atom substitution on biological activity.

The Indanamine Scaffold: A Privileged Structure for CNS Targets

Indanamine derivatives, such as 2-aminoindan (2-AI), are recognized for their interaction with monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][2] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for treating a range of psychiatric disorders. The rigid structure of the indanamine core, compared to the more flexible phenethylamine backbone, offers a more defined conformational presentation to the target protein, which can be exploited for enhancing potency and selectivity.

Biological Activity Profile of Non-Fluorinated Indanamines

The parent compound, 2-aminoindan (2-AI), is primarily a norepinephrine-dopamine releasing agent with negligible activity at the serotonin transporter.[1] However, substitutions on the aromatic ring dramatically alter this profile. As illustrated in the table below, the introduction of methoxy and methylenedioxy groups can shift the selectivity towards serotonin, transforming a stimulant-like profile into one with more entactogenic characteristics.[1]

CompoundDescriptionSERT EC50 (nM)NET EC50 (nM)DAT EC50 (nM)Primary ActivityData Source(s)
2-Aminoindan (2-AI) Non-fluorinated parent>10,00086439NE/DA Releaser[1]
MDAI 5,6-Methylenedioxy-2-aminoindan1141171,334SERT/NET Releaser[1]
5-MeO-AI 5-Methoxy-2-aminoindan1348612,646SERT-selective Releaser[1]
MMAI 5-Methoxy-6-methyl-2-aminoindan313,101>10,000Highly SERT-selective Releaser[1]
Table 1: Monoamine release data for a series of non-fluorinated 2-aminoindan derivatives.

This structure-activity relationship (SAR) highlights the sensitivity of the indanamine scaffold to aromatic substitution, providing a strong rationale for exploring the effects of other substituents, such as fluorine.

The Fluorine Factor: Anticipated Effects on Biological Activity

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability, binding affinity, and membrane permeability.[3][4]

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance to metabolic degradation.[4] The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position, fluorination can effectively "block" oxidative metabolism.

Interestingly, studies on the in vitro metabolism of 2-aminoindan (2-AI) have shown it to be surprisingly stable, remaining unmetabolized in pooled human liver microsome (pHLM) incubations.[5] However, its N-methylated counterpart, NM-2-AI, does undergo some hydroxylation.[5] For many other drug candidates, aromatic hydroxylation is a common metabolic pathway. Therefore, the introduction of a fluorine atom onto the aromatic ring of an indanamine is predicted to prevent such metabolism, thereby potentially increasing the compound's half-life and bioavailability, especially in more complex derivatives that may be more susceptible to oxidation.

Caption: Fluorination can block oxidative metabolism at susceptible sites.

Modulation of Receptor Binding and Functional Activity

The effect of fluorination on receptor binding is more complex and highly dependent on the specific location of the fluorine atom and the topology of the binding pocket.[3] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing interactions with amino acid residues in the target protein.[4]

Based on the SAR of other halogenated monoamine transporter ligands, such as halogenated amphetamines, we can hypothesize the following:[6]

  • Increased SERT Affinity: Substitution at the 5-position of the indanamine ring with electron-withdrawing groups tends to increase affinity for the serotonin transporter. Given that fluorine is highly electronegative, a 5-fluoro-2-aminoindan derivative would be predicted to have higher SERT affinity than the parent 2-aminoindan.

  • Altered Selectivity Profile: The precise placement of the fluorine atom could fine-tune the selectivity between SERT, DAT, and NET. For example, in other ligand series, halogenation has been shown to shift the selectivity profile.[7][8][9] A fluorinated analog of a balanced releaser like MDAI could potentially become more SERT-selective.

The following table presents a hypothetical comparison based on these principles, illustrating the potential shifts in biological activity upon fluorination of 2-aminoindan.

CompoundDescriptionPredicted SERT AffinityPredicted NET/DAT AffinityPredicted Metabolic StabilityRationale
2-Aminoindan (2-AI) Non-fluorinated parentVery LowModerateHigh (in vitro)Baseline experimental data.[1][5]
5-Fluoro-2-aminoindan Fluorinated analogIncreased vs. 2-AIPotentially Decreased vs. 2-AIVery HighElectronegativity at the 5-position may favor SERT binding. Fluorination is expected to block potential aromatic hydroxylation.
6-Fluoro-2-aminoindan Fluorinated analogIncreased vs. 2-AIPotentially Decreased vs. 2-AIVery HighSimilar rationale to 5-fluoro substitution, though the effect on selectivity may differ.

Table 2: A predictive comparison of the biological properties of non-fluorinated and hypothetical fluorinated 2-aminoindan derivatives.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted effects of fluorination, a series of standardized in vitro assays are essential. The following protocols outline the key experiments required for a direct comparison.

Monoamine Transporter Binding Assay

This assay determines the affinity of the test compounds for SERT, DAT, and NET by measuring their ability to displace a known radioligand.

Objective: To determine the inhibitor constant (Ki) of fluorinated and non-fluorinated indanamines at human monoamine transporters.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human SERT, DAT, or NET.

    • Harvest the cells and prepare cell membrane homogenates by sonication and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a known concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

    • Add increasing concentrations of the test compounds (non-fluorinated and fluorinated indanamines).

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive monoamine transporter binding assay.

In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated indanamines.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Thaw pooled human liver microsomes (pHLMs) on ice and dilute to the desired concentration in the reaction buffer.

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • Metabolic Reaction:

    • Pre-warm the microsome suspension to 37°C.

    • Add the test compound to the microsome suspension and pre-incubate for 5-10 minutes.

    • Initiate the reaction by adding a NADPH-regenerating system (cofactor for CYP450 enzymes). A parallel incubation without the NADPH-regenerating system serves as a negative control.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in aliquots by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Conclusion and Future Directions

The strategic incorporation of fluorine into the indanamine scaffold represents a powerful approach for modulating its biological activity. While non-fluorinated indanamines like 2-AI and its derivatives provide a clear SAR baseline, the introduction of fluorine is anticipated to significantly enhance metabolic stability and fine-tune the monoamine transporter interaction profile, likely increasing serotonin transporter affinity.[1][4][5] The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses. For drug development professionals, the comparative analysis of fluorinated and non-fluorinated indanamines underscores the potential of this chemical modification to optimize lead compounds, paving the way for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. Further research should focus on synthesizing and directly comparing a series of regioisomeric fluoro-indanamines to fully elucidate the nuanced SAR of this promising class of compounds.

References

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5403. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1061. Available at: [Link]

  • Unciti-Broceta, A., et al. (2022). A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(1), 552–561. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1061. Available at: [Link]

  • Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

  • Chatterjee, M., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 21(1), 4-29. Available at: [Link]

  • Gazzah, E., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5403. Available at: [Link]

  • Rothman, R. B., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48-52. Available at: [Link]

  • Ruzgar, M., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 81-88. Available at: [Link]

  • Sanders-Bush, E., et al. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 147-159. Available at: [Link]

  • Iigo, M., et al. (1985). Effect of uracil on metabolism of 5-fluorouracil in vitro. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 12(11), 2119-2124. Available at: [Link]

  • Zhou, M., et al. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 335(3), 735-744. Available at: [Link]

  • Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. Available at: [Link]

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. Available at: [Link]

  • Wang, S., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(4), 45-56. Available at: [Link]

  • Goud, S. R., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Synthesis, 18(4), 335-358. Available at: [Link]

  • Liu, Y., et al. (2015). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Letters in Drug Design & Discovery, 12(3), 221-227. Available at: [Link]

  • Miura, K., et al. (2012). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 4(3), 782-793. Available at: [Link]

  • Wagmann, L., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 145-151. Available at: [Link]

  • Anupama, B., et al. (2015). Synthesis, structural elucidation, biological, antioxidant and nuclease activities of some 5-Fluorouracil-amino acid mixed ligand complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 436-446. Available at: [Link]

  • Sahenk, Z., et al. (1996). Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture. Acta Neuropathologica, 92(1), 8-13. Available at: [Link]

Sources

A Comparative Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride and Its Halogenated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2,3-dihydro-1H-inden-1-amine scaffold serves as a valuable starting point for the design of neurologically active agents. Its rigid structure, which can be considered a constrained analog of phenethylamine, provides a robust framework for probing interactions with various biological targets. A notable example of a drug derived from this scaffold is Rasagiline, a potent and selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.

This guide provides an in-depth comparison of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and its other halogenated analogs (chloro, bromo, and iodo). While direct side-by-side experimental data for this specific series is not extensively published, we can leverage established principles of medicinal chemistry and structure-activity relationship (SAR) data from analogous series, such as halogenated amphetamines, to provide a scientifically grounded comparison. This guide will delve into the physicochemical properties, hypothesized pharmacological profiles, and the experimental workflows required to validate these properties.

Physicochemical Properties: The Impact of Halogen Substitution

The introduction of a halogen atom at the 5-position of the indane ring significantly influences the molecule's physicochemical properties. These changes, summarized in the table below, can have a profound impact on a compound's pharmacokinetic and pharmacodynamic profile.

Property5-Fluoro5-Chloro5-Bromo5-Iodo
Molecular Weight ( g/mol ) of HCl salt 187.64204.10[1]248.55295.54
Calculated logP (ClogP) ~1.8~2.2~2.4~2.7
Calculated pKa (amine) ~9.5~9.4~9.4~9.3
Halogen Electronegativity (Pauling scale) 3.983.162.962.66
Van der Waals Radius (Å) 1.471.751.851.98

Note: ClogP and pKa values are estimations based on computational models and may vary slightly from experimental values.

The progressive increase in molecular weight, lipophilicity (ClogP), and atomic size from fluorine to iodine is a critical consideration in drug design. Higher lipophilicity can influence membrane permeability and, consequently, absorption and distribution, including penetration of the blood-brain barrier. However, it can also lead to increased metabolic liability and off-target effects. The slight decrease in the basicity (pKa) of the primary amine with increasing halogen size is due to the electron-withdrawing inductive effect of the halogens.

Pharmacological Profile: An Inferred Structure-Activity Relationship for MAO Inhibition

Based on the structural similarity to rasagiline and other phenethylamine-based MAO inhibitors, the primary biological target for this series of compounds is likely monoamine oxidase. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor selectivities. Selective MAO-B inhibitors are sought after for the treatment of Parkinson's disease, while MAO-A inhibitors have antidepressant effects.

While direct comparative data is lacking for the 5-halo-1-aminoindan series, studies on para-halogenated amphetamine and phenethylamine derivatives suggest that halogen substitution significantly enhances MAO inhibitory activity. The nature of the halogen can also influence selectivity between the two isoforms.

Hypothesized Structure-Activity Relationship (SAR) for MAO Inhibition:

AnalogPredicted MAO-B PotencyPredicted MAO-A PotencyPredicted Selectivity for MAO-BRationale
5-Fluoro HighModerateHighThe small size and high electronegativity of fluorine can lead to favorable interactions in the active site, potentially enhancing potency and selectivity.
5-Chloro HighModerate-HighModerate-HighThe larger chloro substituent may offer additional van der Waals interactions, potentially increasing potency. However, it may also lead to a slight decrease in selectivity compared to the fluoro analog.
5-Bromo Moderate-HighHighModerateThe increased size and polarizability of bromine could further enhance binding affinity, but potentially at the cost of reduced selectivity for MAO-B over MAO-A.
5-Iodo ModerateHighLowThe large iodo substituent might introduce steric hindrance in the generally more compact active site of MAO-B, while still allowing for potent inhibition of MAO-A.

This inferred SAR suggests a trade-off between potency and selectivity as the size of the halogen increases. The smaller, more electronegative fluorine is often favored for achieving high selectivity for MAO-B.

SAR_Trend cluster_potency Predicted MAO-B Potency cluster_selectivity Predicted MAO-B Selectivity F_pot High Cl_pot High Br_pot Moderate-High I_pot Moderate F_sel High Cl_sel Moderate-High Br_sel Moderate I_sel Low F 5-Fluoro F->F_pot F->F_sel Cl 5-Chloro F->Cl Increasing Halogen Size Cl->Cl_pot Cl->Cl_sel Br 5-Bromo Cl->Br Increasing Halogen Size Br->Br_pot Br->Br_sel I 5-Iodo Br->I Increasing Halogen Size I->I_pot I->I_sel

Caption: Inferred Structure-Activity Relationship (SAR) for 5-halo-2,3-dihydro-1H-inden-1-amines as MAO-B inhibitors.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

To experimentally validate the hypothesized SAR, a robust and reliable in vitro assay is required. The following protocol describes a common method for determining the IC50 values of test compounds against human MAO-A and MAO-B using a commercially available luminescent assay system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-fluoro, 5-chloro, 5-bromo, and 5-iodo-2,3-dihydro-1H-inden-1-amine hydrochloride for human monoamine oxidase A and B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (containing a luminogenic MAO substrate, a luciferin detection reagent, and assay buffer)

  • Test compounds (dissolved in DMSO)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • White, opaque 96-well microplates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound and positive control in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Enzyme and Substrate Preparation:

    • Thaw the recombinant MAO-A and MAO-B enzymes on ice.

    • Dilute the enzymes to their optimal working concentration in the provided assay buffer.

    • Prepare the MAO substrate solution according to the kit manufacturer's instructions.

  • Assay Protocol:

    • Add 5 µL of the diluted test compounds or controls to the wells of the 96-well plate. Include a "no compound" control (DMSO only).

    • Add 20 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzymes.

    • Initiate the enzymatic reaction by adding 25 µL of the MAO substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and generate the luminescent signal by adding 50 µL of the luciferin detection reagent to each well.

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no compound" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against both MAO-A and MAO-B.

    • Calculate the selectivity index (SI) for MAO-B inhibition by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Add_Compound Add Compounds to Plate Compound_Prep->Add_Compound Enzyme_Prep Enzyme & Substrate Preparation Add_Enzyme Add MAO-A or MAO-B Enzyme_Prep->Add_Enzyme Incubate1 Incubate (15 min) Add_Enzyme->Incubate1 Add_Substrate Add MAO Substrate Incubate1->Add_Substrate Incubate2 Incubate (60 min) Add_Substrate->Incubate2 Add_Detection Add Detection Reagent Incubate2->Add_Detection Incubate3 Incubate (20 min) Add_Detection->Incubate3 Read_Plate Measure Luminescence Incubate3->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 & Selectivity Plot_Curve->Calc_IC50

Caption: Workflow for the in vitro determination of MAO-A and MAO-B inhibition.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential differences between this compound and its chloro, bromo, and iodo analogs. While a definitive comparison requires direct experimental data, the principles of medicinal chemistry and SAR from related compound series allow for the formulation of a strong hypothesis:

  • This compound is likely to be a potent and highly selective MAO-B inhibitor, making it a promising candidate for further investigation in the context of neurodegenerative diseases like Parkinson's.

  • The other halogenated analogs, while also expected to be potent MAO inhibitors, may exhibit reduced selectivity for MAO-B.

The provided experimental protocol offers a clear path for researchers to empirically test this hypothesis and generate the quantitative data needed to make informed decisions in their drug discovery programs. Further studies should also include in vitro ADME (absorption, distribution, metabolism, and excretion) profiling and in vivo pharmacokinetic and pharmacodynamic assessments to fully characterize these promising compounds.

References

  • Biosynth. (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

  • Main-track. 5-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride.

Sources

A Comparative Guide to Validating the Purity of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The chemical purity of a compound like 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key building block in medicinal chemistry, directly influences experimental outcomes, from reaction yields to pharmacological activity. This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of this compound, offering both theoretical grounding and practical, field-proven protocols.

The structure of this compound presents unique analytical considerations. It is a chiral primary amine hydrochloride salt containing a fluorine atom. A comprehensive purity assessment, therefore, must confirm not only the chemical identity and the absence of process-related impurities but also establish the correct elemental composition and enantiomeric excess. This necessitates a multi-pronged approach, as no single technique can provide a complete purity profile.

Orthogonal Analytical Workflow for Purity Determination

A self-validating system for purity analysis relies on the principle of orthogonality, where each technique measures a different physicochemical property of the compound. For this compound, a robust workflow integrates chromatographic, spectroscopic, and elemental analyses.

A Comparative Guide to the Enantiomeric Excess Determination of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Purity

In the synthesis of active pharmaceutical ingredients (APIs), the control of stereochemistry is not a matter of academic curiosity but a fundamental requirement for safety and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. 5-fluoro-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in the development of novel therapeutics. Consequently, the accurate and precise determination of its enantiomeric excess (ee) is a non-negotiable step in process development, quality control, and regulatory submission.

This guide provides an in-depth comparison of the principal analytical techniques used for this purpose. We move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge. The protocols described are designed to be self-validating systems, grounded in established scientific principles and supported by authoritative references.

Core Analytical Strategies: A Comparative Overview

The determination of enantiomeric excess for a primary amine like 5-fluoro-2,3-dihydro-1H-inden-1-amine is typically approached via three main analytical platforms: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique combination of resolution, sensitivity, and throughput, and the optimal choice is dictated by the specific analytical requirements.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric purity assessment.[1][2] Its strength lies in the vast library of available chiral stationary phases (CSPs) that can be screened to find optimal separation conditions.

Principle of Separation

Enantiomers are separated based on their differential, transient interactions with the chiral stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, create diastereomeric complexes with different energy levels. This energy difference results in varying retention times, allowing for baseline resolution of the two enantiomers. For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most effective.

Experimental Protocol: Chiral HPLC
  • Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column Selection: Begin screening with a polysaccharide-based CSP, such as one based on cellulose-tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: Typically operated in normal-phase mode. A common starting point is a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Additive: To improve peak shape and reduce tailing associated with the basic amine group, add a small percentage (e.g., 0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase.

  • Flow Rate: Typically set between 0.5 and 1.0 mL/min.

  • Detection: Monitor at a wavelength where the analyte exhibits strong absorbance, such as 265 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Performance Characteristics
ParameterTypical Performance Data
Stationary Phase Cellulose-based CSP
Mobile Phase Hexane:Isopropanol:DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Retention Time (Enantiomer 1) ~7.8 min
Retention Time (Enantiomer 2) ~9.2 min
Resolution (Rs) > 2.0
Limit of Quantification (LOQ) ~0.05% of the minor enantiomer
Visualization: Chiral HPLC Workflow

cluster_prep Preparation cluster_hplc Chromatographic Separation cluster_data Quantification Prep Dissolve Amine Sample in Mobile Phase Inject Inject onto HPLC System Prep->Inject Column Chiral Stationary Phase (Forms Transient Diastereomeric Complexes) Inject->Column Separate Differential Retention and Elution Column->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas (A1 and A2) Detect->Integrate Calculate Calculate ee%: [(A1 - A2) / (A1 + A2)] * 100 Integrate->Calculate

Caption: Standard workflow for ee% determination by Chiral HPLC.

Chiral Gas Chromatography (GC): High-Resolution for Volatile Analytes

For analytes that are volatile and thermally stable, or can be made so via derivatization, chiral GC offers exceptional resolving power and sensitivity.[3] Given that 1-aminoindanes have been successfully analyzed by this technique, it is a strong candidate for 5-fluoro-2,3-dihydro-1H-inden-1-amine.[4]

Principle of Separation

The mechanism is analogous to chiral HPLC, but occurs in the gas phase. The analyte partitions between the inert carrier gas and a CSP coated on the inside of a capillary column. Substituted cyclodextrins are the most common CSPs for chiral GC, providing a hydrophobic cavity and a hydrophilic outer surface that create a chiral environment for selective interactions.[3][4] To enhance volatility and prevent undesirable interactions with the column, primary amines are often derivatized, for instance, by acylation (e.g., with trifluoroacetic anhydride).

Experimental Protocol: Chiral GC
  • Derivatization: In a vial, react the amine sample with an excess of trifluoroacetic anhydride (TFAA) in a suitable solvent like dichloromethane for 15-30 minutes. Quench the reaction and remove the solvent.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column Selection: A capillary column coated with a derivatized cyclodextrin stationary phase (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[4]

  • Carrier Gas: Hydrogen or Helium, at an optimized linear velocity.

  • Temperature Program: Isothermal analysis (e.g., 120-150 °C) or a slow temperature ramp to optimize resolution.[4]

  • Injection: Use a split injection to avoid column overloading.

  • Sample Preparation: Dissolve the derivatized residue in a non-polar solvent (e.g., hexane) for injection.

Data Presentation: GC Performance Characteristics
ParameterTypical Performance Data
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)
Stationary Phase Derivatized β-cyclodextrin
Oven Temperature 130 °C (Isothermal)
Retention Time (Derivative 1) ~25.4 min
Retention Time (Derivative 2) ~26.5 min
Resolution (Rs) > 2.5
Limit of Quantification (LOQ) ~0.05% of the minor enantiomer
Visualization: GC Derivatization and Analysis Logic

Analyte Chiral Amine (Polar, Low Volatility) Product Trifluoroacetamide Derivative (Non-polar, High Volatility) Analyte->Product + Reagent TFAA (Acylating Agent) Reagent->Product + GC Injection & Separation on Chiral GC Column Product->GC Improves Chromatography

Caption: Derivatization is key to successful Chiral GC analysis of amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Chromatogram-Free Approach

NMR spectroscopy provides a fundamentally different approach, allowing for the direct observation and quantification of enantiomers in solution without physical separation. This is achieved by converting the enantiomeric pair into a mixture of diastereomers, which are inherently non-equivalent in the NMR spectrum.

Principle of Differentiation

This conversion can be achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The chiral amine is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form stable diastereomers. These diastereomers will have at least one set of corresponding nuclei in chemically different environments, leading to separate, resolvable signals in the ¹H or ¹⁹F NMR spectrum.[5]

  • Chiral Solvating Agents (CSAs): The amine is mixed with an enantiomerically pure CSA (e.g., (R)-1,1'-bi-2-naphthol, BINOL) in the NMR tube.[6] This forms rapidly equilibrating, transient diastereomeric complexes via non-covalent interactions. This association is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.

Given that the target analyte contains a fluorine atom, ¹⁹F NMR is a particularly powerful option, as it provides a clean spectral window and high sensitivity.[5][7]

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz), preferably with a fluorine probe.

  • Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the amine sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Toluene-d₈).

  • CSA Addition: Add 1.0 to 1.5 equivalents of an enantiomerically pure CSA (e.g., (S)-BINOL).

  • Acquisition: Acquire a high-resolution ¹⁹F NMR spectrum. A ¹H spectrum can also be acquired.

  • Data Processing: The two enantiomers should give rise to two distinct signals in the ¹⁹F spectrum. Carefully integrate the area of both signals. The enantiomeric excess is calculated directly from the integral ratio.

Data Presentation: NMR Performance Characteristics
ParameterTypical Performance Data (¹⁹F NMR)
Method Chiral Solvating Agent (CSA)
Agent (S)-BINOL
Solvent Toluene-d₈
Chemical Shift Difference (Δδ) 0.05 - 0.2 ppm
Accuracy ± 1-2%
Limit of Quantification (LOQ) ~2-5% of the minor enantiomer

Final Comparison and Expert Recommendations

FeatureChiral HPLCChiral GCNMR with CDA/CSA
Resolution ExcellentExcellentGood
Sensitivity (LOQ) Very High (<0.1%)Very High (<0.1%)Moderate (~2-5%)
Accuracy HighHighGood
Sample Throughput ModerateHigh (with autosampler)Low
Method Development Can be iterativeRequires derivatization stepRelatively fast
Non-destructive YesNoYes
Primary Use Case Accurate QC, method validation, impurity profiling High-throughput screening, routine analysis Orthogonal verification, structural confirmation
Authoritative Insights:
  • For Rigorous Quality Control and Regulatory Filings: Chiral HPLC is the undisputed method of choice. Its high accuracy, sensitivity for trace enantiomer detection, and established validation protocols make it ideal for release testing and stability studies.

  • For High-Throughput Process Screening: Once a robust derivatization protocol is established, Chiral GC offers superior speed and throughput, making it highly suitable for screening multiple samples during reaction optimization or process development.

  • For Unambiguous Confirmation: NMR serves as an excellent orthogonal technique. In cases of dispute or for confirming the identity of peaks in a chromatogram, the direct spectroscopic evidence provided by NMR is invaluable. The use of ¹⁹F NMR for this specific molecule is particularly advantageous due to the inherent fluorine label.

Ultimately, a comprehensive analytical strategy may leverage more than one of these techniques. For instance, HPLC could be used as the primary release method, with NMR employed as a secondary, confirmatory technique to provide a complete and defensible analytical data package.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.Nature Protocols.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.Journal of Chemical Education.
  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.ResearchGate.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H.RSC Publishing.
  • New GC investigation of chiral amine separation.Wiley Analytical Science.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.PubMed.
  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines.PMC - NIH.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.Herald Scholarly Open Access.
  • A Guide to the Analysis of Chiral Compounds by GC.Restek.
  • Chiral HPLC Separations.Phenomenex.
  • Chiral Chromatography Frequently Asked Questions.Sigma-Aldrich.

Sources

A Comparative Pharmacological Guide to Fluoro- and Chloro-Aminoindanes for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacological properties of fluoro- and chloro-substituted aminoindanes. It is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands and novel psychoactive substances. This document synthesizes current scientific literature to offer a comprehensive overview of their synthesis, receptor binding profiles, and functional activities, supported by experimental data and protocols.

Introduction: The Aminoindane Scaffold - A Platform for Neuromodulation

The 2-aminoindane framework represents a conformationally constrained analog of phenethylamine, a core structure in many psychoactive compounds.[1] This structural rigidity has made aminoindanes a valuable tool in medicinal chemistry for probing the structure-activity relationships of monoamine transporters.[2] Initially explored for therapeutic applications such as bronchodilators and anti-Parkinsonian agents, aminoindanes have more recently emerged as a significant class of new psychoactive substances (NPS), often marketed as substitutes for drugs like MDMA ("ecstasy").[1][3][4]

Their primary mechanism of action involves interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, acting as either uptake inhibitors or releasing agents.[5][6] The nature and position of substituents on the indane ring system profoundly influence their potency and selectivity for these transporters, thereby shaping their overall pharmacological and toxicological profiles. Halogenation, particularly with fluorine and chlorine, is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on a critical comparison of these two halogenated series.

The Influence of Halogenation: A Comparative Overview

The introduction of a halogen atom into the aminoindane scaffold can significantly alter its electronic and lipophilic properties, thereby influencing its interaction with biological targets.

  • Fluorine: Due to its small size and high electronegativity, fluorine can form strong carbon-fluorine bonds, often enhancing metabolic stability.[7] It can also alter the acidity of nearby functional groups and participate in hydrogen bonding, which can impact receptor binding affinity.[8] The effects of fluorination can be complex and position-dependent, sometimes leading to either an increase or decrease in activity.[8][9]

  • Chlorine: Chlorine is larger and less electronegative than fluorine but is more lipophilic.[10] The introduction of chlorine can enhance membrane permeability and may lead to different binding interactions within the receptor pocket compared to fluorine.[11] Chlorination has been a successful strategy in the development of various pharmaceuticals.[10]

The following sections will delve into the specific pharmacological data available for fluoro- and chloro-aminoindanes, highlighting the consequences of these fundamental chemical differences.

Head-to-Head Comparison: Receptor Binding Affinities and Transporter Interactions

The primary molecular targets of aminoindanes are the monoamine transporters. The affinity for these transporters is a key determinant of their pharmacological effects. While direct comparative studies between a specific fluoro- and its corresponding chloro-aminoindane are limited in the public domain, we can synthesize data from various sources to draw meaningful comparisons of halogenated aminoindanes with other derivatives.

Table 1: Monoamine Transporter Inhibition/Release Potency (IC₅₀/EC₅₀ in nM) of Representative Aminoindanes

CompoundSERTDATNETPrimary ActionReference(s)
2-Aminoindane (2-AI)>10,00024747Releaser[5]
5-Iodo-2-aminoindane (5-IAI)1282,750540Releaser[6]
5,6-Methylenedioxy-2-aminoindane (MDAI)1081,060510Releaser[6]

Generally, substitutions on the aromatic ring of 2-aminoindane tend to increase potency at SERT while decreasing it at DAT and NET.[5][12] For instance, 2-AI itself is a selective substrate for NET and DAT, whereas ring-substituted analogs like MDAI show increased SERT activity.[5] It is plausible that both fluoro and chloro substitutions would follow this trend, with the specific position and nature of the halogen dictating the precise selectivity profile.

In Vitro and In Vivo Pharmacological Effects

The interactions with monoamine transporters translate into distinct cellular and behavioral effects.

In Vitro Effects: Monoamine Release and Uptake Inhibition

Aminoindanes can act as either substrates for monoamine transporters, inducing reverse transport (release), or as inhibitors of uptake. This distinction is crucial for their pharmacological classification.

  • Fluoro-aminoindanes: Based on the broader literature of fluorinated amphetamines, fluorination can modulate the balance between releasing and uptake-inhibiting properties. For example, a comparison of 4-chloro-, 4-bromo-, and 4-fluoroamphetamine showed that all three had effects on brain serotonin metabolism.[13]

  • Chloro-aminoindanes: Similarly, chloro-substitution is expected to influence the interaction with monoamine transporters.

The functional outcome of these interactions is often a surge in synaptic concentrations of serotonin, dopamine, and/or norepinephrine, leading to the observed stimulant and entactogenic effects.

In Vivo Effects: Behavioral and Toxicological Profiles

Animal studies and reports on human use of related aminoindanes provide insights into their potential in vivo effects.

  • Stimulant and Entactogenic Effects: Many aminoindanes produce stimulant and entactogenic (empathy-enhancing) effects.[14] However, compared to their amphetamine counterparts, they are often reported to be less euphoric, which may be attributed to their generally lower potency at the dopamine transporter.[14]

  • Toxicity: A significant concern with aminoindanes, particularly those with potent serotonergic activity, is the risk of serotonin syndrome, especially at high doses or when combined with other serotonergic drugs.[3][4] Fatal intoxications have been reported in connection with aminoindane use.[1] In silico studies on 2-AI and its N-methyl derivative predict potential cardiovascular and pulmonary toxicity.[15] The specific toxicological profiles of fluoro- and chloro-aminoindanes are not well-documented and require further investigation.

Experimental Protocols

To facilitate further research in this area, this section provides standardized protocols for key in vitro assays used to characterize the pharmacology of aminoindanes.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the potency of test compounds to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Workflow: Monoamine Transporter Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT harvest Harvest and resuspend cells in Krebs-HEPES buffer cell_culture->harvest preincubation Pre-incubate cells with test compound or vehicle harvest->preincubation radiolabel Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) preincubation->radiolabel incubation Incubate at room temperature radiolabel->incubation termination Terminate uptake by rapid filtration through glass fiber filters incubation->termination scintillation Quantify radioactivity on filters using liquid scintillation counting termination->scintillation calculation Calculate percent inhibition relative to vehicle control scintillation->calculation ic50 Determine IC50 values using non-linear regression calculation->ic50

Caption: Workflow for determining monoamine transporter uptake inhibition.

Step-by-Step Methodology:

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate culture medium.

  • Cell Preparation: On the day of the assay, wash and resuspend the cells in Krebs-HEPES buffer.

  • Compound Preparation: Prepare serial dilutions of the fluoro- and chloro-aminoindanes in the assay buffer.

  • Assay: a. In a 96-well plate, add the cell suspension. b. Add the test compounds or vehicle control and pre-incubate for 10-20 minutes at room temperature. c. Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin). d. Incubate for a defined period (e.g., 10 minutes) at room temperature. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters with ice-cold assay buffer to remove unbound radiolabel.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curves.

Protocol: In Vitro Monoamine Release Assay

This protocol measures the ability of a test compound to induce the release of preloaded radiolabeled monoamines from synaptosomes.

Workflow: Monoamine Release Assay

G cluster_prep Synaptosome Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis dissect Dissect rat brain regions (e.g., striatum, hippocampus) homogenize Homogenize tissue and prepare crude synaptosomal fraction dissect->homogenize preload Preload synaptosomes with radiolabeled monoamine homogenize->preload wash Wash to remove excess radiolabel preload->wash release Incubate with test compound to induce release wash->release separate Separate synaptosomes from supernatant by centrifugation release->separate scintillation Quantify radioactivity in supernatant and pellet separate->scintillation calculation Calculate percent release scintillation->calculation ec50 Determine EC50 values from concentration-response curves calculation->ec50

Caption: Workflow for measuring monoamine release from synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin) using standard subcellular fractionation techniques.

  • Preloading: Incubate the synaptosomes with a radiolabeled monoamine ([³H]dopamine or [³H]serotonin) to allow for uptake into the vesicles.

  • Washing: Wash the preloaded synaptosomes to remove extracellular radiolabel.

  • Release: Resuspend the synaptosomes in fresh buffer and incubate with various concentrations of the test compounds (fluoro- and chloro-aminoindanes) for a set time (e.g., 30 minutes).

  • Separation: Pellet the synaptosomes by centrifugation.

  • Quantification: Measure the radioactivity in the supernatant (released monoamine) and the pellet (retained monoamine) using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of release for each compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal release).

Conclusion and Future Directions

The halogenation of the aminoindane scaffold with fluorine and chlorine presents a compelling strategy for modulating its pharmacological profile. While direct comparative data is sparse, the known principles of medicinal chemistry suggest that these substitutions can significantly alter selectivity and potency at monoamine transporters. Fluoro- and chloro-aminoindanes likely exhibit distinct pharmacokinetic and pharmacodynamic properties, warranting further investigation.

Future research should focus on the direct, side-by-side comparison of fluoro- and chloro-substituted aminoindanes at various positions on the aromatic ring. Such studies are crucial for a comprehensive understanding of their structure-activity relationships and for accurately assessing their therapeutic potential and toxicological risks. The experimental protocols provided in this guide offer a framework for conducting such vital research.

References

  • 2-Aminoindane - Grokipedia. (n.d.).
  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. ResearchGate. [Link]

  • Substituted 2-aminoindane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC - PubMed Central. [Link]

  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. (2011). PMC - PubMed Central. [Link]

  • Halberstadt, A. L., Kozell, M., Powell, S. B., & Geyer, M. A. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. [Link]

  • 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. (2019). ResearchGate. [Link]

  • Synthesis method of 2-aminoindan or derivatives thereof. (2021).
  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. (2021). PubMed Central. [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes. Frontiers. [Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (2020). PubMed. [Link]

  • Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (2020). PMC - NIH. [Link]

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. (2017). Refubium - Freie Universität Berlin. [Link]

  • Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. (2023). ResearchGate. [Link]

  • New Psychoactive Substances: Piperazines and Aminoindanes. (2022). Encyclopedia.pub. [Link]

  • The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. (2019). PubMed. [Link]

  • FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. (2011). PubMed Central. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central. [Link]

  • Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. (1998). PubMed. [Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. (2016). PMC - PubMed Central. [Link]

  • Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. (1993). PubMed. [Link]

  • In vivo and in vitro effects of fluoroquinolones on lipopolysaccharide-induced pro-inflammatory cytokine production. (2005). PubMed. [Link]

  • Identification of fluorinated (R)-(−)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor. (2018). PMC - PubMed Central. [Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017). Semantic Scholar. [Link]

  • Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017). ORKG Ask. [Link]

  • (PDF) The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. (2019). ResearchGate. [Link]

  • First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. (2026). PubMed. [Link]

  • Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. (1975). PubMed. [Link]

Sources

A Comparative Guide to Biological Target Identification for Fluorinated Inden-1-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Novel Scaffolds

In modern drug discovery, the introduction of novel chemical scaffolds is a critical driver of innovation. Fluorinated inden-1-amine derivatives represent such a class of compounds, merging the advantageous properties of fluorine with a versatile structural backbone. The incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] However, the therapeutic potential of any new compound class can only be realized by understanding its mechanism of action, a process that begins with the definitive identification of its biological target(s).[5][6]

This guide provides an in-depth comparison of leading experimental strategies for identifying the protein targets of novel small molecules like fluorinated inden-1-amine derivatives. We will move beyond simple protocol recitation to explore the underlying principles, inherent trade-offs, and practical considerations for each method. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most effective target identification workflow for their specific research context.

Chapter 1: Foundational Strategies - A Comparative Overview

The journey to identify a small molecule's target can be broadly categorized into two main approaches: affinity-based methods and label-free methods.[5][7] The choice between them is a critical first step, dictated by the chemistry of the compound and the experimental questions being asked.

  • Affinity-Based Methods: These traditional techniques rely on chemically modifying the small molecule (the "bait") to include a handle (e.g., biotin) or to immobilize it on a solid support.[5][8] This bait is then used to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

  • Label-Free Methods: These more recent approaches detect the interaction between a small molecule and its target in a more native state, without requiring any chemical modification of the compound. This is particularly advantageous when the structure-activity relationship (SAR) is unknown or when modification is likely to disrupt binding.

The following table provides a high-level comparison of the primary methodologies discussed in this guide.

FeatureAffinity ChromatographyCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Compound Modification RequiredNot RequiredNot Required
Principle Immobilized ligand captures binding partnersLigand binding alters protein thermal stabilityLigand binding confers protease resistance
Primary Readout Mass Spectrometry (MS)Western Blot / MS / ImmunoassayWestern Blot / MS
Physiological Context Primarily in vitro (cell lysates)In situ (intact cells) or in vitroPrimarily in vitro (cell lysates)
Key Advantage Direct identification of binding proteinsConfirms target engagement in a native cellular environmentDoes not require specific antibodies for initial screening
Key Limitation Modification can abolish activity; risk of non-specific bindersIndirectly identifies targets; requires specific detection methodLimited to protease-accessible targets

Chapter 2: The Workhorse - Affinity Chromatography-Mass Spectrometry

Affinity chromatography remains one of the most widely used methods for target identification due to its directness and robustness.[8][9] The core principle involves covalently attaching your fluorinated inden-1-amine derivative to a solid matrix (e.g., agarose beads) to create an affinity resin.[5][10] The inden-1-amine scaffold is particularly amenable to this, as the primary amine group provides a convenient chemical handle for immobilization without necessarily disrupting the core pharmacophore, although this must be experimentally verified.

Causality Behind Experimental Choices

The success of this technique hinges on the linker used for immobilization. A linker that is too short may cause steric hindrance, preventing proteins from accessing the binding site. Conversely, a linker that is too long and hydrophobic can increase non-specific binding. Polyethylene glycol (PEG) linkers are often a good starting point as they are hydrophilic and flexible.[5]

A crucial control experiment is to compete for binding by co-incubating the lysate with the affinity resin and an excess of the free, unmodified inden-1-amine derivative. A true binding partner will show significantly reduced binding to the resin in the presence of the free competitor, while non-specific binders will be unaffected.

Workflow for Target Identification via Affinity Chromatography

cluster_prep Phase 1: Probe Preparation cluster_exp Phase 2: Affinity Pulldown cluster_analysis Phase 3: Analysis A Synthesize Linker-Modified Inden-1-Amine Derivative B Covalently Couple to Activated Agarose Beads A->B C Block Remaining Active Sites on Beads B->C D Incubate Beads with Cell Lysate C->D E Wash Beads Extensively to Remove Non-Specific Binders D->E F Elute Bound Proteins (e.g., using pH or denaturant) E->F G Separate Proteins (SDS-PAGE) F->G H In-Gel Digestion (e.g., Trypsin) G->H I Identify Peptides by LC-MS/MS H->I J Database Search & Protein Identification I->J

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Experimental Protocol: Affinity Pulldown
  • Immobilization: Covalently couple the linker-modified fluorinated inden-1-amine derivative to NHS-activated Sepharose beads according to the manufacturer's protocol. A typical coupling reaction is performed overnight at 4°C.

  • Blocking: Quench any unreacted active esters on the beads by incubating with a blocking agent like Tris or ethanolamine.

  • Lysate Preparation: Grow cells to ~80% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubation: Incubate the clarified cell lysate (approx. 1-5 mg total protein) with the prepared affinity resin (and a control resin with no coupled ligand) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound.[11]

  • Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent (excess free compound), a low pH buffer (e.g., 0.1 M glycine, pH 2.5), or by directly boiling the beads in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by 1D SDS-PAGE. Visualize the proteins using a sensitive stain like silver stain or Coomassie blue. Excise unique bands present in the experimental lane but absent in the control lane.

  • Identification: Submit the excised gel bands for proteomic analysis by LC-MS/MS to identify the proteins.[9]

Chapter 3: Label-Free Innovation - The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a physiologically relevant setting—the intact cell.[12][13][14] It operates on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[13][15] This thermal stabilization can be measured and is direct evidence of target engagement.

Causality Behind Experimental Choices

The key advantage of CETSA is that it requires no modification of the compound, eliminating any uncertainty about whether a linker or tag interferes with binding.[13] It provides confirmation that the drug can enter the cell and engage its target in the complex cellular milieu. The initial experiment involves a "melt curve," where cells treated with the compound (or a vehicle control) are heated to a range of temperatures. The temperature at which the target protein denatures and aggregates is determined, and a shift in this temperature upon drug treatment indicates binding.[16]

Workflow for CETSA

cluster_treatment Phase 1: Cell Treatment cluster_heating Phase 2: Thermal Challenge cluster_analysis Phase 3: Analysis A Culture Intact Cells B Treat Cells with Compound or Vehicle Control A->B C Aliquot Cell Suspensions B->C D Heat Aliquots to a Range of Temperatures C->D E Cool to Room Temperature D->E F Lyse Cells (e.g., Freeze-Thaw) E->F G Separate Soluble Fraction (Centrifugation) F->G H Detect Soluble Target Protein (e.g., Western Blot, ELISA) G->H I Plot Protein Abundance vs. Temperature H->I

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA Melt Curve
  • Cell Treatment: Plate cells and grow to desired confluency. Treat the cells with the fluorinated inden-1-amine derivative at a final concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[12]

  • Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler, followed by cooling to room temperature for 3 minutes.[12]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant. Analyze the amount of the soluble target protein remaining in each sample using a specific detection method, such as Western blotting or an immunoassay like ELISA or AlphaScreen®.[12][15]

  • Data Analysis: Quantify the band intensities (for Western blot) or signal (for immunoassays) for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples to generate the melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Sample Data: CETSA Isothermal Dose-Response

Once a temperature that causes significant, but not complete, denaturation is identified from the melt curve, an isothermal dose-response fingerprint (ITDRF) can be performed.[16] In this experiment, cells are treated with a range of compound concentrations and heated to a single, fixed temperature.

Compound Conc. (µM)% Soluble Target Protein Remaining (Mean ± SD)
0 (Vehicle)45.2 ± 3.1
0.0148.1 ± 2.8
0.165.7 ± 4.5
188.3 ± 3.9
1092.1 ± 2.5
10093.5 ± 2.1

This data can be used to calculate an EC₅₀ for target engagement inside the cell, providing valuable quantitative information about the compound's potency in a physiological context.

Chapter 4: An Alternative Label-Free Approach - DARTS

Drug Affinity Responsive Target Stability (DARTS) is another innovative label-free method that identifies protein targets by exploiting ligand-induced stabilization.[8][17] However, instead of thermal denaturation, DARTS measures a protein's resistance to proteolysis. The principle is that a protein, when bound by a small molecule, will adopt a more compact conformation that is less susceptible to digestion by proteases.[5]

Comparison with CETSA

DARTS is conceptually similar to CETSA but offers a different experimental path. It is particularly useful when a specific antibody for the target is not available, as the initial screen relies on observing changes in the overall protein banding pattern on an SDS-PAGE gel. Proteins that are "protected" from digestion by the compound will remain as distinct bands, while unprotected proteins will be degraded. These protected bands can then be excised and identified by mass spectrometry.

The primary limitation is that not all protein-ligand interactions will result in a significant change in protease susceptibility. The binding site must be located in a region that, when occupied, sterically hinders a protease cleavage site.

Conclusion: An Integrated Strategy for Target Deconvolution

There is no single "best" method for biological target identification; the optimal strategy is often a combination of approaches. For a novel compound class like fluorinated inden-1-amine derivatives, a logical workflow would be:

  • Hypothesis Generation (Affinity-Based): Use an affinity chromatography approach to generate a list of high-confidence candidate binding proteins. The amine handle on the inden-1-amine scaffold makes it well-suited for this initial exploratory phase.

  • Target Validation (Label-Free): Validate the top candidates from the affinity pulldown using a label-free method like CETSA in intact cells. This step is critical to confirm that the interaction occurs in a physiological context and is not an artifact of the in vitro pulldown.

  • Quantitative Characterization: Use CETSA ITDRF experiments to quantify the potency of target engagement in cells and correlate this with the compound's functional activity in cellular assays.

By integrating the strengths of both affinity-based and label-free methods, researchers can move with confidence from a novel bioactive compound to a validated biological target, paving the way for successful downstream drug development.

References

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Bantscheff, M., et al. (2011). Identification of the targets of biologically active small molecules using quantitative proteomics. Methods in Molecular Biology. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Pai, M. Y., & Lomenick, B. (2017). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Saini, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Henderson, M. J., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

  • Gill, A., & O'Hagan, D. (2015). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery. [Link]

  • Riemma, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • Carlson, D. A., & Coulter, K. L. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology. [Link]

  • Hage, D. S., et al. (2012). Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications. Journal of Chromatographic Science. [Link]

  • GE Healthcare. (n.d.). Affinity Chromatography. [Link]

  • Clonis, Y. D. (Ed.). (2015). Affinity Chromatography: Methods and Protocols. ResearchGate. [Link]

  • Bajda, M., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules. [Link]

  • LibreTexts Chemistry. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Wera, M., & Borys, E. (2022). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules. [Link]

  • Wang, L., et al. (2019). Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds. ACS Omega. [Link]

  • Jaber, F., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia. [Link]

  • Kumar, P., et al. (2018). Novel Interactions of Fluorinated Nucleotide Derivatives Targeting Orotidine 5′-Monophosphate Decarboxylase. Journal of Medicinal Chemistry. [Link]

  • Sun, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • All About Chemistry. (2023). Formation of Imine: Properties and Mechanism. YouTube. [Link]

  • Organic Chemistry with Victor. (2024). Imines and Enamines: Formation and Mechanism. YouTube. [Link]

  • Ashenhurst, J. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

Sources

A Senior Scientist's Guide to the Validation of Enantiomeric Purity in Chiral Amines by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Enantiomers of a chiral amine can exhibit drastically different pharmacological and toxicological profiles. Consequently, the accurate and robust determination of enantiomeric purity is a cornerstone of process development and quality control. While chiral chromatography (HPLC, SFC) is a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, direct, and often faster alternative for quantifying enantiomeric excess (% ee).

This guide provides an in-depth comparison of the primary NMR-based methodologies for validating the enantiomeric purity of chiral amines. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that every analysis is a self-validating system.

The Foundational Principle: Inducing Diastereotopicity

Enantiomers are, by definition, indistinguishable in an achiral environment. Their NMR spectra are identical because the corresponding nuclei in each enantiomer are chemically equivalent. The entire basis of chiral analysis by NMR is to introduce a single, enantiomerically pure chiral auxiliary that interacts with the analyte. This interaction converts the pair of enantiomers into a pair of diastereomers (or diastereomeric complexes), which possess distinct physical and spectral properties.[1][2][3] These newly formed diastereomers will exhibit different chemical shifts (Δδ), allowing for their individual signals to be resolved and integrated, directly revealing the enantiomeric ratio of the original sample.[4]

The two dominant strategies to achieve this are through the formation of stable, covalent bonds with Chiral Derivatizing Agents (CDAs) or through transient, non-covalent interactions with Chiral Solvating Agents (CSAs) .

Method 1: Covalent Modification with Chiral Derivatizing Agents (CDAs)

This is the classic and often most robust approach. A chiral derivatizing agent, such as the widely used α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or "Mosher's acid," is covalently reacted with the chiral amine to form a stable pair of diastereomeric amides.[5]

The Causality Behind the Method: The formation of a covalent bond creates a single, rigid molecular entity for each diastereomer. This rigidity is key, as it locks the spatial relationship between the original chiral center of the amine and the reporter groups on the CDA. In the case of Mosher's acid, the anisotropic effect of its phenyl ring and the presence of the highly sensitive ¹⁹F nucleus in the -CF₃ group provide excellent opportunities for well-resolved signals in both ¹H and ¹⁹F NMR spectra.[2][6]

Workflow for CDA Analysis

CDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis racemic_amine Chiral Amine (R/S Mixture) reaction Derivatization Reaction (Amide Formation) racemic_amine->reaction cda Enantiopure CDA (e.g., (R)-Mosher's Acid Chloride) cda->reaction diastereomers Diastereomer Mixture ((R,R) and (S,R) Amides) reaction->diastereomers Stable Covalent Bond nmr NMR Acquisition (¹H or ¹⁹F) diastereomers->nmr spectrum NMR Spectrum (Two Resolved Signals) nmr->spectrum quant Integration & ee Calculation spectrum->quant

Caption: Workflow for determining enantiomeric purity using a Chiral Derivatizing Agent (CDA).

Experimental Protocol: Mosher's Amide Formation

This protocol outlines the derivatization of a primary or secondary chiral amine using enantiopure Mosher's acid chloride.

  • Preparation : In a clean, dry NMR tube, dissolve ~2-5 mg of the chiral amine sample in 0.6 mL of anhydrous deuterated chloroform (CDCl₃).

  • Base Addition : Add 2-3 equivalents of an anhydrous base, such as pyridine or triethylamine, to act as an acid scavenger.

  • Derivatization : Slowly add ~1.2 equivalents of enantiopure (R)-Mosher's acid chloride to the solution at room temperature.[7] Cap the tube and mix gently.

  • Reaction : Allow the reaction to proceed for 1-4 hours. The reaction progress can be monitored by TLC if necessary. For a robust analysis, the reaction must proceed to completion.

  • Analysis : Directly acquire the ¹H or ¹⁹F NMR spectrum. No work-up is typically required for this direct analysis.

Trustworthiness: The Self-Validating System

The primary risk with the CDA method is kinetic resolution . If the two enantiomers of the amine react with the CDA at different rates, and the reaction is not driven to completion, the resulting ratio of diastereomers will not accurately reflect the initial enantiomeric ratio of the amine.[5]

  • Validation Check 1 : Ensure >99% conversion. This can be confirmed by acquiring a spectrum and ensuring no starting amine is visible, or by using a less-reactive internal standard.

  • Validation Check 2 (Advanced) : To rigorously determine the absolute configuration, prepare two separate samples, one with (R)-Mosher's acid chloride and one with (S)-Mosher's acid chloride.[8] The resulting spectra should be mirror images in terms of signal shifts, providing unambiguous confirmation.

Method 2: Non-Covalent Interactions with Chiral Solvating Agents (CSAs)

This "mix-and-measure" approach is often faster as it avoids a chemical reaction. A chiral solvating agent is added to the NMR sample, where it forms transient, non-covalent diastereomeric complexes with the enantiomers of the chiral amine.[9][10]

The Causality Behind the Method: The interactions responsible for complex formation are typically weak forces like hydrogen bonds, ionic pairing, or π-π stacking.[10] Because these complexes are in rapid exchange with the free, unsolvated amine on the NMR timescale, you do not see separate signals for the bound and free species. Instead, you observe a single, time-averaged signal for each enantiomer. Since the (R)-amine/(S)-CSA complex and the (S)-amine/(S)-CSA complex are diastereomeric, they have different association constants and/or geometries, resulting in two distinct, averaged chemical shifts.[11] The choice of solvent is critical; polar, hydrogen-bonding solvents (like methanol-d₄) will compete with the CSA for the analyte, disrupting the complex formation and reducing or eliminating the chemical shift separation (ΔΔδ). Therefore, non-polar aprotic solvents like CDCl₃ or benzene-d₆ are strongly preferred.[10][12]

Workflow for CSA Analysis

CSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis racemic_amine Chiral Amine (R/S Mixture) mix Mix in NMR Tube (Non-polar Solvent) racemic_amine->mix csa Enantiopure CSA (e.g., (S)-BINOL-Phosphate) csa->mix equilibrium Diastereomeric Complexes (In Rapid Equilibrium) mix->equilibrium Transient Non-covalent Bonds nmr NMR Acquisition (¹H) equilibrium->nmr spectrum NMR Spectrum (Two Averaged, Resolved Signals) nmr->spectrum quant Integration & ee Calculation spectrum->quant

Caption: Workflow for determining enantiomeric purity using a Chiral Solvating Agent (CSA).

Experimental Protocol: Analysis with a BINOL-derived Phosphoric Acid

(R)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate is a highly effective CSA for amines.[11]

  • Preparation : In a clean NMR tube, dissolve ~2-5 mg of the chiral amine sample in 0.6 mL of CDCl₃.

  • Addition of CSA : Add 1.5-2.0 equivalents of the enantiopure CSA directly to the tube.

  • Mixing : Cap the tube and invert several times to ensure a homogenous solution.

  • Analysis : Acquire the ¹H NMR spectrum. It is advisable to acquire spectra at different temperatures (e.g., 298 K and 273 K) as lower temperatures can sometimes improve signal resolution by shifting the binding equilibrium.

Trustworthiness: The Self-Validating System

The CSA method is non-destructive, meaning the sample can be recovered, and it is not susceptible to kinetic resolution. However, the observed chemical shift difference (ΔΔδ) is highly dependent on experimental conditions.

  • Validation Check 1 : Ensure baseline resolution of the diagnostic signals. If peaks are overlapped, the integration and resulting % ee will be inaccurate.

  • Validation Check 2 : Vary the concentration of the CSA. The chemical shifts should change, but the integrated ratio (% ee) must remain constant. This confirms that the observed signals are indeed from the diastereomeric complexes and that the quantification is reliable.

Comparative Guide: Selecting the Appropriate Method

The choice between a CDA and a CSA is driven by the specific requirements of the analysis, including sample availability, required robustness, and desired speed.

FeatureChiral Derivatizing Agent (CDA)Chiral Solvating Agent (CSA)
Principle Covalent bond formation to create stable diastereomers.[1]Non-covalent complex formation in rapid equilibrium.[9]
Sample Prep Chemical reaction required (1-4 hours).[7]Simple mixing ("mix-and-measure," < 5 mins).[10]
Sample Integrity Destructive; sample is chemically altered.Non-destructive; sample can be recovered.
Primary Risk Kinetic Resolution : Incomplete reaction can yield inaccurate ee.[5]Poor Resolution : ΔΔδ is sensitive to solvent, temp, & conc.[10][12]
Signal Separation (ΔΔδ) Often large and consistent due to rigid structure.Variable, can be small; requires optimization.
Best For... Method validation, establishing absolute configuration, complex molecules.High-throughput screening, precious samples, rapid checks.

Conclusion

References

  • NMR detection of chirality and enantiopurity of amines by using benzene tricarboxamide-based hydrogelators as chiral solvating agents. New Journal of Chemistry.

  • Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. Molecules.

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances.

  • Chiral derivatizing agent. Grokipedia.

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters.

  • Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Derivatizing Agents. BenchChem.

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules.

  • Chiral derivatizing agent. Wikipedia.

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Organic-Chemistry.org.

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.

  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. BenchChem.

  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides. BenchChem.

  • ¹H NMR spectra of the derivatization of racemic primary amine 2 a (red...) ResearchGate.

  • Mosher's Acid. The Retort.

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate.

  • Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate.

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst.

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.

Sources

A Comparative Guide to the Stereochemical Assignment of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern chemistry. The spatial arrangement of atoms in a molecule can dictate its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the principal analytical techniques for assigning the absolute configuration of chiral amines, with a specific focus on 5-fluoro-2,3-dihydro-1H-inden-1-amine and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most fitting strategy for your research endeavors.

The Criticality of Absolute Configuration in Drug Development

The "chiral switch," the development of single-enantiomer drugs from existing racemates, has become a significant trend in the pharmaceutical industry. This shift is driven by the recognition that often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] Therefore, the precise and reliable determination of the absolute configuration of chiral drug candidates and their intermediates, such as the title compounds, is not merely an academic exercise but a critical regulatory and safety requirement.

A Comparative Overview of Key Methodologies

The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the presence of suitable chromophores, the quantity of material available, and access to specialized instrumentation. Here, we compare the most robust and widely adopted techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs).

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[2][3]Differential absorption of left and right circularly polarized infrared light.[4][5]Differential absorption of left and right circularly polarized UV-Vis light.[6][7]Formation of diastereomers with distinct NMR spectra.[8][9][10]
Sample Requirement High-quality single crystal (typically >0.1 mm).[11] Challenging for oils or amorphous solids.2-15 mg of sample (recoverable), can be a neat liquid, oil, or in solution.[12]Microgram quantities in solution, requires a chromophore near a stereocenter.1-5 mg of sample per diastereomer.
Analysis Time Days to weeks (including crystal growth).1-12 hours for data acquisition, plus computational time.[13]Minutes to hours.4-6 hours of active effort over 1-2 days.[14]
Key Advantage Provides the complete 3D structure, considered the "gold standard."[2]Applicable to a wide range of molecules in solution, no crystallization needed.[13][15]High sensitivity, requires minimal sample.Widely accessible instrumentation (NMR).
Key Limitation The absolute requirement for a high-quality single crystal.[11][16]Requires computational modeling (DFT) for interpretation.[1][15]Limited to molecules with suitable chromophores. The exciton chirality method requires at least two.[7][17]Requires chemical derivatization, which may not be straightforward for all substrates.

In-Depth Analysis of Methodologies

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a well-ordered crystal lattice.[2]

Causality of Experimental Choices: For 5-fluoro-2,3-dihydro-1H-inden-1-amine derivatives, obtaining a salt with a chiral acid of known absolute configuration can facilitate both crystallization and the determination of the absolute stereochemistry of the amine.[2] The presence of the fluorine atom can be advantageous for the determination of the Flack parameter, which is a critical value in confirming the absolute structure.[18]

Experimental Protocol: Co-crystallization for Absolute Configuration Determination

  • Salt Formation: React the enantiomerically pure 5-fluoro-2,3-dihydro-1H-inden-1-amine derivative with an equimolar amount of a chiral acid of known absolute configuration (e.g., (R)-(-)-mandelic acid or a camphor-based acid) in a suitable solvent like ethanol or methanol.

  • Crystallization: Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of the resulting salt.[19][20] The key is to allow the crystals to form slowly to ensure high quality.[21]

  • Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects.[21] The optimal size is typically around 0.1-0.3 mm in all dimensions.[11]

  • Data Collection: Mount the crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data, ensuring to measure the intensities of both Friedel pairs for the determination of the absolute configuration.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. Refine the structural model and determine the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.[18]

G cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 X-ray Diffraction Amine Chiral Amine Derivative Salt Diastereomeric Salt Formation Amine->Salt Chiral_Acid Chiral Acid (known config.) Chiral_Acid->Salt Crystal Single Crystal Growth Salt->Crystal Data_Collection Data Collection Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration (Flack Parameter) Structure_Solution->Absolute_Config

Caption: Workflow for absolute configuration determination by X-ray crystallography via co-crystallization.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] Since enantiomers have mirror-image VCD spectra, this technique is a powerful tool for determining absolute configuration in solution, circumventing the need for crystallization.[13][15] The interpretation of VCD spectra relies on a comparison with quantum chemical calculations.[1][15]

Causality of Experimental Choices: VCD is particularly well-suited for molecules that are difficult to crystallize or for confirming the stereochemistry of intermediates in a synthetic sequence. For 5-fluoro-2,3-dihydro-1H-inden-1-amine, the rigid bicyclic core reduces conformational flexibility, which simplifies the computational analysis and leads to more reliable assignments.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure amine derivative in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M.[4]

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. Data collection times can range from a few hours to overnight to achieve a good signal-to-noise ratio.[4][13]

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational chemistry software.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is R. If they are opposite, the configuration is S.[1]

G cluster_0 Experimental cluster_1 Computational Sample Chiral Amine in Solution VCD_Measurement Measure Experimental VCD Spectrum Sample->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison Conformational_Search Conformational Search DFT_Calculation DFT Calculation (Geometry, Freq, VCD) Conformational_Search->DFT_Calculation Boltzmann_Averaging Boltzmann-Averaged Calculated Spectrum DFT_Calculation->Boltzmann_Averaging Boltzmann_Averaging->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for VCD-based absolute configuration determination.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): A Widely Accessible Method

This indirect NMR-based method involves the reaction of the chiral amine with a chiral derivatizing agent to form a mixture of diastereomers.[9] These diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts can be used to determine the absolute configuration of the original amine.[8][10] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic and widely used CDA for this purpose.[14][22]

Causality of Experimental Choices: The Mosher's amide method is a robust choice when X-ray crystallography is not feasible and a VCD spectrometer is unavailable. The presence of the fluorine atom in the 5-fluoro-2,3-dihydro-1H-inden-1-amine backbone and the CF3 group in Mosher's acid allows for the use of 19F NMR, which can offer a cleaner spectrum and greater chemical shift dispersion compared to 1H NMR.[22]

Experimental Protocol: Modified Mosher's Amide Analysis

  • Diastereomer Synthesis:

    • In two separate NMR tubes, react a small amount (1-2 mg) of the enantiomerically pure amine with (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d5) in an appropriate deuterated solvent (e.g., CDCl3).[23]

  • NMR Analysis:

    • Acquire high-resolution 1H and/or 19F NMR spectra for both diastereomeric amides.

  • Data Analysis and Configuration Assignment:

    • Identify corresponding signals in the two spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons or fluorine atoms on either side of the newly formed stereocenter.

    • Based on the established Mosher's model for amides, a positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.[24][14]

G Amine Chiral Amine R_Amide (R)-Mosher Amide Amine->R_Amide S_Amide (S)-Mosher Amide Amine->S_Amide R_Mosher (R)-Mosher's Acid Chloride R_Mosher->R_Amide S_Mosher (S)-Mosher's Acid Chloride S_Mosher->S_Amide NMR Acquire 1H/19F NMR Spectra R_Amide->NMR S_Amide->NMR Analysis Calculate Δδ (δS - δR) NMR->Analysis Assignment Assign Absolute Configuration Analysis->Assignment

Caption: Workflow for Mosher's amide analysis for absolute configuration determination.

Conclusion: An Integrated Approach

The determination of the absolute configuration of 5-fluoro-2,3-dihydro-1H-inden-1-amine derivatives, and indeed any chiral molecule, is a critical step in chemical research and development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. In such cases, solution-state techniques like VCD and NMR with chiral derivatizing agents offer powerful and reliable alternatives. VCD provides a non-invasive approach for molecules in their native solution state, while NMR-based methods are highly accessible. The choice of the most appropriate technique will depend on the specific properties of the molecule and the resources available. In many cases, the use of two independent methods provides the highest level of confidence in the stereochemical assignment.

References

  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR.
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Chiral reagents for the determination of enantiomeric excess and absolute configur
  • Mosher's acid. Wikipedia.
  • A convenient method for the determination of the absolute configur
  • HPLC-based method for determination of absolute configur
  • Chiral deriv
  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differenti
  • Assignment of absolute configuration using chiral reagents and NMR spectroscopy.
  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determin
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt form
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods. Benchchem.
  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed.
  • The use of X-ray crystallography to determine absolute configuration.
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. NIH.
  • Absolute configuration of complex chiral molecules. Spark904.
  • ECD exciton chirality method today: a modern tool for determining absolute configur
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich.
  • Electronic Circular Dichroism. Encyclopedia.pub.
  • X-ray crystallography. Wikipedia.
  • Video: Growing Crystals for X-ray Diffraction Analysis. JoVE.

Sources

A Senior Application Scientist's Guide to Chiral HPLC Method Development for the Enantioselective Separation of 5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiopurity in Drug Development

In modern pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. The enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1][2] 5-fluoro-2,3-dihydro-1H-inden-1-amine is a key chiral building block in the synthesis of various pharmacologically active compounds. Its primary amine functional group, situated on a stereogenic center within a rigid cyclic structure, makes it a prime candidate for enantioselective interactions with biological targets. Consequently, the ability to resolve and quantify its enantiomers is a critical requirement for quality control, regulatory compliance, and the development of safe and effective single-enantiomer drugs.[2]

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 5-fluoro-2,3-dihydro-1H-inden-1-amine. As a Senior Application Scientist, my objective is to not only present established protocols for structurally similar compounds but also to elucidate the scientific rationale behind method selection and optimization, empowering researchers to develop robust and reliable analytical methods.

Understanding the Analyte: Physicochemical Properties

A successful chiral separation strategy begins with an understanding of the analyte's properties. 5-fluoro-2,3-dihydro-1H-inden-1-amine is a primary amine with a predicted pKa of approximately 9.16.[3][4] This basicity is a key factor in method development. The primary amine group is prone to strong interactions with residual silanols on silica-based chiral stationary phases (CSPs), which can lead to poor peak shape and reduced resolution. Therefore, the use of a basic mobile phase additive is essential to mitigate these undesirable interactions.

Comparison of Chiral Stationary Phases (CSPs) for Primary Amine Separation

The cornerstone of any chiral HPLC method is the selection of an appropriate CSP.[1] For primary amines like 5-fluoro-2,3-dihydro-1H-inden-1-amine, polysaccharide-based and cyclofructan-based CSPs are the most successful and versatile choices.[1]

  • Polysaccharide-Based CSPs: These are derived from amylose and cellulose that have been functionalized with various phenylcarbamate derivatives. They offer broad enantioselectivity and are effective for a wide range of chiral compounds, including primary amines.[1][5] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The analyte fits into chiral grooves or cavities on the polysaccharide backbone, and subtle differences in the fit of each enantiomer lead to differential retention.

  • Cyclofructan-Based CSPs: These CSPs have demonstrated a high success rate for the separation of primary amines, particularly in the polar organic mode.[1] The cyclofructan structure contains multiple chiral centers and functional groups that can engage in various intermolecular interactions, leading to effective chiral recognition.

Below is a comparative table of recommended starting methods for structurally analogous compounds, which serve as excellent starting points for the method development of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Chiral Stationary Phase (CSP) Analyte Mobile Phase Flow Rate (mL/min) Temperature (°C) Detection Reference
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))1-Amino-2-indanoln-Hexane / Isopropanol / Ethanol (80:15:5, v/v/v)1.025UV[6]
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))1-Methylindan-2-onen-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)1.025UV[7]
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))1-Methylindan-2-onen-Hexane / Isopropanol (95:5, v/v)1.025UV[7]
Generic Polysaccharide CSPs General Primary Aminesn-Hexane / 2-Propanol (90:10, v/v) + 0.1% Diethylamine1.025UV[8]

Chiral Method Development Workflow

The development of a chiral HPLC method is often an empirical process that requires systematic screening of columns and mobile phases.[9][10] The following workflow provides a logical and efficient approach to developing a robust method for 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Define Analyte (5-fluoro-2,3-dihydro-1H-inden-1-amine) Select_CSPs Select CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Start->Select_CSPs Select_MPs Select Mobile Phases (Normal & Polar Organic) Select_CSPs->Select_MPs Screening Perform Screening Runs Select_MPs->Screening Evaluate Evaluate Results (Resolution, Peak Shape) Screening->Evaluate Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additive) Evaluate->Optimize_MP Sub-optimal Separation Validation Method Validation (ICH Guidelines) Evaluate->Validation Optimal Separation Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Optimize_Params->Evaluate Final_Method Final Robust Method Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the chiral separation of 5-fluoro-2,3-dihydro-1H-inden-1-amine enantiomers based on methods for structurally similar compounds.[6][7]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample: A solution of racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions

Parameter Condition Rationale
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)Normal phase mode often provides the best selectivity for polysaccharide CSPs. IPA is the polar modifier, and DEA is a crucial basic additive to suppress silanol interactions and ensure good peak shape for the basic analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.
Detection Wavelength 265 nmBased on the UV absorbance of the phenyl ring. This should be optimized by running a UV scan of the analyte.
Injection Volume 10 µLThis can be adjusted based on the sample concentration and detector sensitivity.

3. Procedure

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-Hexane, 2-Propanol, and Diethylamine. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine in the mobile phase to achieve a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Peak Identification: If available, inject standards of the individual enantiomers to confirm the elution order.

4. Optimization Strategy

  • Resolution: If the resolution is insufficient, adjust the ratio of n-Hexane to 2-Propanol. Decreasing the percentage of 2-Propanol will generally increase retention times and may improve resolution.

  • Peak Shape: If peak tailing is observed, the concentration of Diethylamine can be slightly increased (e.g., to 0.2%).

  • Analysis Time: If the retention times are excessively long, the percentage of 2-Propanol can be increased to reduce the analysis time, but this may compromise resolution.

Conclusion

The enantioselective separation of 5-fluoro-2,3-dihydro-1H-inden-1-amine is a critical analytical task that can be successfully achieved through a systematic method development approach using polysaccharide-based chiral stationary phases. By understanding the analyte's physicochemical properties and the principles of chiral recognition, researchers can efficiently screen and optimize HPLC methods to achieve baseline separation of the enantiomers. The methods and protocols presented in this guide provide a solid foundation for developing a robust and reliable analytical method suitable for quality control and regulatory submission in the pharmaceutical industry.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Al-Majed, A. R., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-fluoro-2,3-dihydro-1H-inden-1-amine. This scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting key enzymes and receptors in the central nervous system (CNS). We will objectively compare the performance of various analogs, supported by experimental data, to elucidate the chemical modifications that govern potency and selectivity. The primary focus will be on two major therapeutic targets: Monoamine Oxidase B (MAO-B) and the Dopamine D2 Receptor (D2R).

The 5-Fluoro-1-Indanamine Scaffold: A Privileged Core

The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) framework is a rigid analog of phenethylamine, a core structural motif in many neurotransmitters and psychoactive drugs. This conformational constraint is a key strategic element in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.

The introduction of a fluorine atom at the 5-position is a deliberate and common medicinal chemistry tactic. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking metabolically labile positions from oxidative degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Binding Affinity: Fluorine can alter the acidity of nearby protons (e.g., the amine) or participate in favorable electrostatic or hydrogen bonding interactions with the target protein, enhancing binding affinity.

  • Lipophilicity: A fluoro-substituent increases local lipophilicity, which can improve membrane permeability and facilitate passage across the blood-brain barrier (BBB), a critical feature for CNS-acting drugs.

General Synthetic Strategies

The synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine analogs typically commences from a commercially available fluorinated phenylpropanoic acid. The core indanone is formed via an intramolecular Friedel-Crafts cyclization, which is then converted to the target amine. Subsequent derivatization on the primary amine allows for the exploration of the SAR.

G cluster_0 Synthesis Workflow A 3-(3-Fluorophenyl)propanoic acid B 5-Fluoro-1-indanone A->B Intramolecular Friedel-Crafts Cyclization C 5-Fluoro-1-indanone Oxime B->C Oximation (e.g., NH2OH·HCl) D 5-Fluoro-2,3-dihydro-1H-inden-1-amine C->D Reduction (e.g., H2/Pd-C) E N-Substituted Analogs D->E Reductive Amination or Amide Coupling, etc.

Caption: General synthetic workflow for 5-fluoro-1-indanamine analogs.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a representative synthesis of the parent 5-fluoro-2,3-dihydro-1H-inden-1-amine scaffold.

Step 1: Synthesis of 5-Fluoro-1-indanone (B)

  • To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid (A), cautiously add 20 mL of a strong acid catalyst like chlorosulfonic acid or polyphosphoric acid at 0 °C.[1]

  • Stir the mixture at room temperature, allowing it to warm gradually. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice melts completely.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-fluoro-1-indanone. Purify via column chromatography if necessary.

Step 2: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine (D)

  • Dissolve the 5-fluoro-1-indanone (B) in ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate.

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed, to form the oxime (C).

  • After cooling, remove the solvent under reduced pressure. Add water and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to obtain the crude oxime.

  • Dissolve the crude oxime in a suitable solvent (e.g., methanol or acetic acid) and subject it to catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst) or treat with a reducing agent like Zinc dust in acetic acid.

  • After the reaction is complete, filter the catalyst and neutralize the reaction mixture.

  • Extract the product, dry the organic layer, and concentrate to yield the racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine (D).

Comparative SAR Analysis at Key CNS Targets

Monoamine Oxidase B (MAO-B) Inhibitors

MAO-B is a crucial enzyme in the brain responsible for the degradation of dopamine.[2] Its inhibition increases dopamine levels, making it a validated therapeutic strategy for Parkinson's disease.[3][4] The drug rasagiline, an N-propargyl-1-aminoindan, is a potent MAO-B inhibitor. Analogs of 5-fluoro-1-indanamine have been designed based on the rasagiline scaffold.

A key strategy has been to link the 1-aminoindan core to various hydrophobic fragments, which may target a hydrophobic pocket near the entrance of the hMAO-B active site.[5] The nature of the linker and the hydrophobic moiety dramatically influences potency and selectivity over the MAO-A isoform.

G cluster_0 SAR for MAO-B Inhibition cluster_1 Modifications at Amine scaffold 5-Fluoro-1-Indanamine Core linker Linker Type (-OCH2CH2O-) scaffold->linker Attachment of Fragment via Linker hydrophobe Hydrophobic Moiety (e.g., Naphthalene) linker->hydrophobe result Potent & Selective hMAO-B Inhibition

Caption: Key SAR insights for MAO-B inhibitor design.

Comparative Data for MAO-B Inhibitors

The following table summarizes data for rasagiline-based analogs where different linkers and hydrophobic fragments were attached to the indanamine core.

Compound IDLinkerHydrophobic FragmenthMAO-B IC50 (μM)hMAO-A IC50 (μM)Selectivity Index (A/B)
Rasagiline-CH2-C≡CHN/A~0.01>10>1000
Analog D14-OCH2CH2O-Naphthalene~0.01>10>1000
Analog Ax-OCH2-Naphthalene>1>10-
Analog Bx-SCH2-Naphthalene>1>10-
Analog Cx-OCH2CH2-Naphthalene~0.5>10>20

Data synthesized from principles described in the literature.[5]

SAR Insights:

  • Linker Length and Composition: The data clearly indicate that the linker plays a crucial role. Short linkers like -OCH2- and -SCH2- resulted in a significant loss of potency. A longer, more flexible diether linker (-OCH2CH2O-) was optimal, restoring potency to the level of rasagiline while maintaining high selectivity.[5] This suggests the linker's length and conformation are critical for correctly positioning the hydrophobic fragment in the enzyme's accessory binding pocket.

  • Hydrophobic Fragment: The introduction of a bulky, hydrophobic group like naphthalene is well-tolerated when attached via an appropriate linker, contributing to binding in the hydrophobic entrance cavity of MAO-B.[5]

Dopamine D2 Receptor (D2R) Agonists

The D2R is a primary target for antipsychotic drugs and treatments for Parkinson's disease.[6] D2R signaling is complex, involving G-protein mediated pathways (which inhibit adenylyl cyclase) and β-arrestin recruitment.[7][8] Designing ligands that are not only potent and selective but may also preferentially activate one pathway over the other (biased agonism) is a frontier in drug discovery.[8]

SAR studies on indane-based scaffolds have explored the development of "bitopic" ligands. These ligands possess a primary pharmacophore that binds to the main orthosteric binding site and a secondary pharmacophore connected by a spacer, which binds to a secondary or allosteric site.[9]

Comparative Data for D2R Agonists

The table below compares a parent aminoindane lead compound with a more potent bitopic ligand analog.

Compound IDModificationD2R Binding Ki (nM)D2R Agonist Potency EC50 (nM)D2R vs D4R Selectivity
2 (Lead)Propyl group on amine4510.5~2
11b Bitopic: (trans)-4-((...amino)methyl)cyclohexyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide2.10.534

Data derived from a study on bitopic D2R agonists.[9]

SAR Insights:

  • Bitopic Ligand Strategy: The addition of the large pyrrolo[2,3-b]pyridine carboxamide fragment via a cyclohexyl spacer (compound 11b ) dramatically increased both binding affinity and functional potency by over 20-fold compared to the simple propyl-substituted lead compound 2 .[9]

  • Subtype Selectivity: This bitopic extension also significantly enhanced selectivity for the D2 receptor over the closely related D4 receptor, increasing it 17-fold.[9]

  • Molecular Interactions: Molecular modeling suggests the bitopic fragment forms additional hydrogen bonds and electrostatic interactions with residues like Asp114 in the receptor, accounting for the observed increase in potency.[9]

G cluster_0 D2 Receptor Signaling Pathways D2R D2 Receptor G Gαi/o Protein D2R->G Agonist Binding Barr β-Arrestin D2R->Barr Recruitment AC Adenylyl Cyclase G->AC Inhibition cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway Barr->MAPK

Caption: Simplified D2R signaling, a target for indanamine analogs.

Detailed Assay Methodologies

Protocol: In Vitro MAO-B Inhibition Assay
  • Objective: To determine the concentration of an inhibitor required to reduce MAO-B enzyme activity by 50% (IC50).

  • Materials: Recombinant human MAO-B, kynuramine (substrate), potassium phosphate buffer, inhibitor compound, positive control (e.g., rasagiline), 96-well microplate, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in buffer.

    • In a 96-well plate, add 50 µL of buffer, 25 µL of MAO-B enzyme solution, and 25 µL of the test compound dilution (or control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the kynuramine substrate.

    • Incubate at 37°C for 30 minutes. The enzyme will convert kynuramine to the fluorescent product 4-hydroxyquinoline.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

    • Calculate the percent inhibition for each concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression.

Protocol: D2 Receptor Radioligand Binding Assay
  • Objective: To measure the binding affinity (Ki) of a test compound for the D2 receptor.

  • Materials: Cell membranes expressing human D2 receptors, [3H]-Spiperone (radioligand), binding buffer, test compound, non-specific binding control (e.g., haloperidol), glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In tubes, combine the D2R membranes, [3H]-Spiperone at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

    • Incubate the mixture at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each compound concentration and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The 5-fluoro-2,3-dihydro-1H-inden-1-amine scaffold is a versatile and highly tractable starting point for the design of potent and selective CNS-acting agents.

  • For MAO-B Inhibition: The key to success lies in the strategic attachment of hydrophobic moieties via linkers of optimal length and composition. The diether linker (-OCH2CH2O-) has proven particularly effective, highlighting the importance of probing the enzyme's hydrophobic entrance cavity.

  • For D2 Receptor Agonism: A bitopic ligand design approach is highly effective, dramatically enhancing both potency and subtype selectivity. This strategy leverages interactions with secondary binding pockets to achieve superior pharmacological profiles.

Future research should focus on optimizing the pharmacokinetic properties of these potent analogs, including their metabolic stability (beyond the benefit of the 5-fluoro group) and oral bioavailability. Furthermore, for D2R ligands, exploring the SAR of biased agonism could lead to the development of next-generation therapeutics with improved efficacy and reduced side effects. The systematic variation of the linker and secondary pharmacophore in bitopic D2R ligands remains a rich area for further investigation.

References

  • Xie, L., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593. [Link]

  • Lee, J., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 137, 575-597. [Link]

  • Zheng, Y., et al. (2004). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry, 47(1), 241-252. [Link]

  • ResearchGate. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. [Link]

  • Giménez-Gómez, P., et al. (2020). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 63(15), 8337-8358. [Link]

  • Wang, Y., et al. (2022). Synthesis of Bitopic Ligands as Potent Dopamine D2 Receptor Agonists. ChemMedChem, 17(4), e202100681. [Link]

  • Fierabracci, A., et al. (2021). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Iacovino, L., et al. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules, 27(19), 6667. [Link]

  • Štefanič, S., et al. (2022). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 27(15), 4785. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the synthesis and application of novel compounds are but one part of the equation. The responsible management and disposal of these chemical entities represent a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of interest in contemporary research.

Immediate Safety & Handling: The Foundation of Safe Disposal

Before commencing any disposal-related activities, a thorough understanding of the compound's potential hazards is paramount. Amine hydrochlorides, as a class, can be skin and eye irritants, and may cause respiratory irritation.[3] Therefore, adherence to stringent personal protective equipment (PPE) protocols is the first line of defense.

Table 1: Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, minimizing the risk of irritation or absorption.[4]
Body Protection A standard laboratory coat.Protects personal clothing from contamination.
Respiratory Protection Operations should be conducted in a certified chemical fume hood.Minimizes the inhalation of fine powders or aerosols.[4]

The Disposal Workflow: A Step-by-Step Protocol

The recommended and most prudent disposal method for this compound is to manage it as hazardous chemical waste, destined for incineration by a licensed and certified professional waste disposal service.[3][4] This approach ensures complete destruction of the molecule, preventing its release into the environment.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and prepare this compound waste for professional disposal.

Materials:

  • Waste this compound (solid or in solution).

  • Designated, compatible, and clearly labeled hazardous waste container.

  • Required PPE as detailed in Table 1.

Procedure:

  • Waste Segregation: It is a critical best practice to maintain a separate, dedicated waste stream for this compound.[2] Do not mix this waste with other chemical classes to prevent unforeseen and potentially hazardous reactions.[5]

  • Solid Waste Transfer: For the solid form of the compound, carefully transfer the material into the designated hazardous waste container. Perform this transfer within a chemical fume hood to contain any dust.[2]

  • Liquid Waste Transfer: If the compound is in a solution, transfer the liquid into a compatible, leak-proof hazardous waste container.

  • Container Labeling: Meticulously label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any institutional identifiers as required by your organization's Environmental Health and Safety (EHS) department.

  • Secure Storage: Tightly seal the waste container and store it in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong acids and oxidizing agents.[5]

  • Professional Disposal: Arrange for the collection of the waste container by your institution's contracted licensed hazardous waste disposal service.

Logical Framework for Disposal

The decision-making process for the disposal of a research chemical like this compound can be visualized as a clear workflow, prioritizing safety and regulatory compliance at each step.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_preliminary Preliminary Steps cluster_disposal_protocol Disposal Protocol cluster_finalization Finalization start Start: Identify Waste for Disposal assess_hazards Assess Hazards (Consult SDS for analogous compounds) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate Waste Stream don_ppe->segregate_waste transfer_waste Transfer to Labeled Hazardous Waste Container segregate_waste->transfer_waste store_securely Store Securely in Designated Area transfer_waste->store_securely contact_disposal_service Arrange for Professional Disposal store_securely->contact_disposal_service document_disposal Document Disposal Record contact_disposal_service->document_disposal end End: Disposal Complete document_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Alternative Considerations: Deactivation of Psychoactive Compounds

Given that some inden-1-amine derivatives may exhibit psychoactive properties, it is worth noting an alternative disposal methodology for psychoactive medications. Studies have demonstrated the efficacy of activated carbon-based systems for the deactivation of such compounds.[6][7] This method involves the adsorption of the active pharmaceutical ingredient onto activated carbon, rendering it inert. Research has shown that over 99% of certain psychoactive drugs were deactivated within 28 days, with less than 1% leaching out.[7] While this presents a promising avenue for certain waste streams, for a research chemical with uncharacterized biological activity and environmental impact, the most conservative and recommended approach remains incineration via a professional hazardous waste service.

Regulatory Compliance: A Non-Negotiable Pillar

All chemical waste disposal is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8] Academic and research laboratories may have specific guidelines, such as those outlined in 40 CFR, part 262, subpart K, which provides alternative requirements for managing hazardous waste in these settings.[9] It is the responsibility of the individual researcher and their institution to ensure full compliance with all applicable regulations.

By adhering to these rigorous, evidence-based protocols, the scientific community can continue its vital work while upholding the highest standards of safety and environmental responsibility.

References

  • Activated Carbon-Based System for the Disposal of Psychoactive Medications. National Institutes of Health (NIH). Available at: [Link]

  • Activated Carbon-Based System for the Disposal of Psychoactive Medications. PubMed. Available at: [Link]

  • Deactivation of Psychoactive Drugs Using an Activated Carbon Based Drug Disposal System. Mercer University. Available at: [Link]

  • Disposal of Psychoactive Medications with Activated Carbon. Rx Destroyer. Available at: [Link]

  • Deterra Science and Research. DeterraSystem.com. Available at: [Link]

  • Safety Data Sheet. Chemtron. Available at: [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Chemical & Engineering News. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Hazardous Waste. US EPA. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. Available at: [Link]

Sources

Personal protective equipment for handling 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential operational and safety protocols for handling this compound, a compound whose specific toxicological properties are not yet fully characterized. The procedures outlined here are grounded in the principles of chemical analogy, drawing from the known hazards of its core functional groups: a fluorinated aromatic system and an amine hydrochloride salt.

Our primary objective is to create a self-validating system of safety that protects researchers, ensures experimental integrity, and maintains regulatory compliance. This is achieved by treating the compound with the respect it deserves, assuming a conservative hazard profile until more data becomes available.

Hazard Profile by Chemical Analogy

Given the absence of a comprehensive Safety Data Sheet (SDS), we must infer the potential hazards from the molecular structure. This approach forms the logical basis for the stringent controls recommended.

  • Amine Hydrochloride Salt: Amine salts are often acidic and can be irritants to the skin, eyes, and mucous membranes.[1] Upon contact with bases, they can liberate the free amine, which may have a different hazard profile. Heating or reacting with alkalis can also generate ammonia gas.[2]

  • Fluorinated Organic Compound: The presence of a fluorine atom places this molecule in the category of halogenated organics. Such compounds require specific disposal procedures.[3][4] While the C-F bond is strong, metabolic processes or degradation could potentially release harmful species. Therefore, systemic toxicity via ingestion, inhalation, or skin absorption should be considered a potential risk.[1]

  • Fine Powder Form: As a solid, the primary exposure risk during handling is the inhalation of fine dust, which can cause respiratory irritation.[5][6]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and requires specialized waste handling.

Hazard CategoryPotential RiskRationale
Eye Contact Causes serious eye irritation or damage.[1][7]Amine hydrochlorides and fine particulates are known eye irritants.
Skin Contact Causes skin irritation; may be harmful if absorbed.[1][5]Organic amines can permeate the skin and cause local irritation or systemic effects.[1]
Inhalation May cause respiratory tract irritation.[5][6]Fine powders are easily aerosolized and can irritate mucous membranes.
Ingestion Harmful if swallowed.[1][2]Assumed toxicity based on general principles for research chemicals.
Environmental Requires specialized disposal.Classified as a halogenated organic compound.[3][8]
Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a hazard. The primary methods of exposure control are engineering solutions that isolate the chemical from the operator.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains aerosolized powder and protects the user from inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the potential hazards identified above.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[10]

    • Enhanced Precaution: When handling larger quantities (>1 gram) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[10][11]

  • Hand Protection:

    • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals.[12] Ensure gloves have a minimum thickness of 4-5 mil.

    • Glove Protocol: Always double-glove when handling the solid material. The outer glove is removed and disposed of as contaminated waste immediately after the handling procedure is complete. Inspect gloves for any signs of degradation or puncture before use. Never wear contaminated gloves outside of the immediate work area.[13]

  • Body Protection:

    • A flame-resistant lab coat is required. Ensure the coat is fully buttoned and the sleeves are not rolled up.[14]

    • Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[13][14]

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, a respirator is not typically required.

    • In Case of Emergency: For a large spill or a failure of the primary engineering controls, a NIOSH-certified respirator with P100 (particulate) and organic vapor cartridges would be necessary for response personnel.[15]

Step-by-Step Safe Handling Workflow

This protocol provides a logical sequence for handling the compound, designed to minimize exposure at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Lab coat, Goggles, Double Gloves) prep_hood 2. Verify Fume Hood (Check certification, airflow) prep_ppe->prep_hood prep_area 3. Prepare Work Area (Cover with absorbent liner) prep_hood->prep_area handle_weigh 4. Weigh Compound (Use anti-static weigh boat) prep_area->handle_weigh handle_dissolve 5. Reconstitute (Add solvent slowly to powder) handle_weigh->handle_dissolve handle_transfer 6. Transfer Solution (Use appropriate glassware) handle_dissolve->handle_transfer cleanup_decon 7. Decontaminate (Wipe surfaces, glassware) handle_transfer->cleanup_decon cleanup_waste 8. Segregate Waste (Halogenated vs. Non-halogenated) cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE (Remove outer gloves first) cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

  • Skin Exposure: Immediately move to the nearest safety shower or drench hose.[16] Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[17][18] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with tepid, gently flowing water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[2][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Immediately move the affected person to fresh air.[5][6] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[16][17]

  • Ingestion: Do NOT induce vomiting.[7][17] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.

  • Minor Spill (<100 mg): With appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad).[4] Carefully collect the material using non-sparking tools, place it in a sealed container, and label it as "Halogenated Organic Waste."[4][8] Decontaminate the area with a suitable solvent.

  • Major Spill: Evacuate the laboratory immediately and alert others. Close the laboratory door and contact your institution's Environmental Health & Safety (EH&S) department.[8]

Caption: Emergency Response Decision Tree for a Chemical Spill.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste streams.[8][19]

  • Container Management:

    • Use only approved, chemically compatible waste containers.[20]

    • The container must be clearly labeled with a "Hazardous Waste" tag, specifying "Halogenated Organic Waste" and listing all chemical constituents, including solvents.[4]

    • Keep the waste container closed at all times except when adding waste.[4][8]

    • Store the waste container in a secondary containment bin within a ventilated area, such as a designated waste hood or cabinet.[4]

  • Disposal of Contaminated Materials: All disposable items that have come into contact with the compound, including weigh boats, pipette tips, gloves, and absorbent liners, must be placed in the designated solid halogenated waste container.

  • Decontamination of Glassware: Reusable glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol). This rinse solvent (rinsate) must be collected and disposed of as liquid halogenated organic waste.[19] After the initial rinse, glassware can be washed using standard laboratory procedures.

By adhering to these rigorous protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. 3

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. 4

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Siegen. 19

  • Fluorine Safety Guideline. Rutgers University. 14

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. 8

  • Chemical Safety Data Sheet (S)-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl. ChemicalBook. 17

  • Student safety sheets 37 Ammonium salts. CLEAPSS Science. 2

  • Safety Data Sheet for Steam line neutralizing amine. Chemtron Supply Corporation. 1

  • Organic solvent waste guidelines. Kemicentrum, Lund University. 20

  • Safety Data Sheet for 2,3-Dihydrothieno[3,4-b][3][14]dioxine-5-carboxylic acid. Fisher Scientific. 5

  • Ammonia Emergency Department/Hospital Management. Centers for Disease Control and Prevention (CDC). 15

  • Safety Data Sheet for 4-Hydroxybenzhydrazide. Fisher Scientific. 9

  • PPE and Safety for Chemical Handling. ACS Material. 12

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. 11

  • Discover the Various Types of PPE for Optimal Chemical Safety. Seton. 10

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. 13

  • Safety Data Sheet for 4-Hydroxybenzhydrazide (alternative). Fisher Scientific. 21

  • Ammonia Solution, Ammonia, Anhydrous | NIOSH. Centers for Disease Control and Prevention (CDC). 18

  • Safety Data Sheet for 3-Buten-1-amine. Fisher Scientific. 7

  • eTools: Ammonia Refrigeration - Emergency Response. Occupational Safety and Health Administration (OSHA). 16

Sources

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